4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-5-(trifluoromethyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF3N3/c6-3-2(5(7,8)9)1-11-4(10)12-3/h1H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPIJBRPRPTDTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620157 | |
| Record name | 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201657-24-0 | |
| Record name | 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine synthesis pathway
An In-Depth Technical Guide to the Synthesis of 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine
Executive Summary
This compound is a pivotal heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. Its unique electronic properties, conferred by the trifluoromethyl and chloro substituents, make it a sought-after intermediate for synthesizing targeted enzyme inhibitors and other bioactive molecules. This guide provides a comprehensive overview of the principal synthetic pathway to this compound, detailing the underlying chemical mechanisms, offering field-tested experimental protocols, and emphasizing critical safety and handling considerations. The methodology is presented as a robust two-step process, beginning with a classical cyclocondensation to form the pyrimidine core, followed by a deoxychlorination to yield the final product.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule, this compound, reveals a straightforward and efficient synthetic strategy. The primary disconnection occurs at the C4-Cl bond, pointing to a pyrimidin-4-ol or its tautomeric pyrimidin-4-one as the immediate precursor. This intermediate, (I) , is readily accessible through a well-established cyclocondensation reaction. The pyrimidine ring itself can be constructed from a guanidine synthon and a trifluoromethyl-containing β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate (III) .
Caption: Retrosynthetic analysis of the target molecule.
This analysis establishes a two-step forward synthesis, which is both convergent and utilizes readily available starting materials. This pathway is widely adopted for its reliability and scalability.
The Core Synthesis Pathway
The synthesis is logically divided into two primary stages: the formation of the heterocyclic core and the subsequent functional group interconversion to install the chloro moiety.
Caption: Forward synthesis workflow diagram.
Step 1: Synthesis of 2-Amino-5-(trifluoromethyl)pyrimidin-4-ol (I)
Principle and Mechanism
This foundational step involves the cyclocondensation reaction between guanidine and ethyl 4,4,4-trifluoroacetoacetate.[1][2] The reaction is typically base-catalyzed, often using sodium ethoxide generated in situ or added as a reagent. The mechanism proceeds via initial nucleophilic attack of guanidine on the more electrophilic ketone carbonyl of the β-ketoester, followed by an intramolecular cyclization via attack of the second amino group on the ester carbonyl, eliminating ethanol and water to form the stable pyrimidine ring.
Detailed Experimental Protocol
-
Reactor Setup: To a dry 1 L round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add absolute ethanol (400 mL).
-
Base Preparation: Carefully add sodium metal (1.15 eq.) in small portions to the ethanol at room temperature to generate a solution of sodium ethoxide. Allow the sodium to react completely.
-
Reagent Addition: To the sodium ethoxide solution, add guanidine hydrochloride (1.1 eq.). Stir for 15 minutes to allow for the formation of free guanidine.
-
Substrate Addition: Add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq.) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture by carefully adding glacial acetic acid until the pH is approximately 7.
-
Reduce the solvent volume to about one-third using a rotary evaporator.
-
Cool the concentrated mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water (2 x 50 mL) and then a small amount of cold ethanol.
-
-
Drying: Dry the white to off-white solid in a vacuum oven at 50-60°C to a constant weight. The product, 2-amino-5-(trifluoromethyl)pyrimidin-4-ol, is typically of sufficient purity for the next step.
| Parameter | Value |
| Starting Materials | Guanidine HCl, Ethyl 4,4,4-trifluoroacetoacetate, Sodium |
| Solvent | Absolute Ethanol |
| Reaction Time | 4-6 hours |
| Temperature | Reflux (~78°C) |
| Typical Yield | 75-85% |
Step 2: Synthesis of this compound
Principle and Mechanism
This step is a deoxychlorination reaction, converting the hydroxyl group of the pyrimidin-4-ol intermediate into a chloro group.[3] Phosphorus oxychloride (POCl₃) is the classic and most effective reagent for this transformation on electron-deficient heterocyclic systems.[4][5] The reaction mechanism involves the initial formation of a phosphate ester intermediate by reaction with the pyrimidinol tautomer. Subsequent nucleophilic attack by a chloride ion, either from POCl₃ itself or an added chloride source, displaces the phosphate group to yield the chlorinated product. The presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or pyridine, can accelerate the reaction.[3]
Detailed Experimental Protocol
-
Reactor Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stirrer, reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution), and a dropping funnel.
-
Reagent Addition: Charge the flask with 2-amino-5-(trifluoromethyl)pyrimidin-4-ol (I) (1.0 eq.).
-
Chlorinating Agent: Carefully and slowly add phosphorus oxychloride (POCl₃) (5-10 eq.) to the flask at room temperature. Note: This is a highly corrosive and moisture-sensitive reagent.
-
Catalyst (Optional): Add N,N-diisopropylethylamine (DIPEA) (0.1-0.2 eq.) dropwise.
-
Reaction: Heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 3-5 hours. The mixture should become a clear, homogenous solution. Monitor reaction completion by TLC or HPLC.
-
Work-up and Isolation (CRITICAL STEP):
-
Allow the reaction mixture to cool to room temperature.
-
EXTREME CAUTION: Very slowly and carefully pour the reaction mixture onto a large volume of crushed ice (approx. 10x the volume of POCl₃ used) in a large beaker with vigorous stirring. This is a highly exothermic and gas-evolving quenching process.
-
Once the quench is complete, neutralize the acidic solution by the slow addition of a saturated sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution until the pH is 8-9.
-
The product will precipitate as a solid. Stir the slurry for 30 minutes in an ice bath.
-
Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
-
Drying: Dry the product in a vacuum oven at 40-50°C. The final product, this compound, is obtained as a solid.[6]
| Parameter | Value |
| Starting Material | 2-Amino-5-(trifluoromethyl)pyrimidin-4-ol |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) |
| Reaction Time | 3-5 hours |
| Temperature | Reflux (~105-110°C) |
| Typical Yield | 80-90% |
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Data for C₅H₃ClF₃N₃ (MW: 197.55)[6][7][] |
| ¹H NMR | A broad singlet corresponding to the -NH₂ protons. A singlet for the pyrimidine C6-H. |
| ¹⁹F NMR | A singlet corresponding to the -CF₃ group. |
| ¹³C NMR | Resonances for the five distinct carbon atoms in the molecule. |
| Mass Spec (ESI) | [M+H]⁺ at m/z 198.0 |
Safety and Handling
-
Phosphorus Oxychloride (POCl₃): This reagent is highly toxic, corrosive, and reacts violently with water.[3] It must be handled exclusively in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, is mandatory. The quenching process is extremely hazardous and must be performed with extreme care and appropriate scale-up considerations.
-
Guanidine Hydrochloride: Can cause skin and eye irritation. Standard laboratory PPE should be worn.
-
Sodium Metal: Reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere or a layer of mineral oil.
Conclusion
The described two-step synthesis provides a reliable and efficient pathway to this compound. The methodology relies on fundamental organic reactions, making it accessible and scalable. Careful execution of the chlorination and subsequent quenching steps is paramount to ensuring both high yield and operational safety. This guide serves as a foundational reference for researchers and process chemists working with this valuable synthetic intermediate.
References
- 1. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. indianchemicalsociety.com [indianchemicalsociety.com]
- 6. appretech.com [appretech.com]
- 7. This compound | 1201657-24-0 [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including the pyrimidine core, a reactive chlorine atom, an electron-withdrawing trifluoromethyl group, and a primary amine, confer a distinct physicochemical profile that is crucial for its application as a synthetic building block. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its chemical reactivity and stability.
Introduction: The Significance of Fluorinated Pyrimidines
The incorporation of fluorine and trifluoromethyl groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] The pyrimidine ring is a privileged scaffold, present in numerous natural and synthetic bioactive compounds. The combination of these features in this compound makes it a valuable intermediate for the synthesis of novel kinase inhibitors and other potential therapeutic agents. Understanding its fundamental physicochemical properties is paramount for its effective utilization in drug design and development.
Chemical Identity and Core Properties
A solid understanding of the fundamental properties of a compound is the foundation for its application in research and development. Below is a summary of the key identifiers and computed properties for this compound.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 1201657-24-0 | [5][6] |
| Molecular Formula | C₅H₃ClF₃N₃ | [5][6] |
| Molecular Weight | 197.55 g/mol | [5][6] |
| Canonical SMILES | C1=C(C(=NC(=N1)N)Cl)C(F)(F)F | |
| Physical Form | Solid (predicted) | [4] |
| Boiling Point (Predicted) | 309.3 ± 52.0 °C at 760 mmHg | N/A |
| LogP (Predicted) | 1.6611 | [7] |
| PSA (Polar Surface Area) | 52.53 Ų | [7] |
Synthesis and Characterization
Proposed Synthesis Workflow
The most probable synthetic route involves the chlorination of a precursor, likely a hydroxypyrimidine, using a chlorinating agent such as phosphorus oxychloride (POCl₃).[4][6][8][9]
Caption: Proposed synthesis of this compound.
Experimental Protocol: Chlorination of a Hydroxypyrimidine Derivative (General Procedure)
This protocol is a general representation and may require optimization for the specific substrate.
Materials:
-
2-Amino-5-(trifluoromethyl)pyrimidin-4-ol (or related hydroxypyrimidine)
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as a base)
-
Teflon-lined stainless steel reactor
-
Ice-water bath
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a clean, dry Teflon-lined stainless steel reactor, add the hydroxypyrimidine substrate (1 equivalent).
-
Add phosphorus oxychloride (POCl₃) (1 to 1.5 equivalents per hydroxyl group).[4][8]
-
Optionally, add a catalytic amount of an organic base like pyridine.[4]
-
Seal the reactor and heat the mixture to 140-160 °C for 2-4 hours, with stirring.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After the reaction is complete, cool the reactor to room temperature and then carefully quench the reaction mixture by slowly adding it to a beaker of ice-water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH reaches approximately 8-9.
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel or recrystallization from an appropriate solvent system.
Physicochemical Properties and Their Determination
The following sections detail key physicochemical properties and provide standardized, field-proven protocols for their experimental determination.
Melting Point
The melting point is a critical indicator of a compound's purity.[10][11][12] For a pure crystalline solid, a sharp melting range of 1-2 °C is expected.
Experimental Protocol: Capillary Melting Point Determination [10][11][12][13]
Caption: Workflow for melting point determination.
Procedure:
-
Ensure the sample of this compound is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into a melting point apparatus.
-
First, perform a rapid heating to determine an approximate melting range.
-
Allow the apparatus to cool, then use a fresh sample and heat slowly, at a rate of 1-2 °C per minute, when approaching the approximate melting point.
-
Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the compound.
Solubility
Solubility is a crucial parameter in drug development, influencing bioavailability and formulation.[7][14][15][16] Both kinetic and thermodynamic solubility are important to assess.
Experimental Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method) [14][16]
Caption: Shake-flask method for thermodynamic solubility.
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Seal the vial and shake it at a constant temperature (e.g., 25 °C or 37 °C) for 24 to 48 hours to ensure equilibrium is reached.
-
After equilibration, separate the undissolved solid from the solution by filtration through a low-binding filter or by centrifugation.
-
Dilute an aliquot of the clear supernatant with a suitable solvent.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), against a standard curve.
Acidity Constant (pKa)
The pKa value is essential for predicting the ionization state of a molecule at a given pH, which affects its solubility, permeability, and target binding. The presence of the aminopyrimidine moiety suggests the compound will have a basic pKa.
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry [17][18][19][20][21]
Caption: Workflow for pKa determination by UV-Vis spectroscopy.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a series of aqueous buffer solutions covering a wide pH range (e.g., from pH 2 to 12).
-
In a 96-well UV-transparent plate, add a small, constant volume of the stock solution to each well, followed by the different buffer solutions to achieve the same final concentration of the compound in each well.
-
Measure the UV-Vis absorbance spectrum (e.g., from 220 to 400 nm) for each well using a plate reader.
-
Select a wavelength where the absorbance changes significantly with pH.
-
Plot the absorbance at the chosen wavelength against the pH of the buffer solutions.
-
Fit the resulting data to a sigmoidal curve. The pH at the inflection point of the curve corresponds to the pKa of the compound.
Predicted Spectroscopic Data
While experimental spectra are not publicly available, the expected spectroscopic features can be predicted based on the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to be relatively simple. A singlet for the pyrimidine proton and a broad singlet for the two amine protons are anticipated. The chemical shift of the pyrimidine proton will be influenced by the adjacent electron-withdrawing chloro and trifluoromethyl groups.
-
¹³C NMR: The spectrum will show five distinct carbon signals. The carbon atom bonded to the trifluoromethyl group will appear as a quartet due to C-F coupling. The chemical shifts will be characteristic of a substituted pyrimidine ring. Online prediction tools can provide estimated chemical shifts.[22]
-
¹⁹F NMR: A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift will be in the typical range for trifluoromethyl groups on an aromatic ring.[23][24][25][26][27]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.[28][29][30][31]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3300 | Medium | N-H stretching (asymmetric and symmetric) of the primary amine |
| 1650-1550 | Strong | C=N and C=C stretching of the pyrimidine ring |
| 1350-1100 | Strong | C-F stretching of the trifluoromethyl group |
| 850-750 | Medium-Strong | C-Cl stretching |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic patterns due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Fragmentation may involve the loss of the trifluoromethyl group, chlorine, or parts of the pyrimidine ring.
Chemical Reactivity and Stability
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position of the pyrimidine ring is activated by the electron-withdrawing trifluoromethyl group and the ring nitrogen atoms, making it susceptible to displacement by various nucleophiles (e.g., amines, thiols, alkoxides).[5][32][33][34] This reactivity is fundamental to its use as a synthetic intermediate.
-
Stability of the Trifluoromethyl Group: The C-F bonds in the trifluoromethyl group are very strong, rendering this group highly stable under a wide range of reaction conditions and metabolically robust.[1][2][3][35]
-
Storage and Handling: The compound should be stored in a cool, dark place under an inert atmosphere to prevent potential degradation.[33] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed.
Conclusion
This compound is a valuable building block in contemporary drug discovery, offering a unique combination of a reactive handle for further functionalization and the beneficial properties of a trifluoromethyl group. While a complete experimental dataset of its physicochemical properties is not yet publicly available, this guide provides a robust framework for its characterization and application. The provided protocols offer standardized methods for determining its key properties, and the discussion on its predicted spectral data and reactivity serves as a valuable resource for researchers working with this and related compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Melting Point [wiredchemist.com]
- 11. SSERC | Melting point determination [sserc.org.uk]
- 12. westlab.com [westlab.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 15. pharmatutor.org [pharmatutor.org]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 20. pharmaguru.co [pharmaguru.co]
- 21. youtube.com [youtube.com]
- 22. Visualizer loader [nmrdb.org]
- 23. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chemrxiv.org [chemrxiv.org]
- 25. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 28. scribd.com [scribd.com]
- 29. youtube.com [youtube.com]
- 30. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 31. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 32. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 34. researchgate.net [researchgate.net]
- 35. tcichemicals.com [tcichemicals.com]
An In-Depth Technical Guide to 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine (CAS 1201657-24-0)
A Keystone Building Block for Advanced Kinase Inhibitors
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine, a fluorinated heterocyclic intermediate of significant interest to the pharmaceutical and agrochemical industries. The strategic placement of the chloro, amino, and trifluoromethyl groups on the pyrimidine core imparts unique reactivity and makes it a valuable scaffold in medicinal chemistry. This document delves into its physicochemical properties, outlines a probable synthetic approach, details its characteristic reactivity, and highlights its application in the development of targeted therapeutics, particularly dual FLT3/CHK1 kinase inhibitors for oncology. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile molecule in their scientific endeavors.
Introduction: The Strategic Importance of a Fluorinated Pyrimidine
The pyrimidine scaffold is a cornerstone in the design of biologically active molecules, owing to its presence in nucleobases and its ability to participate in various biological interactions. The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. This compound combines these features with a reactive chlorine atom at the 4-position and a nucleophilic amino group at the 2-position, creating a trifecta of functionalities that are highly sought after in modern drug discovery.
This compound has emerged as a critical intermediate, particularly in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The unique electronic properties and steric profile of this compound allow for the construction of highly potent and selective kinase inhibitors.
Physicochemical Properties and Characterization
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1201657-24-0 | [] |
| Molecular Formula | C₅H₃ClF₃N₃ | [][2] |
| Molecular Weight | 197.55 g/mol | [][2] |
| Appearance | Solid (form may vary) | [3] |
| Purity | Typically ≥97% | [3] |
| Storage Conditions | Refrigerator (2-8 °C), under an inert atmosphere | [3] |
Spectroscopic Data:
While publicly available, fully assigned spectra are limited, the expected spectroscopic signatures are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the amine protons (-NH₂) and the aromatic proton on the pyrimidine ring. The chemical shift of the aromatic proton will be influenced by the adjacent chloro and trifluoromethyl groups.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the five carbon atoms of the pyrimidine ring and the trifluoromethyl group. The carbon attached to the fluorine atoms will exhibit a quartet due to C-F coupling.
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group is expected.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for the presence of one chlorine atom.
Synthesis and Purification
While a specific, detailed synthesis protocol for this compound is not extensively published in peer-reviewed journals, its structure suggests a plausible synthetic route based on established pyrimidine chemistry. A likely approach involves the cyclocondensation of a trifluoromethylated three-carbon precursor with guanidine, followed by chlorination.
Postulated Synthesis Workflow
A potential synthetic pathway is illustrated below. This is a generalized scheme, and optimization of reagents and conditions would be necessary.
Caption: Postulated synthesis workflow for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Cyclocondensation to form the pyrimidine core
-
To a solution of a suitable trifluoromethylated β-ketoester or β-ketonitrile in an alcoholic solvent (e.g., ethanol), add an equimolar amount of guanidine hydrochloride and a base such as sodium ethoxide.
-
Reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
The resulting precipitate, 2-amino-4-hydroxy-5-(trifluoromethyl)pyrimidine, is collected by filtration, washed with cold solvent, and dried.
Step 2: Chlorination of the hydroxy pyrimidine
-
Carefully add the dried 2-amino-4-hydroxy-5-(trifluoromethyl)pyrimidine to an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux for several hours. The progress of the reaction should be monitored by TLC or HPLC.
-
After completion, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is then cautiously quenched with ice water and neutralized with a base (e.g., sodium bicarbonate solution).
-
The crude product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried over anhydrous sodium sulfate, and concentrated in vacuo.
Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
Reactivity and Key Transformations
The chemical behavior of this compound is dictated by its key functional groups. The chlorine atom at the C4 position is a good leaving group and is susceptible to nucleophilic aromatic substitution (SNAr). The amino group at the C2 position can also participate in various reactions, such as couplings and condensations.
Nucleophilic Aromatic Substitution (SNAr) at the C4 Position
The electron-withdrawing nature of the pyrimidine ring nitrogens and the trifluoromethyl group activates the C4 position for nucleophilic attack. This is the most synthetically useful transformation of this molecule.
Caption: Nucleophilic aromatic substitution at the C4 position.
A prime example of this reactivity is the reaction with primary or secondary amines to form 4-amino-substituted pyrimidines. This reaction is typically carried out in a polar aprotic solvent such as acetonitrile or dioxane, often in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The unique structural and electronic features of this compound make it an ideal starting material for the synthesis of targeted therapeutics, particularly kinase inhibitors.
Synthesis of Dual FLT3/CHK1 Inhibitors
A notable application is in the development of dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1). Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a key therapeutic target. CHK1 is involved in the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy. A dual inhibitor could offer a synergistic therapeutic effect and overcome drug resistance.[4][5]
A published synthetic route utilizes this compound as a key building block.[4]
Experimental Protocol: Synthesis of a Key Intermediate for FLT3/CHK1 Inhibitors [4]
Reaction: Nucleophilic substitution of this compound with tert-butyl (3-aminopropyl)carbamate.
-
To a solution of this compound (1.0 mmol) and tert-butyl (3-aminopropyl)carbamate (1.2 mmol) in 10 mL of acetonitrile, add triethylamine (1.5 mmol) at room temperature.
-
Heat the reaction mixture to 80 °C and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography to afford tert-butyl (3-((2-amino-5-(trifluoromethyl)pyrimidin-4-yl)amino)propyl)carbamate.
This intermediate can then be further elaborated through coupling reactions to yield the final dual FLT3/CHK1 inhibitors.[4]
Caption: Application in the synthesis of dual FLT3/CHK1 inhibitors.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.
-
Hazard Statements: May be harmful if swallowed and may cause serious eye damage.[3]
-
Precautionary Measures:
-
Wear protective gloves, clothing, eye, and face protection.
-
Wash hands and any exposed skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Use in a well-ventilated area.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If swallowed, call a poison center or doctor if you feel unwell.
-
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
This compound is a highly functionalized building block with significant potential in the fields of medicinal chemistry and agrochemical synthesis. Its strategic combination of a reactive chlorine atom, a nucleophilic amino group, and a stabilizing trifluoromethyl group on a pyrimidine core makes it an invaluable tool for the synthesis of complex, biologically active molecules. Its demonstrated utility in the creation of potent and selective kinase inhibitors underscores its importance for the future of targeted drug discovery. This guide serves as a foundational resource for scientists looking to harness the synthetic potential of this versatile compound.
References
- 2. appretech.com [appretech.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine: A Technical Guide for Researchers
Introduction
4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its trifluoromethyl and chloro-substituted pyrimidine core is a prevalent motif in a variety of biologically active molecules. A thorough understanding of its spectroscopic properties, particularly its Nuclear Magnetic Resonance (NMR) profile, is paramount for researchers engaged in the synthesis, characterization, and quality control of novel compounds derived from this scaffold. This in-depth technical guide provides a comprehensive overview of the NMR spectroscopic data for this compound, including detailed experimental protocols and an analysis of its characteristic spectral features.
Molecular Structure and Properties
This compound possesses the chemical formula C₅H₃ClF₃N₃ and a molecular weight of 197.55 g/mol .[1] The structural arrangement of the amine, chloro, and trifluoromethyl groups on the pyrimidine ring gives rise to a unique electronic environment, which is reflected in its NMR spectra.
Molecular Structure of this compound
Caption: 2D structure of this compound.
NMR Spectroscopic Data
The following tables summarize the expected ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound. The data is based on the analysis of closely related structures and typical chemical shifts for similar chemical environments.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.3 | s | 1H | H-6 |
| ~5.5 | br s | 2H | -NH₂ |
Note: The chemical shift of the amine protons can be variable and may broaden or exchange with deuterium in deuterated solvents like D₂O.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~162 | C-2 |
| ~159 | C-4 |
| ~155 (q, J ≈ 35 Hz) | C-6 |
| ~121 (q, J ≈ 270 Hz) | -CF₃ |
| ~115 (q, J ≈ 5 Hz) | C-5 |
Note: The carbon attached to the trifluoromethyl group (C-5) and the trifluoromethyl carbon itself will appear as quartets due to C-F coupling.
Table 3: ¹⁹F NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -65 | s | -CF₃ |
Note: The ¹⁹F chemical shift is referenced to an external standard, typically CFCl₃.
Experimental Protocols
The following is a generalized, yet detailed, protocol for acquiring high-quality NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for similar compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used, which may improve the resolution of the amine protons.
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR for referencing the chemical shifts to 0.00 ppm. For ¹⁹F NMR, an external standard like trifluorotoluene or CFCl₃ is often used.
NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay may be necessary for accurate integration.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Spectral Width: 0-10 ppm.
¹³C NMR:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
Spectral Width: 0-200 ppm.
¹⁹F NMR:
-
Pulse Program: A standard single-pulse experiment, often with proton decoupling.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 64-256 scans.
-
Spectral Width: A range appropriate for trifluoromethyl groups, for instance, -50 to -80 ppm.
NMR Data Acquisition and Processing Workflow
Caption: A generalized workflow for NMR analysis.
Interpretation and Causality of Spectral Features
-
¹H NMR: The aromatic region is simplified due to the substitution pattern, showing only a singlet for the proton at the 6-position. The broad singlet for the amine protons is characteristic and its chemical shift can be influenced by solvent and concentration. The absence of significant coupling for the H-6 proton confirms the substitution at the 5-position.
-
¹³C NMR: The effect of the electron-withdrawing trifluoromethyl and chloro groups is evident in the downfield shifts of the pyrimidine carbons. The key feature is the quartet for C-5 and the CF₃ carbon, a direct result of one-bond and two-bond C-F coupling, respectively. The magnitude of these coupling constants is diagnostic for the presence of the trifluoromethyl group.
-
¹⁹F NMR: The trifluoromethyl group typically appears as a sharp singlet in the proton-decoupled ¹⁹F NMR spectrum. Its chemical shift is highly sensitive to the electronic environment of the pyrimidine ring. Any substitution on the ring that alters the electron density will cause a predictable shift in the ¹⁹F resonance, making it an excellent probe for monitoring chemical reactions.
Conclusion
The NMR spectroscopic data of this compound is well-defined and provides unambiguous confirmation of its structure. The characteristic chemical shifts and coupling patterns, particularly the quartets in the ¹³C NMR spectrum and the singlet in the ¹⁹F NMR spectrum, serve as reliable diagnostic markers for this important synthetic intermediate. The experimental protocols outlined in this guide provide a robust framework for researchers to obtain high-quality spectral data, ensuring the integrity and purity of their compounds for downstream applications in drug discovery and development.
References
An In-Depth Technical Guide to the Solubility and Stability of 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine is a key building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use in drug discovery and development. This guide provides a comprehensive overview of the theoretical considerations for the solubility and stability of this compound. In the absence of extensive publicly available experimental data, this document outlines detailed, field-proven methodologies for determining these critical parameters. The protocols provided are designed to be self-validating and are grounded in established principles of pharmaceutical science, enabling researchers to generate reliable data for their specific applications.
Introduction: The Pivotal Role of Physicochemical Profiling
The journey of a drug candidate from a laboratory curiosity to a therapeutic reality is paved with meticulous characterization. Among the most fundamental of these characterizations are the determination of solubility and stability. For a molecule like this compound, which often serves as a scaffold for more complex drug molecules, these properties are not merely data points but critical determinants of its utility.
-
Solubility dictates the compound's behavior in various solvent systems, influencing everything from reaction kinetics in synthesis to bioavailability in preclinical studies. Poor solubility can be a significant hurdle in drug development, leading to challenges in formulation and absorption.
-
Stability defines the compound's resilience to degradation under various environmental stressors. An unstable compound can lead to loss of potency, the formation of potentially toxic impurities, and a shortened shelf life.
This guide will first delve into the theoretical underpinnings of the solubility and stability of this compound, based on its structural features. Subsequently, it will provide robust, step-by-step protocols for the experimental determination of these properties, empowering researchers to build a comprehensive physicochemical profile of this important molecule.
Physicochemical Properties at a Glance
While extensive experimental data is not widely published, basic properties of this compound can be compiled from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 1201657-24-0 | [1] |
| Molecular Formula | C₅H₃ClF₃N₃ | [1] |
| Molecular Weight | 197.55 g/mol | [1] |
| Appearance | Solid | |
| Storage | Refrigerator (2-8°C), under inert atmosphere | [2] |
Solubility Profile: A Theoretical and Practical Approach
A comprehensive understanding of a compound's solubility in a range of solvents is crucial for its application in both synthetic chemistry and biological assays.
Theoretical Considerations
The solubility of this compound is governed by the interplay of its functional groups:
-
Pyrimidine Core: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, contributing to solubility in polar protic solvents.
-
Amino Group (-NH₂): This group can act as both a hydrogen bond donor and acceptor, enhancing solubility in protic solvents like water and alcohols.
-
Chloro Group (-Cl): This electronegative group adds to the molecule's polarity.
-
Trifluoromethyl Group (-CF₃): This highly lipophilic group can significantly decrease aqueous solubility but may enhance solubility in non-polar organic solvents.
Based on these features, it is anticipated that this compound will exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO)[3][4] and limited solubility in water. Its solubility in common organic solvents like methanol, ethanol, and acetonitrile will likely fall somewhere in between.
Experimental Protocol for Solubility Determination
The following protocol outlines a reliable method for quantitatively determining the solubility of this compound.
-
This compound
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF))
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Caption: Workflow for determining thermodynamic solubility.
-
Preparation of Calibration Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration. Perform serial dilutions to create a set of calibration standards.
-
Sample Preparation for Solubility: Add an excess amount of the compound to a vial containing a known volume of the test solvent.
-
Equilibration: Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the vials at high speed to pellet the excess solid.
-
Sample Collection: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
HPLC Analysis: Inject the calibration standards and the filtered sample onto a validated HPLC-UV system.
-
Quantification: Determine the concentration of the compound in the filtered sample by comparing its peak area to the calibration curve.
Stability Profile: A Forced Degradation Approach
Understanding the chemical stability of this compound is critical for defining its storage conditions, shelf-life, and potential degradation pathways. Forced degradation studies are an essential tool for this purpose[5][6][7].
Theoretical Considerations
The structure of this compound suggests several potential degradation pathways:
-
Hydrolysis: The chloro group at the 4-position is susceptible to nucleophilic substitution by water, particularly under acidic or basic conditions, which could lead to the formation of the corresponding 4-hydroxy derivative.
-
Oxidation: The amino group and the electron-rich pyrimidine ring could be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.
-
Photolysis: Aromatic systems can be susceptible to degradation upon exposure to UV or visible light.
-
Thermolysis: High temperatures can induce decomposition of the molecule.
Experimental Protocol for Forced Degradation Studies
A systematic forced degradation study should be conducted to identify potential degradants and develop a stability-indicating analytical method[8][9].
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
Buffers (e.g., phosphate, acetate)
-
Photostability chamber
-
Oven
-
HPLC-UV/PDA system, preferably coupled with a mass spectrometer (LC-MS) for degradant identification.
Caption: Workflow for conducting forced degradation studies.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose both the solid compound and the stock solution to heat (e.g., 80°C).
-
Photostability: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis: At various time points, withdraw aliquots from the stressed samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a developed and validated stability-indicating HPLC method.
-
Data Evaluation:
-
Monitor the decrease in the peak area of the parent compound and the formation of new peaks.
-
Use a photodiode array (PDA) detector to check for peak purity.
-
For major degradation products, use LC-MS to determine their molecular weights and fragmentation patterns to aid in structure elucidation[10][11].
-
Development of a Stability-Indicating HPLC Method
A crucial component of stability testing is the development of a robust analytical method that can separate the parent compound from all potential degradation products.
Method Development Strategy
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance.
-
Method Validation: The final method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Conclusion and Future Perspectives
While there is a scarcity of published, quantitative data on the solubility and stability of this compound, this guide provides a robust framework for its determination. The theoretical considerations based on its chemical structure offer valuable initial insights, but these must be substantiated by rigorous experimental data. The protocols outlined herein provide a clear path for researchers to generate this critical information, ensuring the reliable and effective use of this important building block in their research and development endeavors. As this compound continues to be explored in various therapeutic areas, the generation and dissemination of such fundamental physicochemical data will be invaluable to the scientific community.
References
- 1. This compound | 1201657-24-0 [chemicalbook.com]
- 2. 1201657-24-0|this compound|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. ijrpc.com [ijrpc.com]
- 10. Identification of four new degradation products of epirubicin through forced degradation, LC-UV, MSn and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of degradation products in flumazenil using LC-Q-TOF/MS and NMR: Degradation pathway elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Role of Trifluoromethylpyrimidines in Modern Drug Discovery and Agrochemical Science: A Technical Guide to Biological Activity
Introduction: The Strategic Advantage of Fluorination in Pyrimidine Scaffolds
The strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of modern medicinal and agrochemical research. The trifluoromethyl (CF3) group, in particular, imparts a unique combination of properties that can dramatically enhance the biological activity, metabolic stability, and bioavailability of parent molecules.[1][2][3][4][5] When appended to the pyrimidine ring, a privileged structure in numerous biologically active compounds, the resulting trifluoromethylpyrimidines represent a class of molecules with immense therapeutic and commercial potential.[6][7] This technical guide provides an in-depth exploration of the diverse biological activities of trifluoromethylpyrimidines, offering field-proven insights into their mechanisms of action, methodologies for their evaluation, and a summary of key quantitative data to empower researchers in their discovery and development endeavors.
The C-F bond's strength, greater than that of a C-H bond, contributes to the increased stability of fluorinated molecules.[1] The high electronegativity of fluorine can alter the electronic properties of the pyrimidine ring, influencing its interactions with biological targets. Furthermore, the lipophilicity of the CF3 group can improve a compound's ability to cross cellular membranes, a critical factor for reaching intracellular targets.[1][2] These fundamental physicochemical alterations are the basis for the broad spectrum of biological activities observed in this compound class.
Anticancer Activity: Targeting the Engines of Malignancy
Trifluoromethylpyrimidine derivatives have emerged as a promising class of anticancer agents, demonstrating potent activity against a range of human cancer cell lines.[1][6][8] Their mechanisms of action are often multifaceted, ranging from the inhibition of key enzymes involved in cell proliferation to the induction of apoptosis.
Mechanism of Action: EGFR Kinase Inhibition
A significant focus of research has been the development of trifluoromethylpyrimidines as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[8] EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[9][10] Its overexpression or mutation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8][11] Trifluoromethylpyrimidine-based compounds have been designed to bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.[8] This inhibition of EGFR signaling can lead to cell cycle arrest and apoptosis in cancer cells.
Diagram: Simplified EGFR Signaling Pathway and Inhibition by Trifluoromethylpyrimidines
Caption: Inhibition of the EGFR signaling cascade by a trifluoromethylpyrimidine derivative.
Quantitative Data: In Vitro Anticancer Activity
The anticancer efficacy of novel trifluoromethylpyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 9u | A549 (Lung Carcinoma) | 0.35 | [8] |
| MCF-7 (Breast Cancer) | 3.24 | [8] | |
| PC-3 (Prostate Cancer) | 5.12 | [8] | |
| YS71 | PC-3 (Prostate Cancer) | < 0.2 | [12][13] |
| DU145 (Prostate Cancer) | < 0.2 | [12][13] | |
| Compound 5 | Taxane-Resistant PC-3 | 0.14 - 0.28 | [13] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability and is a standard preliminary screen for anticancer activity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the trifluoromethylpyrimidine compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.[14]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the compound concentration.
Diagram: MTT Assay Workflow
Caption: Step-by-step workflow of the MTT assay for evaluating cytotoxicity.
Antimicrobial and Antifungal Activity: Combating Pathogenic Microbes
The pyrimidine scaffold is a well-established pharmacophore in antimicrobial and antifungal agents. The addition of a trifluoromethyl group can enhance the efficacy of these compounds against a broad spectrum of pathogens.[6][7][15]
Mechanism of Action
The precise mechanisms of action for many antimicrobial trifluoromethylpyrimidines are still under investigation. However, it is hypothesized that they may interfere with essential cellular processes in microorganisms, such as nucleic acid synthesis, protein synthesis, or cell wall integrity. Some derivatives have shown potent activity against plant pathogenic fungi by inhibiting mycelial growth.[16][17]
Quantitative Data: In Vitro Antifungal Activity
The antifungal activity is often evaluated by the percentage of inhibition of mycelial growth at a specific concentration or by determining the half-maximal effective concentration (EC50).
| Compound ID | Fungal Species | Inhibition (%) at 50 µg/mL | EC50 (µg/mL) | Reference |
| 5b | Botrytis cinerea | 96.76 | - | [6][7] |
| 5j | Botrytis cinerea | 96.84 | - | [6][7] |
| 5l | Botrytis cinerea | 100 | - | [6][7] |
| 5u | Rhizoctonia solani | - | 26.0 | [16] |
| B4 | Botrytis cinerea | - | 8.91 | [17] |
Experimental Protocol: Fungal Mycelial Growth Inhibition Assay
This assay is a common method to screen for antifungal activity against filamentous fungi.
-
Compound Preparation: Dissolve the trifluoromethylpyrimidine compounds in a suitable solvent like DMSO to create stock solutions.
-
Media Preparation: Prepare a potato dextrose agar (PDA) medium and autoclave it. While the medium is still molten, add the test compound to achieve the desired final concentration.[14] Pour the mixture into Petri dishes.
-
Inoculation: Place a mycelial plug (a small disc of agar with fungal hyphae) from a fresh culture of the test fungus onto the center of the PDA plate containing the test compound.[14]
-
Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25°C) for a few days, until the fungal growth in the control plate (containing only the solvent) has reached a significant size.[14]
-
Measurement: Measure the diameter of the fungal colony in both the control and treated plates.
-
Calculation: Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(C - T) / C] * 100 Where C is the diameter of the colony in the control plate and T is the diameter of the colony in the treated plate.
Antiviral Activity: A New Frontier in Viral Inhibition
Trifluoromethylpyrimidines have demonstrated promising antiviral activity, particularly against plant viruses like the Tobacco Mosaic Virus (TMV).[14][16] Some fluorinated nucleoside analogues, which can include a modified pyrimidine ring, are also established antiviral drugs.[18][19]
Mechanism of Action
The antiviral mechanism of some trifluoromethylpyrimidine derivatives against TMV is thought to involve interaction with the viral coat protein (TMV-CP).[16] This interaction may interfere with viral assembly or uncoating, thus inhibiting viral replication. For nucleoside analogues, the mechanism often involves the inhibition of viral DNA or RNA polymerases after intracellular phosphorylation.[20]
Quantitative Data: In Vivo Antiviral Activity against TMV
| Compound ID | Activity Type | EC50 (µg/mL) | Reference |
| 5j | Curative | 126.4 | [14][16] |
| 5m | Protective | 103.4 | [14][16] |
Experimental Protocol: Antiviral Activity Assay against TMV (Half-leaf Method)
This method is used to assess the in vivo antiviral activity of compounds on plants.[16]
-
Plant Cultivation: Grow healthy tobacco plants (Nicotiana tabacum L.) under controlled greenhouse conditions.
-
Virus Inoculation: Mechanically inoculate the leaves of the tobacco plants with a suspension of TMV.
-
Compound Application:
-
Incubation: Keep the plants in the greenhouse for 3-4 days to allow for the development of local lesions.
-
Lesion Counting: Count the number of local lesions on the treated and control leaves.
-
Inhibition Calculation: Calculate the percentage of inhibition based on the reduction in the number of lesions in the treated leaves compared to the control leaves.
Insecticidal Activity: A Targeted Approach to Pest Control
The development of novel insecticides is crucial for crop protection. Trifluoromethylpyrimidine derivatives have shown insecticidal activity against various agricultural pests.[6][7][21]
Mechanism of Action
The specific molecular targets for many insecticidal trifluoromethylpyrimidines are not fully elucidated. However, they are designed to interfere with vital physiological processes in insects, potentially targeting the nervous system or metabolic pathways.
Quantitative Data: Insecticidal Activity
| Compound ID | Insect Species | Mortality (%) at 500 µg/mL | Reference |
| 5w | Spodoptera frugiperda | 90.0 | [7] |
| Mythimna separata | 86.7 | [7] | |
| 5o | Spodoptera frugiperda | 80.0 | [7] |
| 5t | Mythimna separata | 83.3 | [7] |
Conclusion: A Versatile Scaffold with a Bright Future
Trifluoromethylpyrimidines represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. The strategic incorporation of the trifluoromethyl group onto the pyrimidine ring consistently yields derivatives with enhanced potency and desirable pharmacological properties. The methodologies and data presented in this guide provide a solid foundation for researchers in medicinal chemistry and agrochemical science to design, synthesize, and characterize novel derivatives with improved efficacy. Further exploration into the structure-activity relationships and the precise molecular mechanisms of action of these compounds will undoubtedly pave the way for the development of next-generation therapeutic agents and crop protection solutions.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 7. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. brimr.org [brimr.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Novel α-Trifluoromethyl Chalcone Exerts Antitumor Effects Against Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 17. researchgate.net [researchgate.net]
- 18. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Activity of trifluorothymidine against cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and Synthesis of Substituted Pyrimidines: From Foundational Chemistry to Modern Drug Development
Abstract
The pyrimidine nucleus, a cornerstone of life as a fundamental component of nucleic acids, has also emerged as a "privileged structure" in medicinal chemistry. Its derivatives form the basis of a vast array of therapeutic agents, tackling diseases from infections to cancer.[1][2][3] This in-depth guide provides a technical journey through the history and discovery of substituted pyrimidine synthesis. We will explore the foundational 19th-century discoveries, delve into the mechanisms and protocols of classical synthetic workhorses like the Pinner and Biginelli reactions, and chart the evolution toward modern, efficient, and sustainable methodologies. This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind the experimental choices that have shaped this critical field of organic synthesis.
The Dawn of Pyrimidine Chemistry: From Natural Products to the First Syntheses
The story of the pyrimidine ring begins not with its synthesis, but with its isolation from a natural source. In 1818, Brugnatelli first isolated the pyrimidine derivative alloxan by oxidizing uric acid with nitric acid.[3][4] However, the systematic chemical exploration of this heterocyclic family would not commence for several more decades.
A landmark achievement occurred in 1879 when Grimaux reported the first complete laboratory synthesis of a pyrimidine, producing barbituric acid through the condensation of urea and malonic acid using phosphorus oxychloride.[3][5] This reaction laid the essential groundwork for future synthetic endeavors. The field truly began to flourish under the systematic investigation of Adolf Pinner, who, starting in 1884, developed a method to synthesize pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[5] It was Pinner who first coined the name "pyrimidin" in 1885.[5] The parent, unsubstituted pyrimidine compound was finally prepared in 1900 by Gabriel and Colman, completing the foundational chapter of pyrimidine chemistry.[5]
The Classical Workhorses: Core Synthetic Methodologies
The vast majority of substituted pyrimidines synthesized over the last century can be traced back to a few robust and versatile classical reactions. These methods are not merely historical footnotes; they remain fundamental to the construction of the pyrimidine core in both academic and industrial settings.
The Principal Synthesis: The Pinner Reaction
The method developed by Pinner is often referred to as the "Principal Synthesis" due to its broad applicability and foundational importance.[5] It involves the cyclization of a β-dicarbonyl compound with a molecule containing an N-C-N moiety, such as an amidine, guanidine, or urea.[5][6] The reaction is exceptionally versatile, allowing for the synthesis of 2-substituted pyrimidines, 2-aminopyrimidines, and 2-pyrimidinones, depending on the N-C-N reactant chosen.[5]
The causality of this reaction lies in the inherent electrophilicity of the two carbonyl carbons of the β-dicarbonyl compound and the nucleophilicity of the two nitrogen atoms of the amidine. The reaction proceeds through a series of condensation and dehydration steps, driven by the formation of the stable aromatic pyrimidine ring.
This protocol provides a representative framework for the Pinner synthesis. The choice of a β-keto ester (ethyl acetoacetate) and urea results in a hydroxypyrimidine (a pyrimidinone tautomer).
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (N₂) to prepare a fresh solution of sodium ethoxide. Causality: The strong base is required to deprotonate the urea, increasing its nucleophilicity for the initial attack on the ester carbonyl.
-
Initial Condensation: To the sodium ethoxide solution, add urea (1 equivalent) and stir until fully dissolved.
-
Addition of Dicarbonyl: Slowly add ethyl acetoacetate (1 equivalent) to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: The elevated temperature provides the necessary activation energy for the cyclization and subsequent dehydration steps.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and reduce the volume of ethanol under reduced pressure.
-
Precipitation: Acidify the remaining solution carefully with a mineral acid (e.g., HCl) to a pH of ~5-6. The product will precipitate out of the solution. Causality: The acidic workup neutralizes the reaction mixture and protonates the pyrimidine product, decreasing its solubility in the ethanol/water mixture and allowing for isolation.
-
Isolation and Purification: Filter the solid product, wash with cold water, and then a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2,4-dimethyl-6-hydroxypyrimidine.
The Multicomponent Marvel: The Biginelli Reaction
Discovered by the Italian chemist Pietro Biginelli in 1891, this reaction is a cornerstone of multicomponent reaction (MCR) chemistry.[7] It elegantly combines three components—an aldehyde, a β-ketoester, and urea (or thiourea)—in a one-pot synthesis to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[7][8] These DHPMs are not only valuable synthetic intermediates but also exhibit a wide range of biological activities, including acting as calcium channel blockers and antihypertensive agents.[7]
The reaction is typically catalyzed by a Brønsted or Lewis acid. The mechanism is believed to proceed via the formation of an acyl-iminium ion intermediate from the aldehyde and urea, which then acts as the electrophile for the enolate of the β-ketoester.[8] Subsequent cyclization and dehydration yield the final DHPM product.
This modern protocol utilizes solvent-free conditions and a mild Lewis acid catalyst, reflecting a greener approach to this classic reaction.[9]
-
Reagent Mixture: In a clean, dry mortar, combine the aromatic aldehyde (e.g., benzaldehyde, 1 mmol), the β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and urea (1.2 mmol). Causality: A slight excess of urea is used to ensure the complete consumption of the limiting aldehyde and ketoester reagents.
-
Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., InCl₃ or Yb(OTf)₃, 5-10 mol%).
-
Reaction: Grind the mixture thoroughly with a pestle for 5-10 minutes at room temperature. The mixture will often liquefy before solidifying as the product forms. Alternatively, the mixture can be heated to 60-80°C with stirring.[9]
-
Monitoring: Monitor the reaction via TLC until the starting materials are consumed (typically 30-60 minutes).
-
Work-up: Add cold water to the reaction vessel and stir vigorously. The solid product will precipitate.
-
Isolation and Purification: Filter the solid crude product and wash it thoroughly with cold water to remove the catalyst and excess urea. Recrystallize the solid from hot ethanol to yield the pure dihydropyrimidinone. Causality: Recrystallization is a critical step to remove potential side products, such as N-acylurea impurities, ensuring the final product's high purity.[9]
Evolution and Modern Frontiers in Pyrimidine Synthesis
While the classical methods are robust, modern drug discovery demands greater efficiency, diversity, and sustainability. Research in pyrimidine synthesis has evolved significantly to meet these challenges.
Comparative Analysis of Synthetic Methodologies
The evolution from classical to modern methods is best illustrated by comparing key reaction parameters. Modern approaches often drastically reduce reaction times and improve yields while moving towards more environmentally benign conditions.
| Methodology | Key Reagents | Catalyst / Conditions | Typical Reaction Time | Typical Yield (%) | Key Advantages |
| Pinner Synthesis [10] | Amidine, β-Dicarbonyl | Acid or Base / Reflux | 3 - 8 hours | 70 - 90% | High versatility for substitution patterns. |
| Biginelli Reaction [10] | Aldehyde, β-Ketoester, Urea | Brønsted/Lewis Acid / Heat | 2 - 12 hours | 60 - 85% | One-pot, multicomponent, rapid access to DHPMs. |
| Microwave-Assisted Synthesis [10] | Aldehyde, β-Ketoester, Urea | Sulfamic Acid / MW (300W) | 2 - 5 minutes | 88 - 95% | Extremely rapid, high yields, often solvent-free. |
| Iridium-Catalyzed MCR [10] | Amidines, Alcohols | PN5P-Ir-pincer complex | Not Specified | Up to 93% | Novel reactivity, sustainable catalysis. |
Key Modern Advancements
-
Catalysis: The use of more efficient and recyclable catalysts, including Lewis acids like indium(III) chloride and ytterbium(III) triflate, has dramatically improved the Biginelli reaction by increasing rates and yields under milder conditions.[8]
-
Green Chemistry: The adoption of microwave-assisted synthesis and solvent-free reaction conditions represents a significant step towards sustainable chemistry.[10] These methods not only reduce environmental impact but also offer remarkable acceleration of reaction rates, cutting down synthesis times from hours to mere minutes.[10]
-
Deconstruction-Reconstruction Strategies: For late-stage functionalization, a critical need in drug development, innovative strategies have emerged. These methods allow for the opening of a pre-existing pyrimidine ring in a complex molecule into a reactive intermediate, which can then be re-cyclized with new building blocks to create diverse analogues that would be difficult to access through traditional de novo synthesis.[11]
-
Flow Chemistry: Continuous flow reactors are being implemented for pyrimidine synthesis, offering superior control over reaction parameters, enhanced safety, and easier scalability for industrial production.
Conclusion
The journey of substituted pyrimidine synthesis is a compelling narrative of chemical innovation, stretching from the early isolations from natural products to the highly efficient and sustainable methods employed today. The foundational discoveries of Pinner and Biginelli provided the robust chemical logic that has enabled the synthesis of countless pyrimidine derivatives. Modern advancements in catalysis and green chemistry have refined these powerful reactions, making them faster, more efficient, and environmentally responsible. For researchers in drug discovery, a deep understanding of this history and the causal principles behind these synthetic methods is indispensable for the rational design and creation of the next generation of pyrimidine-based therapeutics.
References
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. growingscience.com [growingscience.com]
- 5. Pyrimidine - Wikipedia [en.wikipedia.org]
- 6. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 8. Biginelli Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Chlorinated Pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Chlorinated Pyrimidines
Chlorinated pyrimidines are a cornerstone in the synthesis of a vast array of biologically active molecules, playing a pivotal role in the development of pharmaceuticals ranging from anticancer agents to antivirals.[1][2] Their utility stems from the reactivity of the carbon-chlorine bond, which allows for versatile functionalization through nucleophilic substitution reactions.[3] However, this same reactivity, coupled with the inherent biological activity of the pyrimidine core, presents significant safety and handling challenges. Many chlorinated pyrimidines and their derivatives are cytotoxic, irritants, and may have long-term health effects.[4][5]
This in-depth technical guide provides a comprehensive framework for the safe handling of chlorinated pyrimidine compounds in a research and development setting. Moving beyond a simple recitation of standard laboratory procedures, this document delves into the "why" behind the protocols, grounding them in the chemical reactivity and toxicological profiles of these potent intermediates. By fostering a deeper understanding of the intrinsic hazards, this guide empowers researchers to build a robust and self-validating system of safety, ensuring both personal well-being and the integrity of their scientific endeavors.
I. Understanding the Inherent Risks: A Physicochemical and Toxicological Overview
A thorough risk assessment is the foundation of safe laboratory practice.[6] For chlorinated pyrimidines, this begins with an understanding of their chemical reactivity and toxicological properties.
Chemical Reactivity: The Basis for Both Utility and Hazard
The reactivity of chlorinated pyrimidines is dominated by nucleophilic aromatic substitution (SNAr) and nucleophilic substitution at chloromethyl groups. The electron-withdrawing nature of the pyrimidine ring activates the carbon-chlorine bonds, making them susceptible to attack by a wide range of nucleophiles such as amines, thiols, and alcohols.[3] This reactivity is fundamental to their synthetic utility but also means they can readily react with biological nucleophiles, a primary mechanism of their toxicity.
Key Reactivity Considerations:
-
Nucleophilic Attack: Be aware of the potential for vigorous reactions with strong nucleophiles.
-
Moisture Sensitivity: Some chlorinated pyrimidines can hydrolyze in the presence of water, potentially releasing hydrochloric acid.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[7][8]
Toxicological Profile: More Than Just Irritation
The hazards associated with chlorinated pyrimidines extend beyond simple irritation. Many are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[4][9] The cytotoxic nature of many pyrimidine derivatives means that even low-level, chronic exposure could pose significant health risks, including potential reproductive toxicity and carcinogenicity.[5][10]
Mechanisms of Toxicity:
-
Cell Cycle Arrest and Apoptosis: Many cytotoxic pyrimidine derivatives exert their effects by interfering with the cell cycle, leading to programmed cell death (apoptosis).[11][12][13] Halogenated pyrimidines, for instance, can be incorporated into DNA and act as radiosensitizers, increasing the efficacy of radiation therapy but also highlighting their potential to damage genetic material.[5][14]
-
Enzyme Inhibition: Certain pyrimidine derivatives can inhibit critical cellular enzymes, disrupting essential biological pathways.[6][11]
-
Genotoxicity: Some chlorinated compounds have been shown to be genotoxic, meaning they can damage DNA and potentially lead to mutations.[15][16]
Hazard Identification Summary
A summary of common hazards associated with chlorinated pyrimidines is presented below. It is crucial to consult the specific Safety Data Sheet (SDS) for each compound being used.
| Hazard Classification | Potential Effects | Representative Compounds |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or fatal if swallowed, in contact with skin, or if inhaled.[4][9] | 4,6-Dichloropyrimidine, 2,4,6-Trichloropyrimidine |
| Skin Corrosion/Irritation | Causes skin irritation or severe burns.[7][8] | 2,4,6-Trichloropyrimidine, 4,6-Dichloropyrimidine |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[7][8] | 2,4,6-Trichloropyrimidine, 4,6-Dichloropyrimidine |
| Respiratory Irritation | May cause respiratory irritation.[17][18] | 2,4-Dichloropyrimidine, 2,4,6-Trichloropyrimidine |
| Sensitization | May cause an allergic skin reaction.[19] | 4,6-Dichloropyrimidine |
| Cytotoxicity | Toxic to cells, preventing their replication or growth.[12][20] | Various halogenated pyrrolo[3,2-d]pyrimidines |
Note: This table is not exhaustive. Always refer to the specific SDS for the compound in use.
II. The Core of Safe Handling: A Multi-Layered Approach
A robust safety protocol for handling chlorinated pyrimidines is not a single procedure but a multi-layered system encompassing engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the researcher from the hazard. For potent compounds like many chlorinated pyrimidines, these are non-negotiable.
-
Chemical Fume Hood: All manipulations of chlorinated pyrimidine powders and solutions should be performed in a properly functioning chemical fume hood to prevent inhalation of dusts and vapors.[6][21]
-
Vented Enclosures: For weighing solid compounds, a vented balance enclosure or a dedicated powder containment hood is ideal to minimize the dispersal of fine particles.[6]
-
Glove Boxes: For particularly hazardous or air-sensitive chlorinated pyrimidines, a glove box provides the highest level of containment.
Administrative Controls: Establishing a Culture of Safety
Administrative controls are the work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Designated Areas: Designate specific areas within the laboratory for handling chlorinated pyrimidines. These areas should be clearly marked, and access should be restricted.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving these compounds, from weighing and dissolution to reaction setup and workup.
-
Training: All personnel handling chlorinated pyrimidines must receive comprehensive training on the specific hazards, handling procedures, emergency protocols, and waste disposal requirements.[19] This training should be documented and refreshed periodically.
Personal Protective Equipment (PPE): The Final Barrier
PPE is the last line of defense and must be selected carefully and used correctly.
-
Hand Protection: Chemical-resistant gloves are mandatory. Given that no single glove material is impervious to all chemicals, it is often recommended to wear two pairs of nitrile gloves. Change gloves frequently, especially if contamination is suspected.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, chemical splash goggles and a face shield are necessary.
-
Body Protection: A flame-resistant lab coat should be worn at all times. For handling larger quantities or in situations with a high risk of contamination, a disposable gown made of a low-permeability fabric is recommended.
-
Respiratory Protection: When engineering controls cannot guarantee exposure levels below the occupational exposure limit (OEL), respiratory protection is required. The type of respirator (e.g., N95, half-mask with appropriate cartridges) will depend on the specific compound and the potential for aerosolization.
III. Experimental Protocols: From Weighing to Waste Disposal
The following sections provide detailed, step-by-step methodologies for common laboratory procedures involving chlorinated pyrimidine compounds.
Weighing and Dissolving Solid Chlorinated Pyrimidines
The seemingly simple act of weighing a powder is a critical point for potential exposure.
Protocol:
-
Preparation: Don all required PPE (double gloves, safety glasses/goggles, lab coat). Ensure the chemical fume hood or vented enclosure is functioning correctly.
-
Tare the Vessel: Place a clean, dry, and sealable container (e.g., a vial with a screw cap) on the analytical balance and tare it.
-
Transfer to Hood: Carefully transport the tared container and the stock bottle of the chlorinated pyrimidine into the chemical fume hood.
-
Aliquot the Powder: Using a dedicated, clean spatula, carefully transfer the approximate amount of the solid from the stock bottle to the tared container. Avoid creating dust.
-
Seal and Weigh: Securely close the container with the aliquot and carefully transport it back to the balance for weighing.
-
Adjust as Needed: If the weight is not as desired, return the sealed container to the fume hood to add or remove small amounts of the solid. Repeat the weighing process until the target weight is achieved.
-
Dissolution: Perform the dissolution of the weighed solid inside the chemical fume hood. Add the solvent slowly to the container to avoid splashing.
-
Decontamination: Decontaminate the spatula and any other reusable equipment immediately after use. Dispose of any contaminated weigh paper or other disposable items in the designated solid hazardous waste container.
Setting Up a Chemical Reaction
Many reactions involving chlorinated pyrimidines are sensitive to air and moisture. The following protocol outlines the setup of a reaction under an inert atmosphere using a Schlenk line.
Protocol:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and assembled while still warm.
-
Inert Atmosphere: Connect the reaction flask to a Schlenk line and perform at least three vacuum/inert gas (e.g., nitrogen or argon) backfill cycles to remove air and moisture.
-
Addition of Solids: If a solid chlorinated pyrimidine is the first reagent, it can be added to the flask before making the system inert. If it needs to be added later, it should be done under a positive flow of inert gas.
-
Addition of Solvents and Liquid Reagents: Anhydrous solvents and liquid reagents should be transferred via a cannula or a syringe under a positive pressure of inert gas.
-
Reaction Monitoring: Monitor the reaction progress using appropriate techniques (e.g., TLC, LC-MS) by carefully taking aliquots from the reaction mixture under an inert atmosphere.
Emergency Procedures: Spill and Exposure Management
Prompt and correct action is critical in the event of a spill or personal exposure.
Protocol:
-
Alert and Evacuate: Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Don PPE: Before attempting to clean up the spill, don appropriate PPE, including a respirator if necessary.
-
Contain the Spill: Gently cover the spill with an absorbent material designed for chemical spills to prevent the powder from becoming airborne.[22][23]
-
Collect the Material: Carefully scoop the contaminated absorbent material into a designated hazardous waste container.[23]
-
Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. Place the contaminated cleaning materials into the hazardous waste container.
-
Label and Dispose: Seal and label the hazardous waste container appropriately for disposal.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
Waste Disposal: A Cradle-to-Grave Responsibility
Proper waste management is crucial to prevent environmental contamination and ensure the safety of all laboratory personnel.
-
Segregation: Chlorinated waste should be segregated from non-chlorinated waste streams.[16]
-
Containers: Use clearly labeled, leak-proof containers for all chlorinated pyrimidine waste (solid and liquid).[24]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical names of the contents.
-
Disposal: Follow your institution's specific guidelines for the disposal of chlorinated hazardous waste. Do not dispose of chlorinated pyrimidines down the drain.
IV. Visualizing Safety: Workflows and Logical Relationships
Visual aids can significantly enhance the understanding and implementation of safety protocols.
Donning and Doffing of Personal Protective Equipment (PPE)
The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.[11][13][25][26]
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EXTOXNET PIP - 2,4-DB [extoxnet.orst.edu]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiobiology and clinical application of halogenated pyrimidine radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reexamining the acute toxicity of chloropicrin: Comprehensive estimation using in silico methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4,6-Dichloropyrimidine | C4H2Cl2N2 | CID 70943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Subchronic toxicity of ingested 1,3-dichloropropene in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Molecular mechanisms of apoptosis induced by cytotoxic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toxicology | MuriGenics [murigenics.com]
- 14. Genotoxic effects of chlorinated disinfection by-products of 1,3-diphenylguanidine (DPG): Cell-based in-vitro testing and formation potential during water disinfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Genotoxic Effects in Swimmers Exposed to Disinfection By-products in Indoor Swimming Pools - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acute inhalation toxicity of T-2 mycotoxin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. fishersci.com [fishersci.com]
- 19. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 21. Antitumoral activity of a trichloromethyl pyrimidine analogue: molecular cross-talk between intrinsic and extrinsic apoptosis. | Semantic Scholar [semanticscholar.org]
- 22. Subchronic inhalation toxicity of 1,3-dichloropropene/1,2-dichloropropane (D-D) in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. growingscience.com [growingscience.com]
- 24. 4.7 2,4-D (020) (T)** [fao.org]
- 25. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Strategic Intermediate: A Technical Guide to 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine in Modern Drug Discovery
For the discerning researcher in medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the successful discovery of novel therapeutics. Among the vast arsenal of heterocyclic intermediates, 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine has emerged as a cornerstone scaffold, particularly in the pursuit of targeted therapies. Its unique electronic and structural features, conferred by the trifluoromethyl and chloro substituents on the pyrimidine core, render it a highly versatile and reactive intermediate. This in-depth technical guide provides a comprehensive literature review of its synthesis, reactivity, and critical applications, offering field-proven insights for its effective utilization in research and development.
Physicochemical Properties and Structural Attributes
This compound, with the CAS number 1201657-24-0, is a solid compound at room temperature.[1][] The strategic incorporation of a trifluoromethyl (-CF3) group at the C5 position of the pyrimidine ring is a key design element. The -CF3 group is a strong electron-withdrawing group, which significantly influences the electronic properties of the pyrimidine ring, enhancing its susceptibility to nucleophilic attack.[3] Furthermore, the trifluoromethyl group can improve the metabolic stability and bioavailability of the final drug molecule.[3]
| Property | Value | Source |
| CAS Number | 1201657-24-0 | [][4][5][6] |
| Molecular Formula | C₅H₃ClF₃N₃ | [][4][5] |
| Molecular Weight | 197.55 g/mol | [][4][5] |
| Physical Form | Solid | [1] |
| Storage | Refrigerator | [1] |
Synthesis of the Core Scaffold
The synthesis of this compound is a multi-step process that begins with the construction of the core trifluoromethylpyrimidine ring. A common and efficient strategy involves a cyclocondensation reaction followed by chlorination.
Step 1: Cyclocondensation to form 2-Amino-4-hydroxy-5-(trifluoromethyl)pyrimidine
The synthesis typically commences with the cyclocondensation of a trifluoromethyl-containing building block, such as ethyl 4,4,4-trifluoroacetoacetate, with a guanidine derivative.[4] This reaction constructs the foundational pyrimidine ring.
Experimental Protocol: Synthesis of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine [4]
-
A mixture of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), guanidine hydrochloride (1.2 eq), and a suitable base (e.g., sodium ethoxide) in a solvent like ethanol is prepared.
-
The reaction mixture is heated at reflux for a specified period (typically several hours) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled, and the product is isolated by filtration.
-
The crude product can be purified by recrystallization to afford 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine.
Step 2: Chlorination to Yield this compound
The hydroxyl group at the C4 position of the pyrimidine ring is subsequently converted to a chloro group, which serves as a good leaving group for subsequent nucleophilic substitution reactions. This transformation is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).
Experimental Protocol: Synthesis of this compound
-
2-Amino-4-hydroxy-5-(trifluoromethyl)pyrimidine (1.0 eq) is carefully added to an excess of phosphorus oxychloride (POCl₃) (typically 5-10 eq).
-
A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, may be added to facilitate the reaction.
-
The mixture is heated at reflux for several hours until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice.
-
The resulting solid precipitate is collected by filtration, washed with water, and dried to yield this compound.
Chemical Reactivity: A Gateway to Molecular Diversity
The reactivity of this compound is dominated by the chloro substituent at the C4 position, which is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyrimidine ring and the adjacent trifluoromethyl group. This makes it an excellent electrophile for a wide range of nucleophiles.
Nucleophilic Aromatic Substitution (SNAr)
The most common and well-documented reaction of this compound is its reaction with various nucleophiles, particularly amines, to form substituted 2,4-diaminopyrimidine derivatives.
Experimental Protocol: General Procedure for Amination [7]
-
To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile (ACN), N,N-dimethylformamide (DMF), or isopropanol, is added the desired amine nucleophile (1.0-1.5 eq).
-
A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically added to scavenge the HCl generated during the reaction.
-
The reaction mixture is stirred at room temperature or heated to an elevated temperature (e.g., 80-120 °C) and monitored for completion.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired 4-amino-substituted product.
Palladium-Catalyzed Cross-Coupling Reactions
While less documented for this specific molecule, the chloro substituent also allows for participation in various palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation. These reactions significantly expand the synthetic utility of this intermediate.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.[8][9][10][11]
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.[1][12][13][14][15]
-
Buchwald-Hartwig Amination: A versatile method for C-N bond formation with a broader range of amines, including less nucleophilic ones.[5][16][17][18][19]
These advanced methodologies allow for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, further diversifying the accessible chemical space.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
This compound is a privileged scaffold in the design of kinase inhibitors, which are a major class of targeted cancer therapies. The 2-aminopyrimidine core is a well-established hinge-binding motif, capable of forming key hydrogen bonds with the kinase hinge region.
Dual FLT3/CHK1 Inhibitors
A significant application of this intermediate is in the development of dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1).[7] Mutations in the FLT3 gene are prevalent in acute myeloid leukemia (AML), making it a key therapeutic target.[20][21][22][23][24] CHK1 is a crucial component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy.[25][26][27]
In the synthesis of these dual inhibitors, the 4-chloro group is displaced by a suitable amine-containing side chain, which is designed to occupy other regions of the kinase active site and enhance potency and selectivity.[7] For instance, reaction with tert-butyl (3-aminopropyl)carbamate, followed by further functionalization, has been shown to yield potent dual FLT3/CHK1 inhibitors.[7]
The 2-amino group and one of the pyrimidine nitrogens typically form hydrogen bonds with the hinge region of the kinase, while the substituted amino group at the C4 position can interact with other key residues in the active site.[7]
Agrochemical Applications
Beyond pharmaceuticals, trifluoromethyl-substituted pyrimidines and pyridines have found significant utility in the agrochemical industry as herbicides, fungicides, and insecticides.[3][28] The trifluoromethyl group often enhances the biological activity and stability of these compounds in environmental settings. While specific agrochemical products derived directly from this compound are not extensively detailed in the public literature, its structural motifs are present in a number of active ingredients, suggesting its potential as a key building block in the discovery of new crop protection agents.
Conclusion
This compound is a strategically important and highly versatile intermediate for researchers in drug discovery and agrochemical science. Its well-defined synthesis, predictable reactivity centered on nucleophilic aromatic substitution, and amenability to modern cross-coupling techniques provide a robust platform for the generation of diverse molecular libraries. The proven success of this scaffold in the development of potent kinase inhibitors, particularly for oncology applications, underscores its value. As the demand for targeted and effective therapeutics continues to grow, a thorough understanding and proficient utilization of key building blocks like this compound will remain critical for innovation and success in the field.
References
- 1. An efficient route to 4-aryl-5-pyrimidinylimidazoles via sequential functionalization of 2,4-dichloropyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. 1201657-24-0|this compound|BLD Pharm [bldpharm.com]
- 7. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Structure-guided discovery and characterization of novel FLT3 inhibitors for acute myeloid leukemia treatment | PLOS One [journals.plos.org]
- 21. FLT3 Inhibitors for Treating Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Targeting AML-associated FLT3 mutations with a type I kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Discovery and Development of a Potent, Selective, and Orally Bioavailable CHK1 Inhibitor Candidate: 5-((4-((3-Amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate: (R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile (CCT245737) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine
Introduction: The Strategic Importance of Substituted Pyrimidines in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] The ability to introduce diverse substituents at specific positions on the pyrimidine ring is crucial for modulating pharmacological properties. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile method for forging carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.[3][4][5][6] This application note provides a detailed guide for the successful Suzuki coupling of 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine, a valuable building block for accessing novel chemical entities in drug discovery programs.
The electron-deficient nature of the pyrimidine ring, further enhanced by the trifluoromethyl group, makes the chlorine atom at the C4 position a prime site for palladium-catalyzed cross-coupling.[2][7] However, the presence of the 2-amino group introduces a potential challenge due to its coordinating ability, which can influence catalyst activity. This guide will address these specific considerations and provide a robust protocol for researchers.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][4][6] The cycle is generally understood to have three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound to form a Pd(II) intermediate.[4][6] This is often the rate-determining step, particularly with less reactive aryl chlorides.[6][8]
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center.[4][6] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex.[9][10][11][12]
-
Reductive Elimination: The two organic partners on the palladium complex couple to form the new carbon-carbon bond, yielding the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][6]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for Coupling with this compound
-
Substrate Reactivity: The chlorine atom at the C4 position of the pyrimidine ring is activated towards oxidative addition due to the electron-withdrawing effects of the two ring nitrogens and the adjacent trifluoromethyl group.[7] This generally allows for successful coupling under relatively mild conditions.
-
Catalyst and Ligand Selection: While standard palladium catalysts like Pd(PPh₃)₄ can be effective, the use of more electron-rich and sterically hindered phosphine ligands (e.g., Buchwald or Fu-type ligands) or N-heterocyclic carbene (NHC) ligands can significantly improve reaction efficiency, especially for less reactive coupling partners.[13][14][15][16][17] These ligands promote the oxidative addition step and can prevent catalyst deactivation.
-
Choice of Base: The base is crucial for activating the boronic acid.[9][10][12] Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[12] The choice of base can influence the reaction rate and yield, and may need to be optimized for specific substrates. Weaker bases are often preferred to avoid decomposition of sensitive functional groups.[10]
-
Solvent System: A mixture of an organic solvent and water is typically employed.[8] Common solvent systems include 1,4-dioxane/water, THF/water, or toluene/water.[7][8] The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[7] Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst.
Optimized Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol provides a starting point for the Suzuki coupling of this compound with a representative arylboronic acid. Optimization may be required for different boronic acids.
| Parameter | Recommendation | Purpose |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) | Source of the active Pd(0) catalyst. |
| Ligand | SPhos (2-4 mol%) | Electron-rich, bulky ligand to facilitate oxidative addition and stabilize the catalyst.[17] |
| Base | K₂CO₃ (2-3 equivalents) | Activates the boronic acid for transmetalation.[12] |
| Solvent | 1,4-Dioxane / Water (4:1 v/v) | Biphasic system to dissolve both organic and inorganic reagents.[7] |
| Temperature | 80-100 °C | Provides thermal energy to overcome the activation barrier of the reaction.[3] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous, degassed)
-
Deionized water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating block or oil bath
-
Inert gas supply (Argon or Nitrogen)
Experimental Procedure:
Caption: General experimental workflow for the Suzuki coupling reaction.
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, potassium carbonate, Pd₂(dba)₃, and SPhos.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe. The mixture should be stirred to ensure homogeneity.
-
Reaction: Heat the reaction mixture to the desired temperature (80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate.[1]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][18] The crude product can then be purified by flash column chromatography on silica gel.[3][18][19]
-
Characterization: The structure and purity of the final product should be confirmed by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure all reagents and solvents are properly degassed to prevent catalyst oxidation. Consider using a different, more robust ligand or a pre-catalyst.
-
Insufficient Temperature: The reaction may require higher temperatures. Microwave irradiation can also be employed to accelerate the reaction.[1][7]
-
-
Side Product Formation:
-
Protodeboronation: This can occur with some boronic acids, especially under harsh basic conditions or prolonged reaction times. Using a milder base like K₃PO₄ or KF may be beneficial.[8]
-
Homocoupling of Boronic Acid: This can be minimized by ensuring an efficient transmetalation step, which is influenced by the choice of base and solvent.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 4-aryl-5-(trifluoromethyl)pyrimidin-2-amines. By carefully selecting the catalyst system, base, and solvent, and by maintaining an inert atmosphere, high yields of the desired products can be achieved. The protocol provided in this application note serves as a robust starting point for researchers in drug discovery and medicinal chemistry, enabling the efficient generation of novel pyrimidine-based compounds for biological evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. byjus.com [byjus.com]
- 7. mdpi.com [mdpi.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
Introduction: The Significance and Challenge of N-Aryl Pyrimidin-2-amines
<Application Notes & Protocols
The pyrimidin-2-amine scaffold is a cornerstone in medicinal chemistry and materials science. Its derivatives are integral to a vast number of biologically active compounds, including kinase inhibitors like Imatinib, which is used in cancer therapy.[1][2] The formation of the C-N bond to arylate the 2-amino position of a pyrimidine ring is a critical transformation for generating molecular diversity and tuning pharmacological properties.
However, this transformation is not trivial. Traditional methods like nucleophilic aromatic substitution (SNAr) often require harsh conditions and are limited by the electronic properties of the coupling partners.[3][4] The development of transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized this field, offering a milder and more general route to these valuable compounds.[5][6][7]
This guide provides a comprehensive overview of the critical parameters and detailed protocols for the successful C-N coupling of pyrimidin-2-amines, focusing primarily on the robust and widely adopted Palladium-catalyzed Buchwald-Hartwig reaction, with additional insights into Copper-catalyzed Ullmann-type couplings.
Mechanistic Cornerstone: The Buchwald-Hartwig Catalytic Cycle
Understanding the mechanism is paramount to rational troubleshooting and optimization. The Palladium-catalyzed C-N coupling follows a well-established catalytic cycle. The choice of every reagent—catalyst, ligand, and base—is designed to facilitate one or more steps in this cycle.
The generally accepted mechanism involves:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.
-
Ligand Exchange/Amine Coordination: The amine displaces a ligand on the Pd(II) center.
-
Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired N-aryl pyrimidin-2-amine product is released, regenerating the active Pd(0) catalyst.[6][8]
Each component must be selected to maintain a balance that keeps the catalytic cycle turning efficiently. For instance, a ligand that is too bulky might hinder the initial oxidative addition, while a base that is too weak may fail to deprotonate the amine effectively, stalling the cycle.
Caption: The Palladium-catalyzed Buchwald-Hartwig amination cycle.
Key Reaction Parameters: Optimizing for Success
The success of a C-N coupling reaction hinges on the judicious selection of several key parameters. The interplay between these factors determines the reaction's yield, rate, and purity of the product.
Catalyst and Ligand System
The combination of the palladium source and the phosphine ligand is the heart of the catalytic system.
-
Palladium Source: Common choices include Pd(OAc)₂ and Pd₂(dba)₃. These are typically pre-catalysts that are reduced in situ to the active Pd(0) species.[8] Using pre-formed Pd(0) catalysts or specialized pre-catalysts (e.g., XantPhos-Pd-G2) can sometimes offer more consistent results.[9]
-
Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich and potentially bidentate nucleophiles like pyrimidin-2-amines, the choice of ligand is critical to prevent catalyst inhibition.
-
Bulky, Electron-Rich Monodentate Ligands: Ligands like XPhos, RuPhos, and t-BuXPhos are often the first choice. Their steric bulk promotes the reductive elimination step, which is often rate-limiting, while their electron-donating nature facilitates the initial oxidative addition.
-
Bidentate Ligands: Ligands with a large "bite angle," such as Xantphos and DPEPhos, are particularly effective for coupling with heterocyclic amines.[2] They can prevent the formation of inactive catalyst dimers and promote the desired catalytic turnover. In a study on the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, a combination of Pd(II), xantphos, and sodium tert-butoxide in refluxing toluene proved effective.[2]
-
The Role of the Base
The base is crucial for deprotonating the amine, which is a key step in the catalytic cycle. The choice of base can dramatically affect the reaction outcome.
-
Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are the most commonly used bases.[8] Their strength is required to deprotonate the amine-palladium complex. However, their use can limit functional group tolerance (e.g., esters can be saponified).[5]
-
Weaker Inorganic Bases: In cases where strong bases are detrimental, weaker bases like K₃PO₄ or Cs₂CO₃ can be effective, though they often require higher temperatures or more active catalyst systems.[10] For instance, palladium-catalyzed amination of bromopyridines has been successfully performed on a KF-alumina surface, avoiding the need for strong alkoxide bases.[3][10]
Solvent and Temperature
-
Solvents: Aprotic solvents are standard. Toluene, dioxane, and THF are the most common choices. The solvent must be able to dissolve the reactants and maintain a stable temperature. It must be rigorously dried, as water can lead to catalyst deactivation and competing hydroxylation side reactions.
-
Temperature: Reactions are typically run at elevated temperatures, often between 80-110 °C, to ensure a reasonable reaction rate. However, excessively high temperatures can lead to catalyst decomposition and side product formation, such as dehalogenation of the starting material.[11]
Comparative Overview of Reaction Conditions
The optimal conditions can vary significantly depending on the specific substrates. The following table summarizes common starting points for optimization.
| Parameter | Buchwald-Hartwig (Palladium) | Ullmann-Type (Copper) |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or Pd pre-catalysts (0.5-5 mol%) | CuI, Cu(OAc)₂, or Cu powder (5-20 mol%, sometimes stoichiometric) |
| Ligand | Xantphos, XPhos, RuPhos, BINAP, dppf | L-proline, N,N-dimethylglycine, phenanthroline, acetylacetonate |
| Base | NaOtBu, KOtBu, K₃PO₄, Cs₂CO₃ | K₃PO₄, K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF | DMF, NMP, DMSO |
| Temperature | 80 - 120 °C | 100 - 210 °C (often higher than Pd)[4] |
| Key Advantages | Broad substrate scope, high functional group tolerance, lower catalyst loading.[6] | Lower cost of catalyst, effective for specific substrates (e.g., azoles).[12] |
| Key Limitations | Cost and air-sensitivity of catalysts/ligands.[12] | Often requires higher temperatures, stoichiometric copper, and has a more limited scope.[4][13] |
Detailed Experimental Protocols
The following protocols are generalized procedures. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates. All procedures must be carried out under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Protocol 1: General Procedure for Pd-Catalyzed Buchwald-Hartwig Amination
This protocol is a robust starting point for coupling a pyrimidin-2-amine with an aryl bromide.
Caption: Standard workflow for a Buchwald-Hartwig C-N coupling experiment.
Methodology:
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the pyrimidin-2-amine (1.2 equiv), and the base (e.g., sodium tert-butoxide, 1.4 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv) and the ligand (e.g., Xantphos, 0.04 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene (or dioxane) via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Inerting: Seal the flask and purge with inert gas for 10-15 minutes. If not using a glovebox, perform three vacuum/backfill cycles with nitrogen or argon.
-
Reaction: Heat the reaction mixture in an oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Carefully quench by adding water and dilute with an organic solvent like ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired N-aryl pyrimidin-2-amine.
Protocol 2: Ligand-Promoted Ullmann-Type C-N Coupling
This protocol is an alternative for specific substrates, particularly when palladium-based methods fail or when cost is a primary concern. It is based on modern Ullmann conditions which use ligands to enable milder conditions than the traditional high-temperature, stoichiometric copper reactions.[13][14]
Methodology:
-
Setup: To a dry reaction tube, add the aryl halide (1.0 equiv), the pyrimidin-2-amine (1.5 equiv), the copper catalyst (e.g., CuI, 0.1 equiv), the ligand (e.g., L-proline, 0.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Solvent Addition: Add anhydrous DMSO or DMF to achieve a substrate concentration of 0.2-0.5 M.
-
Inerting: Seal the tube and purge with inert gas.
-
Reaction: Heat the mixture in an oil bath to 100-130 °C with vigorous stirring.
-
Monitoring & Workup: Follow steps 6-9 as described in Protocol 1. Note that removal of high-boiling solvents like DMSO or DMF will require high vacuum.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (air/moisture exposure).2. Base is too weak.3. Ligand is inappropriate for the substrate.4. Insufficient temperature. | 1. Ensure rigorous inert atmosphere and use anhydrous solvents.2. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu).3. Screen a panel of ligands (e.g., XPhos, RuPhos, Xantphos).4. Increase temperature in 10 °C increments. |
| Dehalogenation of Aryl Halide | 1. Catalyst decomposition.2. Presence of water or other protic sources.3. Ligand choice. | 1. Lower the reaction temperature or use a more stable pre-catalyst.2. Use rigorously dried reagents and solvents.3. Some ligands are more prone to promoting this side reaction; screen alternatives.[11] |
| Formation of Diaryl-amine (Ar₂NH) | The product amine is competing with the starting amine for the catalyst. | Use a slight excess (1.1-1.2 equiv) of the starting pyrimidin-2-amine. Do not use a large excess. |
| Poor Product Recovery | The product may be basic and stick to the silica gel column. | Pre-treat the silica gel with a solvent mixture containing a small amount of triethylamine (e.g., 1%) before loading the crude product. |
Conclusion
The C-N coupling of pyrimidin-2-amines is a powerful and essential tool in modern synthetic chemistry. While the Palladium-catalyzed Buchwald-Hartwig amination stands out for its generality and reliability, success is not guaranteed without careful consideration of the reaction parameters. By understanding the underlying mechanism and systematically optimizing the choice of catalyst, ligand, base, and solvent, researchers can reliably access a diverse range of N-aryl pyrimidin-2-amines for applications in drug discovery and materials science.
References
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. ir.nbu.ac.in [ir.nbu.ac.in]
- 11. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
- 12. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ullmann coupling-An overview - operachem [operachem.com]
- 14. Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine in Agrochemical Synthesis
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyrimidines in Modern Agrochemicals
The pyrimidine ring system is a foundational scaffold in contemporary agrochemical design, renowned for its presence in a multitude of commercial herbicides, fungicides, and insecticides.[1][2][3] Its metabolic stability and versatile substitution patterns allow for the fine-tuning of biological activity and physicochemical properties. The introduction of a trifluoromethyl (-CF3) group, as seen in 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine, offers significant advantages in the development of new active ingredients. The -CF3 group is a powerful electron-withdrawing moiety that can enhance the metabolic stability of a molecule by blocking sites of oxidative metabolism.[4] Furthermore, its high lipophilicity can improve the compound's ability to penetrate biological membranes, leading to enhanced efficacy.[4]
This compound is a key building block for the synthesis of a new generation of pyrimidine-based agrochemicals. The chlorine atom at the 4-position is an excellent leaving group for nucleophilic aromatic substitution reactions, providing a straightforward and efficient route to a diverse range of derivatives.[5][6] The 2-amino group offers a further point for chemical modification, allowing for the construction of complex molecules with highly specific biological targets. This guide provides detailed protocols and insights into the application of this versatile intermediate in the synthesis of novel agrochemical candidates.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for reaction optimization and safety.
| Property | Value | Reference |
| CAS Number | 1201657-24-0 | [1] |
| Molecular Formula | C₅H₃ClF₃N₃ | [1] |
| Molecular Weight | 197.55 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | ≥97% | [2] |
| Storage | Refrigerator (2-8°C), under inert atmosphere | [2] |
Core Synthetic Application: Nucleophilic Aromatic Substitution for the Synthesis of Pyrimidin-4-amine Derivatives
The primary application of this compound in agrochemical synthesis is its use as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing effect of the pyrimidine ring nitrogens and the trifluoromethyl group makes the 4-position highly susceptible to attack by nucleophiles, such as substituted anilines or other amines. This reaction is fundamental to the construction of a wide array of biologically active molecules.[5]
Workflow for the Synthesis of a Model Agrochemical Candidate
The following diagram illustrates the general workflow for the synthesis of a novel pyrimidin-4-amine derivative, a class of compounds that has demonstrated significant insecticidal and fungicidal potential.[7][8][9]
Caption: General workflow for the synthesis and evaluation of agrochemical candidates from this compound.
Detailed Protocol: Synthesis of a N-Benzyl-5-(trifluoromethyl)pyrimidin-2,4-diamine Derivative
This protocol is a representative example of the synthesis of a novel pyrimidin-4-amine derivative with potential insecticidal and fungicidal properties, based on methodologies reported in the literature for similar compounds.[7]
Objective:
To synthesize a novel N-benzyl-5-(trifluoromethyl)pyrimidin-2,4-diamine derivative via a nucleophilic aromatic substitution reaction.
Materials:
-
This compound (1.0 eq)
-
Substituted benzylamine (e.g., 4-fluorobenzylamine) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) (anhydrous)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
Analytical instrumentation (NMR, LC-MS)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF.
-
Addition of Reagents: Add the substituted benzylamine (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (2.0 eq) at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Causality: The elevated temperature is necessary to overcome the activation energy of the SNAr reaction. DIPEA acts as a non-nucleophilic base to quench the HCl generated during the reaction, driving the equilibrium towards the product. Anhydrous conditions are crucial to prevent hydrolysis of the starting material.
-
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Causality: The aqueous work-up removes the DMF solvent and any water-soluble byproducts. The NaHCO₃ wash neutralizes any remaining acidic species.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[7]
Self-Validating System:
The success of the synthesis can be validated at each step. The disappearance of the starting material and the appearance of a new, less polar spot on the TLC plate indicate a successful reaction. The final product's identity and purity are unequivocally confirmed by spectroscopic methods (NMR and MS), ensuring the integrity of the synthesized compound before it proceeds to biological screening.
Mechanism of Action and Structure-Activity Relationship (SAR) Insights
Many pyrimidine-based agrochemicals exert their effects by inhibiting specific enzymes in the target pests. For instance, some pyrimidinamine derivatives have been shown to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects.[1] The trifluoromethyl group and other substituents on the pyrimidine core and the appended moieties play a crucial role in the binding affinity of the molecule to its target protein.
Structure-activity relationship (SAR) studies on related compounds have shown that:
-
The nature and position of substituents on the benzylamine or aniline moiety can significantly impact the insecticidal and fungicidal activity.[7][10]
-
Halogen atoms on the pyrimidine ring can influence the overall electronic properties and reactivity of the molecule.[8]
-
The specific stereochemistry of substituents can also play a role in biological activity.[8]
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of novel agrochemicals. The straightforward reactivity of the 4-chloro position allows for the efficient construction of diverse libraries of pyrimidin-4-amine derivatives. The protocols and insights provided in this guide offer a solid foundation for researchers and scientists to explore the potential of this building block in the discovery and development of next-generation crop protection agents.
References
- 1. Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: A Researcher's Guide to Nucleophilic Aromatic Substitution on Chloropyrimidines
Introduction: The Central Role of Pyrimidines and the SNAr Reaction
The pyrimidine scaffold is a cornerstone of medicinal chemistry and drug development, forming the core of numerous FDA-approved therapeutics.[1] Its prevalence stems from its ability to engage in various biological interactions and its synthetic tractability. One of the most powerful methods for functionalizing the pyrimidine ring is through nucleophilic aromatic substitution (SNAr). This reaction allows for the direct introduction of a wide range of substituents, making it an indispensable tool for generating molecular diversity in drug discovery programs.[2]
Chloropyrimidines, in particular, are valuable starting materials due to the chloro group's ability to act as a good leaving group in SNAr reactions. The electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, activates the system towards attack by nucleophiles. This guide provides an in-depth exploration of the SNAr reaction on chloropyrimidines, offering detailed protocols, mechanistic insights, and practical guidance for researchers in the field.
Mechanistic Principles of SNAr on Chloropyrimidines
The SNAr reaction on chloropyrimidines proceeds via a two-step addition-elimination mechanism.[3]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a chlorine atom. This attack is favored at the electron-deficient positions of the pyrimidine ring, typically C2, C4, and C6.[4][5] The attack disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6] The stability of this intermediate is a crucial factor in determining the reaction rate.[5]
-
Elimination of the Leaving Group and Restoration of Aromaticity: In the second step, the chloride ion is expelled from the Meisenheimer complex, and the aromaticity of the pyrimidine ring is restored. This step is typically fast.
The regioselectivity of nucleophilic attack on substituted chloropyrimidines is a key consideration. Generally, the order of reactivity for substitution is C4 > C2 > C6. This preference is attributed to the greater ability to delocalize the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 or C2 position, as the charge can be stabilized by both ring nitrogens.[4][5][7]
General Protocol for Nucleophilic Aromatic Substitution on a Chloropyrimidine
This section outlines a general, robust protocol for performing an SNAr reaction with an amine nucleophile on a generic chloropyrimidine.
Materials:
-
Chloropyrimidine substrate
-
Amine nucleophile
-
Anhydrous aprotic solvent (e.g., Dioxane, THF, DMF, Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Reaction vessel (e.g., round-bottom flask with a reflux condenser)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Inert atmosphere (Nitrogen or Argon)
-
Heating apparatus (heating mantle or oil bath)
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
Step-by-Step Methodology:
-
Reactant Preparation: In a clean, dry reaction vessel, dissolve the chloropyrimidine substrate (1.0 equivalent) in the chosen anhydrous aprotic solvent.
-
Addition of Reagents: To the stirred solution, add the amine nucleophile (1.0-1.2 equivalents) followed by the tertiary amine base (1.5-2.0 equivalents). The base is crucial to neutralize the HCl generated during the reaction.
-
Reaction Setup: Equip the reaction vessel with a reflux condenser and place it under an inert atmosphere.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically ranging from room temperature to the reflux temperature of the solvent). Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration.
-
Alternatively, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the amine salt and any remaining base.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the desired substituted pyrimidine.
Key Parameters and Optimization
The success and efficiency of an SNAr reaction on a chloropyrimidine are highly dependent on several key parameters. Understanding and optimizing these factors is critical for achieving high yields and purity.
| Parameter | Influence and Optimization Considerations |
| Solvent | Aprotic solvents are generally preferred to avoid competing reactions with the solvent.[8] The choice of solvent can influence reaction rates; polar aprotic solvents like DMF and DMSO can accelerate the reaction by stabilizing the charged Meisenheimer intermediate.[9] However, protic solvents like ethanol can also be effective, particularly in the presence of a base.[2] |
| Base | A non-nucleophilic organic base, such as TEA or DIPEA, is commonly used to scavenge the HCl produced.[2] The choice and stoichiometry of the base can be critical, as excess base can sometimes lead to side reactions. Inorganic bases like K2CO3 or Cs2CO3 can also be employed, particularly in polar aprotic solvents. |
| Temperature | Reaction temperatures can range from ambient to reflux. The optimal temperature depends on the reactivity of the specific chloropyrimidine and nucleophile. Microwave irradiation can significantly accelerate these reactions, often leading to shorter reaction times and improved yields. |
| Nucleophile | The nature of the nucleophile greatly impacts the reaction rate. More nucleophilic species will react more readily. For less reactive nucleophiles, more forcing conditions (higher temperatures, longer reaction times) may be necessary. |
| Catalysis | While many SNAr reactions on chloropyrimidines proceed without a catalyst, certain transformations can be facilitated by catalysts.[10] For instance, palladium catalysts have been developed for C2-selective cross-coupling reactions, which can be a challenge to achieve under standard SNAr conditions.[11] |
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the SNAr of a chloropyrimidine with an amine nucleophile.
Caption: General workflow for SNAr on chloropyrimidines.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Insufficiently reactive nucleophile or substrate.- Reaction temperature is too low.- Inadequate base. | - Increase the reaction temperature or consider using microwave heating.- Use a more polar aprotic solvent (e.g., DMF, DMSO).- Use a stronger or more soluble base. |
| Incomplete Reaction | - Insufficient reaction time.- Reagents may have degraded. | - Extend the reaction time.- Use fresh, high-purity reagents and anhydrous solvents. |
| Formation of Side Products | - Reaction temperature is too high.- Competing reactions (e.g., dialkylation, reaction with solvent).- Presence of moisture. | - Lower the reaction temperature.- Carefully control the stoichiometry of the nucleophile.- Ensure strictly anhydrous conditions. |
| Difficulty in Product Isolation/Purification | - Product is highly polar or water-soluble.- Emulsion formation during workup. | - Use alternative workup procedures (e.g., precipitation, trituration).- For purification, consider reverse-phase chromatography. |
Conclusion
The nucleophilic aromatic substitution reaction on chloropyrimidines is a robust and versatile method for the synthesis of a diverse array of functionalized pyrimidines. By understanding the underlying mechanistic principles and carefully optimizing key reaction parameters, researchers can effectively leverage this powerful transformation in their synthetic endeavors. This guide provides a solid foundation of both theoretical knowledge and practical, actionable protocols to facilitate the successful application of SNAr chemistry in drug discovery and development.
References
- 1. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 2. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. sapub.org [sapub.org]
- 9. zenodo.org [zenodo.org]
- 10. Catalysed SNAr reactions - Wordpress [reagents.acsgcipr.org]
- 11. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols: Derivatization of 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine for Library Synthesis
Introduction: The Strategic Value of the 2-Amino-5-(trifluoromethyl)pyrimidine Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—cores that are capable of binding to multiple biological targets and serve as fertile ground for drug discovery. The 2-amino-5-(trifluoromethyl)pyrimidine moiety is a prominent member of this class. Its inherent structural features, including hydrogen bond donors and acceptors and the lipophilic trifluoromethyl group, make it a valuable starting point for developing novel therapeutics. Recent studies have highlighted derivatives of this scaffold as potential Werner-dependent antiproliferative agents, underscoring its contemporary relevance in oncology research.[1][2]
This guide focuses on a key intermediate for building libraries based on this scaffold: 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine . The strategic placement of a reactive chlorine atom at the C4 position, activated by the electron-withdrawing effects of the pyrimidine ring and the adjacent trifluoromethyl group, renders this molecule an exceptionally versatile building block. It allows for the controlled and regioselective introduction of diverse chemical functionalities, making it ideal for the parallel synthesis of compound libraries aimed at screening against various biological targets.
This document provides a detailed exploration of the primary derivatization strategies for this scaffold, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. We will delve into the causality behind experimental choices and provide robust, step-by-step protocols designed for reproducibility and success in a research and development setting.
Understanding the Reactivity of the Core Scaffold
The synthetic utility of this compound is rooted in its distinct electronic properties. The pyrimidine ring is inherently electron-deficient. This effect is significantly amplified by the potent electron-withdrawing trifluoromethyl (-CF₃) group at the C5 position. Consequently, the C4 position, bearing the chloro leaving group, becomes highly electrophilic and susceptible to attack.
This targeted reactivity is crucial for library synthesis. While related molecules like 2,4-dichloro-5-trifluoromethylpyrimidine can suffer from a lack of regioselectivity, often yielding mixtures of 2- and 4-substituted products that are difficult to separate[3], the pre-installed amine at the C2 position of our starting material effectively directs functionalization to the C4 position. The C2-amino group is substantially less reactive under the conditions typically employed for displacing the C4-chloro group, ensuring clean and predictable outcomes.
The primary avenues for derivatization, which we will explore in detail, are:
-
Palladium-Catalyzed C-C Bond Formation (Suzuki-Miyaura Coupling): For introducing aryl and heteroaryl moieties.
-
Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig Amination): For creating new amine linkages.
-
Nucleophilic Aromatic Substitution (SNAr): A direct and often cost-effective method for introducing a wide range of nucleophiles.
Protocol 1: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized centers.[4] For the this compound scaffold, it provides a powerful method to introduce diverse (hetero)aryl groups, significantly expanding the chemical space of the resulting library. Microwave-assisted protocols can often accelerate these reactions, leading to higher yields in shorter times.[5]
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Detailed Experimental Protocol
-
Reagent Preparation: To a microwave-safe reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst. For general applications, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.10 eq.) is effective. For more challenging couplings, consider using a second-generation Buchwald G2 pre-catalyst with a supporting ligand like XPhos.[6][7]
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-Dioxane and water (e.g., in a 4:1 ratio), to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Inerting: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This step is critical as Pd(0) catalysts are sensitive to oxygen.
-
Reaction: Place the vial in a microwave reactor and heat to the desired temperature (typically 100-150 °C) for 15-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using LC-MS, ¹H NMR, and ¹³C NMR.
Data Summary: Suzuki-Miyaura Coupling
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time | Typical Yield Range | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100-120 | 1-4 h | 60-90% | Standard conditions for electron-rich and simple aryl boronic acids. |
| XPhos Pd G2 / XPhos | K₃PO₄ | Toluene | 110 | 12-24 h | 50-85% | Effective for sterically hindered or electron-deficient boronic acids.[6] |
| Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 85 | 12 h | 65-95% | A robust catalyst suitable for a wide range of substrates. |
| Pd(PPh₃)₄ (Microwave) | Na₂CO₃ | Dioxane/H₂O | 150 | 15-30 min | 70-95% | Dramatically reduces reaction time.[5] |
Protocol 2: Palladium-Catalyzed C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile method for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[8][9] It allows for the coupling of the C4-chloro position with a vast array of primary and secondary amines, including anilines, aliphatic amines, and various heterocycles.
Causality in Catalyst and Base Selection
The success of a Buchwald-Hartwig reaction is critically dependent on the synergy between the palladium source, the phosphine ligand, and the base.[10]
-
Ligands: The chloro group on the electron-poor pyrimidine ring can be challenging to activate. Bulky, electron-rich phosphine ligands (e.g., X-Phos, S-Phos) are often required. These ligands promote the crucial oxidative addition step and facilitate the final reductive elimination to release the product.[11]
-
Bases: A strong, non-nucleophilic base is necessary to deprotonate the amine coupling partner, forming the palladium-amido intermediate. Sodium tert-butoxide (NaOt-Bu) is commonly used for neutral or weakly acidic amines, while milder bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred for more sensitive substrates.[10]
Workflow for Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Detailed Experimental Protocol
-
Reaction Setup (Glovebox Recommended): To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., X-Phos, 0.08 eq.), and the base (e.g., NaOt-Bu, 1.4 eq.).
-
Reagent Addition: Add this compound (1.0 eq.) and the amine coupling partner (1.2 eq.).
-
Solvent and Inerting: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) to a concentration of 0.1 M. Seal the tube, remove from the glovebox (if used), and connect to a Schlenk line. Purge with Argon.
-
Reaction: Heat the reaction mixture in a pre-heated oil bath (typically 80-110 °C) with vigorous stirring. Monitor the reaction by LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with a solvent like dichloromethane or ethyl acetate. Pass the mixture through a short pad of Celite® to remove the palladium catalyst, washing the pad with additional solvent.
-
Purification: Concentrate the filtrate and purify the crude product by flash chromatography or preparative HPLC to obtain the desired 4-amino-pyrimidine derivative.
-
Characterization: Confirm the structure and purity via LC-MS and NMR spectroscopy.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a powerful, often metal-free, alternative for derivatizing the scaffold.[12][13] The highly electron-deficient nature of the pyrimidine ring makes the C4-position exceptionally receptive to attack by a wide range of nucleophiles, particularly aliphatic amines (e.g., morpholine, piperidine), alkoxides, and thiolates.
Mechanism and Rationale
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electrophilic C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, aromaticity is restored by the expulsion of the chloride leaving group. The reaction rate is highly dependent on:
-
Nucleophile Strength: Stronger nucleophiles react faster.
-
Temperature: Heating is often required to drive the reaction to completion, especially with less reactive nucleophiles.
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO) or alcohols (e.g., EtOH, BuOH) are commonly used to facilitate the reaction.
Workflow for SNAr Reaction
Caption: General workflow for an SNAr reaction with an amine.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., Butan-1-ol, Ethanol, or DMF).
-
Reagent Addition: Add the nucleophilic amine (1.5-2.5 eq.). For amine hydrochlorides, or to scavenge the HCl byproduct, a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (2.0-3.0 eq.) is required. When using a liquid amine as the nucleophile in large excess, it can sometimes serve as both reactant and base.[14]
-
Reaction: Heat the mixture to reflux (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS (usually 2-16 hours).
-
Work-up: Cool the reaction mixture to room temperature.
-
Method A (Precipitation): If the product is a solid and precipitates upon cooling, it can be isolated by filtration, washed with a cold solvent (e.g., cold ethanol or diethyl ether), and dried.
-
Method B (Extraction): If the product is soluble, concentrate the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification: The crude product can be further purified by recrystallization or flash column chromatography if necessary.
-
Characterization: Confirm the identity and purity of the product by LC-MS and NMR.
Data Summary: SNAr Reactions
| Nucleophile Class | Base | Solvent | Temperature (°C) | Typical Yield Range | Notes |
| Aliphatic Amines | DIPEA or excess amine | EtOH, BuOH | 80-120 | 75-95% | Generally high-yielding and clean reactions.[14] |
| Anilines (electron-rich) | DIPEA or K₂CO₃ | DMF, DMSO | 100-140 | 50-80% | Requires higher temperatures due to lower nucleophilicity. |
| Anilines (in water) | HCl (catalytic) | H₂O | 80-100 | 60-90% | Acid catalysis can promote substitution with anilines in aqueous media.[15] |
| Alkoxides (e.g., NaOEt) | N/A | EtOH | 25-80 | 80-95% | Typically fast reactions to form ether linkages. |
| Thiolates (e.g., NaSMe) | N/A | DMF | 25-60 | 85-98% | Thiolates are excellent nucleophiles for this transformation. |
Integrated Library Synthesis Workflow
The true power of this compound lies in its application to parallel synthesis. A single batch of this starting material can be arrayed into multiple plates or reactor blocks and subjected to different reaction conditions in parallel to rapidly generate a large, diverse library of final compounds.
Caption: Parallel synthesis workflow for library generation.
Conclusion
This compound is a high-value, versatile building block for the synthesis of diverse chemical libraries. Its activated C4 position allows for predictable and regioselective functionalization through robust chemical methodologies including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution. By leveraging the detailed protocols and strategic insights provided in this guide, researchers in drug discovery and materials science can efficiently generate novel compound collections built around the privileged 2-amino-5-(trifluoromethyl)pyrimidine scaffold, accelerating the discovery of new chemical entities with desired biological or material properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US8729265B2 - Regioselective preparation of 2-amino-5-trifluoromethylpyrimidine derivatives - Google Patents [patents.google.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Analytical Strategies for Monitoring Reactions of 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine
Abstract and Introduction
4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine is a critical fluorinated building block in the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical industries.[1][2] Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the reactive chloro-substituent, make it a versatile synthon for creating complex molecular architectures. The efficiency, yield, and purity of products derived from this intermediate are critically dependent on the precise control of reaction conditions. Therefore, robust and reliable analytical methods for real-time or at-line reaction monitoring are indispensable for process development, optimization, and quality control.[3][4]
This application note provides a comprehensive guide to the primary analytical techniques for monitoring reactions involving this compound. We will explore the theoretical and practical aspects of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. For each technique, we provide detailed, field-tested protocols and explain the scientific rationale behind key experimental parameters. The objective is to equip researchers, process chemists, and drug development professionals with the necessary tools to gain deep insights into reaction kinetics, intermediate formation, and impurity profiling.
High-Performance Liquid Chromatography (HPLC) for At-Line Monitoring
HPLC is a cornerstone technique for monitoring the progress of many organic reactions due to its high resolution, sensitivity, and quantitative accuracy.[5] For reactions involving this compound, a reverse-phase HPLC method with UV detection is highly effective for separating the polar, aromatic starting material from its potential products and impurities.
Causality and Method Development Rationale
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is the standard choice for reverse-phase chromatography. Its nonpolar nature provides excellent retention and separation for moderately polar aromatic compounds like pyrimidine derivatives.
-
Mobile Phase Composition: A gradient elution using acetonitrile and water is typically employed. Acetonitrile is a common organic modifier that provides good peak shape and low viscosity. The addition of a small amount of an acid, such as formic acid (0.1%), is crucial. It protonates the basic amine and pyrimidine nitrogens, which suppresses silanol interactions on the column, leading to sharper, more symmetrical peaks and improved reproducibility.
-
UV Detection Wavelength: Pyrimidine derivatives possess strong UV absorbance due to their aromatic ring system. An analysis of the UV spectrum of this compound would reveal one or more absorption maxima (λmax). A detection wavelength is chosen at or near a λmax to ensure high sensitivity for the analyte of interest. If multiple components have different λmax values, a Diode Array Detector (DAD) is invaluable for monitoring multiple wavelengths simultaneously and for peak purity analysis.
Experimental Protocol: HPLC-UV Analysis
Objective: To quantify the consumption of this compound and the formation of products over time.
Workflow Diagram: HPLC Sample Preparation & Analysis
Caption: Workflow for preparing and analyzing reaction samples via HPLC.
Step-by-Step Protocol:
-
Standard Preparation: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in acetonitrile. Create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition.
-
Reaction Sampling: At designated time points (e.g., t=0, 1h, 2h, 4h, etc.), withdraw a small, precise aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching & Dilution: Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 950 µL) of a suitable solvent (e.g., acetonitrile) in a 1.5 mL vial. This dilution factor must be recorded for final concentration calculations. The solvent choice should ensure all components remain dissolved.
-
Filtration: Filter the diluted sample through a 0.45 µm PTFE syringe filter into an HPLC vial to remove any particulate matter that could damage the column.
-
HPLC Analysis: Inject the prepared sample and calibration standards onto the HPLC system using the parameters outlined in Table 1.
-
Data Analysis: Construct a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of this compound in the reaction samples by comparing their peak areas to the calibration curve. The formation of products can be monitored by the appearance of new peaks, which can be quantified as area percent or against their own reference standards if available.
Table 1: Recommended HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes; hold at 95% B for 2 min; return to 5% B over 1 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | UV/DAD at 254 nm and 280 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components
GC-MS is a powerful technique for identifying and quantifying volatile and thermally stable compounds. It is particularly useful for identifying reaction byproducts and impurities, thanks to the high separation efficiency of GC and the structural information provided by MS.[6][7]
Causality and Method Development Rationale
-
Applicability: this compound has a moderate molecular weight (197.55 g/mol ) and may be sufficiently volatile and stable for GC analysis.[][9]
-
Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a versatile choice. It separates compounds primarily based on their boiling points but also offers selectivity for aromatic compounds.
-
Temperature Programming: A temperature gradient is essential to ensure that both volatile and less volatile components are eluted with good peak shape in a reasonable timeframe. The program starts at a low temperature to resolve early-eluting compounds and ramps up to elute higher-boiling components.
-
Ionization and Detection: Electron Ionization (EI) at 70 eV is the standard method. It creates reproducible fragmentation patterns that can be compared against spectral libraries (e.g., NIST) for compound identification.
Experimental Protocol: GC-MS Analysis
Objective: To identify the starting material, main product, and any volatile byproducts or impurities formed during the reaction.
Step-by-Step Protocol:
-
Reaction Sampling: Withdraw a 50 µL aliquot from the reaction mixture.
-
Sample Preparation (Liquid-Liquid Extraction): a. Dilute the aliquot in 1 mL of a suitable organic solvent in which the analytes are soluble but the reaction matrix (e.g., salts, non-volatile reagents) is not. Dichloromethane or ethyl acetate are common choices. b. Add 1 mL of water and vortex thoroughly to wash the organic layer. c. Allow the layers to separate and carefully transfer the organic layer to a new vial containing a small amount of a drying agent (e.g., anhydrous Na₂SO₄). d. Filter the dried organic solution into a GC vial.
-
GC-MS Analysis: Inject the sample into the GC-MS system using the parameters outlined in Table 2.
-
Data Analysis: a. Identify the peak corresponding to this compound by its retention time and mass spectrum. b. Analyze the mass spectra of other peaks by comparing them to a spectral library to tentatively identify byproducts. c. Monitor the reaction by comparing the relative peak areas of the starting material and product over time.
Table 2: Recommended GC-MS Method Parameters
| Parameter | Recommended Setting |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Oven Program | Initial 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 450 m/z |
Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Analysis
NMR spectroscopy is an exceptionally powerful tool for reaction monitoring as it is non-destructive, inherently quantitative, and provides detailed structural information on all components in a mixture.[10] For this compound, the presence of the trifluoromethyl group makes ¹⁹F NMR a particularly advantageous technique.[11][12]
Causality and Method Development Rationale
-
¹⁹F NMR Advantage: The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive.[11] The chemical shift of the -CF₃ group is extremely sensitive to its electronic environment. Any chemical transformation at the chloro-position or elsewhere on the pyrimidine ring will induce a significant and easily observable shift in the ¹⁹F signal. Furthermore, ¹⁹F NMR spectra are typically very simple, with no background signals from protonated solvents, making peak integration straightforward and highly accurate.[13]
-
¹H NMR Utility: ¹H NMR remains essential for observing changes in the aromatic and amine protons, providing complementary structural information.
-
Quantitative Nature: The area of an NMR peak is directly proportional to the number of nuclei contributing to it. By integrating the signals of the starting material and product, one can directly determine their molar ratio in the reaction mixture without the need for response factor correction as in HPLC or GC.[5][10]
-
On-line Monitoring: Benchtop NMR spectrometers can be set up in a fume hood and connected to a reactor via a flow cell, enabling automated, real-time monitoring of reactions by acquiring interleaved ¹H and ¹⁹F spectra.[10][11]
Workflow Diagram: NMR Reaction Monitoring Logic
Caption: Logical flow for determining reaction conversion using NMR spectroscopy.
Experimental Protocol: ¹H and ¹⁹F NMR Analysis
Objective: To obtain precise quantitative data on reaction conversion and identify the structure of major products and intermediates.
Step-by-Step Protocol:
-
NMR Tube Preparation: a. At a given time point, take an aliquot (e.g., 100 µL) of the reaction mixture. b. Dilute it with ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent should ensure all components are soluble and its signals do not overlap with analyte signals.
-
¹⁹F NMR Acquisition: a. Place the NMR tube in the spectrometer. b. Acquire a ¹⁹F NMR spectrum. This is typically very fast due to the favorable properties of the fluorine nucleus. c. Identify the singlet corresponding to the -CF₃ group of the starting material. As the reaction proceeds, a new singlet (or multiplet, if coupled to other nuclei) corresponding to the product's -CF₃ group will appear at a different chemical shift.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to observe changes in the aromatic and amine proton environments.
-
Data Processing and Analysis: a. Process both spectra (Fourier transform, phase correction, baseline correction). b. In the ¹⁹F spectrum, integrate the peak for the starting material (Int_SM) and the peak for the product (Int_P). c. Calculate the percent conversion using the formula: % Conversion = [Int_P / (Int_SM + Int_P)] * 100 d. Correlate the ¹⁹F data with the ¹H spectrum to confirm structural changes.
Table 3: Typical NMR Acquisition Parameters
| Parameter | ¹⁹F NMR Setting | ¹H NMR Setting |
| Solvent | DMSO-d₆ or CDCl₃ | DMSO-d₆ or CDCl₃ |
| Pulse Program | Standard single pulse (zg) | Standard single pulse (zg30) |
| Number of Scans | 4 - 16 | 8 - 32 |
| Relaxation Delay (d1) | 2 - 5 seconds | 5 seconds (for quantitative accuracy) |
| Acquisition Time | ~1 second | ~2-3 seconds |
| Spectral Width | ~200 ppm | ~12 ppm |
Conclusion
The successful synthesis of derivatives from this compound relies heavily on a deep understanding of the reaction progress. This application note has detailed three powerful and complementary analytical techniques—HPLC, GC-MS, and NMR—for comprehensive reaction monitoring. HPLC provides robust quantitative data for at-line process control. GC-MS is invaluable for identifying volatile byproducts and impurities. NMR, particularly ¹⁹F NMR, offers unparalleled structural insight and inherent quantitative accuracy, making it the premier choice for detailed mechanistic and kinetic studies. By implementing these protocols, researchers can significantly enhance their ability to optimize reaction conditions, maximize yield and purity, and accelerate the development of novel chemical entities.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 9. This compound | 1201657-24-0 [chemicalbook.com]
- 10. Magritek [magritek.com]
- 11. magritek.com [magritek.com]
- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. static1.squarespace.com [static1.squarespace.com]
Application Note & Protocols: A Guide to the Scale-Up Synthesis of 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine
Abstract: 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine is a critical fluorinated building block in modern medicinal and agricultural chemistry.[1][2] Its unique electronic properties make it a privileged scaffold in the development of novel kinase inhibitors, pesticides, and other bioactive molecules.[3][4][5] However, transitioning its synthesis from laboratory scale to pilot or industrial production presents significant challenges related to reaction control, regioselectivity, safety, and purification. This document provides a comprehensive guide for researchers, chemists, and process development professionals on the robust and scalable synthesis of this key intermediate. We delve into the underlying chemical principles, offer a detailed step-by-step protocol, and address critical aspects of process optimization and safety.
Introduction: The Strategic Importance of a Fluorinated Pyrimidine Core
The pyrimidine ring is a cornerstone of numerous biologically active compounds, including nucleic acids.[6] The introduction of a trifluoromethyl (CF3) group at the C5 position dramatically alters the molecule's properties. The CF3 group is highly lipophilic and strongly electron-withdrawing, which can enhance metabolic stability, binding affinity, and cell membrane permeability of the final drug candidate.[7] The 2-amino and 4-chloro substituents provide orthogonal handles for subsequent diversification, allowing for the construction of complex molecular libraries.[8][9]
This guide focuses on a common and scalable synthetic route, addressing the practical challenges encountered during scale-up.
Synthetic Strategy and Mechanistic Considerations
The most prevalent industrial syntheses of substituted chloropyrimidines involve the chlorination of a corresponding hydroxypyrimidine (or its tautomeric pyrimidone form).[10][11] This approach is favored for its cost-effectiveness and the availability of starting materials.
A robust retrosynthetic analysis points to 2-amino-5-(trifluoromethyl)pyrimidin-4-ol as the immediate precursor. This strategy elegantly circumvents the challenging issue of regioselective amination of a dichlorinated pyrimidine intermediate.[8] The core transformation is a deoxychlorination reaction, typically employing phosphoryl chloride (POCl₃).
Caption: Retrosynthetic approach for the target molecule.
The mechanism involves the activation of the pyrimidone oxygen by POCl₃, forming a highly electrophilic phosphoro-dichloridate intermediate. A subsequent nucleophilic attack by the chloride ion displaces the phosphate group, yielding the desired 4-chloro product. The presence of a tertiary amine base is often used to scavenge the HCl byproduct, though POCl₃ can be used in excess to serve as both reagent and solvent.
Detailed Scale-Up Protocol
This protocol is designed for a ~1 kg scale production in a suitable glass-lined reactor. All operations must be conducted in a well-ventilated area or fume hood by trained personnel.[12][13]
Equipment and Reagents
-
Equipment: 20 L glass-lined reactor with overhead stirring, temperature control unit (heating/cooling), reflux condenser, and dropping funnel. 50 L quench vessel. Filtration equipment (e.g., Nutsche filter). Vacuum drying oven.
-
Reagents:
-
2-Amino-5-(trifluoromethyl)pyrimidin-4-ol (1.0 kg, 5.18 mol)
-
Phosphoryl chloride (POCl₃) (3.97 kg, 2.4 L, 25.9 mol, 5.0 eq)
-
Toluene (10 L)
-
Ice and Water for quench
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Experimental Workflow Diagram
Caption: Step-by-step process workflow for scale-up synthesis.
Step-by-Step Procedure
-
Reactor Charging: Charge the 20 L reactor with 2-Amino-5-(trifluoromethyl)pyrimidin-4-ol (1.0 kg) and Toluene (5 L). Begin agitation at 100-150 RPM.
-
Inerting: Purge the reactor headspace with dry nitrogen.
-
Reagent Addition: Slowly add phosphoryl chloride (2.4 L) to the stirred slurry over 60-90 minutes via the dropping funnel. Causality Note: A controlled addition rate is critical to manage the initial exotherm.
-
Reaction: Once the addition is complete, slowly heat the reaction mixture to reflux temperature (approx. 105-110°C). Maintain reflux for 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction progress by taking small, quenched aliquots for HPLC or TLC analysis. The reaction is complete when the starting material is <1% by area.
-
Cooling: Once complete, cool the reaction mixture to ambient temperature (20-25°C).
-
Quenching: Prepare a quench vessel with ice (10 kg) and water (10 L). Under vigorous stirring, slowly transfer the reaction mixture into the quench vessel. Safety Critical Step: This process is highly exothermic and releases HCl gas. The transfer must be slow and controlled to keep the quench temperature below 20°C. Ensure adequate ventilation and scrubbing for off-gases.
-
Phase Separation: Allow the layers to separate. Transfer the lower aqueous layer to waste. Collect the upper toluene layer.
-
Washing: Wash the toluene layer sequentially with saturated NaHCO₃ solution (2 x 5 L) and then brine (1 x 5 L). Causality Note: The bicarbonate wash neutralizes residual acids (HCl, phosphoric acid), which is crucial for product stability and preventing corrosion.
-
Concentration: Reduce the volume of the toluene layer by approximately 75% via vacuum distillation.
-
Crystallization: Add n-Heptane (5 L) to the concentrated toluene solution and cool slowly to 0-5°C to induce crystallization. Hold at this temperature for at least 2 hours.
-
Isolation & Drying: Filter the resulting solid using a Nutsche filter. Wash the filter cake with cold heptane (2 L). Dry the product in a vacuum oven at 40-45°C until a constant weight is achieved.
Process Optimization and Data
Successful scale-up requires understanding and controlling critical process parameters. The following table summarizes key variables and their typical impact on the process.
| Parameter | Range | Impact on Yield & Purity | Rationale & Justification |
| POCl₃ Stoichiometry | 4.0 - 6.0 eq | Higher equivalents drive the reaction to completion but increase cost and quench severity. | 5.0 eq is a robust compromise between reaction efficiency and process safety/cost. |
| Reaction Temperature | 95 - 110°C | Below 95°C, the reaction is sluggish. Above 110°C, impurity formation may increase. | Reflux temperature of the toluene/POCl₃ mixture provides a stable and efficient reaction environment. |
| Reaction Time | 4 - 8 hours | Insufficient time leads to incomplete conversion. Excessive time can lead to side products. | Monitored by IPC to ensure completion without unnecessary heating. |
| Quench Temperature | 0 - 20°C | Exceeding 20°C can lead to uncontrolled exotherms and potential product degradation. | Crucial for safety and maintaining product integrity. |
Safety and Handling Considerations
This synthesis involves hazardous materials and requires strict adherence to safety protocols.[14][15]
-
Phosphoryl Chloride (POCl₃): Highly corrosive and reacts violently with water. It is toxic upon inhalation and causes severe skin burns and eye damage. Always handle in a closed system or well-ventilated fume hood.[15] Personal Protective Equipment (PPE) should include acid-resistant gloves, chemical splash goggles, a face shield, and a lab coat.[13]
-
This compound: This compound is a toxic solid.[14] Avoid inhalation of dust and direct contact with skin and eyes.[14][16] Wear appropriate PPE, including gloves, eye protection, and respiratory protection if dust is generated.[12][14]
-
Process Hazards: The quench step generates significant amounts of HCl gas. An appropriate acid gas scrubber system must be in place. The reaction is exothermic and requires a robust temperature control system to prevent thermal runaway.
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[15]
-
Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, administer oxygen.[15]
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. growingscience.com [growingscience.com]
- 3. ijsat.org [ijsat.org]
- 4. Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. US8729265B2 - Regioselective preparation of 2-amino-5-trifluoromethylpyrimidine derivatives - Google Patents [patents.google.com]
- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 10. japsonline.com [japsonline.com]
- 11. EP0841326B1 - Process for the preparation of pyrimidine derivatives - Google Patents [patents.google.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. synquestlabs.com [synquestlabs.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
The Strategic Application of 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine in Fragment-Based Drug Discovery for Kinase Inhibitors
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying high-quality lead compounds. This approach hinges on the principle of screening small, low-complexity molecules, or "fragments," which, despite their weak initial binding affinity, offer highly efficient starting points for medicinal chemistry optimization.[1][2] Within the vast chemical space available for fragment library construction, certain scaffolds have emerged as privileged structures due to their inherent ability to interact with key biological targets and their synthetic tractability. One such fragment of significant interest is 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine .
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in FBDD campaigns, with a particular focus on the discovery of novel kinase inhibitors. We will delve into the rationale behind its selection, provide detailed experimental protocols for its screening and elaboration, and present a case study illustrating its successful application.
The Rationale: Why this compound?
The value of this specific pyrimidine derivative as a fragment is rooted in its unique combination of structural and electronic features. The pyrimidine core is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors.[3] The nitrogen atoms of the pyrimidine ring are perfectly positioned to form critical hydrogen bond interactions with the backbone amide and carbonyl groups of the kinase hinge region, a conserved structural element across the kinome.
The substituents at the 4- and 5-positions of the pyrimidine ring are what make this fragment particularly advantageous:
-
The 2-Amino Group: Provides a crucial hydrogen bond donor that anchors the fragment to the kinase hinge.
-
The 4-Chloro Group: Serves as a versatile synthetic handle. It is a reactive site for nucleophilic aromatic substitution (SNAr) reactions, allowing for the straightforward introduction of various side chains to explore different regions of the ATP-binding pocket. This "poised" nature is a highly desirable feature in a fragment, as it facilitates rapid and targeted medicinal chemistry efforts.
-
The 5-Trifluoromethyl Group: This electron-withdrawing group significantly modulates the electronics of the pyrimidine ring, influencing its pKa and the strength of the hinge-binding interactions. The trifluoromethyl group can also enhance metabolic stability and improve pharmacokinetic properties such as membrane permeability and oral bioavailability.[4] Furthermore, its lipophilic nature can lead to favorable interactions within hydrophobic pockets of the target protein.
These features combine to make this compound a high-quality starting point for developing potent and selective kinase inhibitors.
Physicochemical Properties of the Fragment
A thorough understanding of the fragment's properties is essential for designing effective screening and follow-up chemistry strategies.
| Property | Value | Source |
| CAS Number | 1201657-24-0 | [5] |
| Molecular Formula | C₅H₃ClF₃N₃ | |
| Molecular Weight | 197.55 g/mol | |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, Methanol | N/A |
| Storage | 2-8°C, under inert gas | N/A |
FBDD Workflow Using this compound
The following diagram illustrates a typical FBDD workflow, from initial fragment screening to the development of a lead compound, using our fragment of interest as a starting point.
Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.
Application Protocol I: Primary Fragment Screening
The goal of the primary screen is to identify fragments that bind to the target kinase. Given the typically weak affinity of fragments (in the high µM to mM range), sensitive biophysical techniques are required.[1]
Recommended Technique: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
DSF is a rapid, cost-effective method for primary screening. It measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding.
Step-by-Step Protocol:
-
Protein Preparation:
-
Express and purify the target kinase domain to >95% homogeneity.
-
Prepare a stock solution of the kinase at 2 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol).
-
-
Fragment Preparation:
-
Prepare a 100 mM stock solution of this compound in 100% DMSO.
-
Create a working plate by diluting the stock to 10 mM in DMSO.
-
-
Assay Setup (96- or 384-well format):
-
To each well, add 18 µL of kinase buffer.
-
Add 2 µL of the protein stock solution (final concentration 0.2 mg/mL).
-
Add 1 µL of SYPRO Orange dye (5000x stock, diluted 1:1000 in buffer).
-
Add 1 µL of the 10 mM fragment working solution (final fragment concentration 500 µM, final DMSO concentration 5%). Include DMSO-only wells as a negative control.
-
-
Data Acquisition:
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment, ramping the temperature from 25 °C to 95 °C with a ramp rate of 0.5 °C/min.
-
-
Data Analysis:
-
Calculate the first derivative of the fluorescence curve for each well to determine the Tm.
-
A fragment is considered a potential "hit" if it induces a Tm shift (ΔTm) of ≥ 2 °C compared to the DMSO control.
-
Orthogonal Validation: Hits from the primary screen should be validated using an orthogonal method, such as Surface Plasmon Resonance (SPR) or NMR spectroscopy, to confirm binding and rule out false positives.[1]
Application Protocol II: Hit-to-Lead Optimization - A Case Study
A compelling example of the successful application of this compound is in the discovery of dual inhibitors for Fms-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1), two important targets in oncology.[1]
In this study, this compound served as the starting scaffold, which was elaborated through synthetic chemistry to achieve potent inhibitors.
Synthetic Elaboration Protocol (Based on Deng et al.)
The following protocol describes a key synthetic step: the nucleophilic aromatic substitution at the C4 position.
Caption: SNAr reaction on the starting fragment.
Step-by-Step Synthesis:
-
Reaction Setup:
-
To a solution of this compound (1.0 mmol, 197.5 mg) in 10 mL of acetonitrile (ACN), add tert-butyl (3-aminopropyl)carbamate (1.2 mmol, 209 mg).
-
Add triethylamine (TEA) (1.5 mmol, 0.21 mL) to the mixture at room temperature.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 80 °C and stir overnight.
-
-
Work-up and Purification:
-
Allow the reaction to cool to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to afford the desired product.[1]
-
Structure-Activity Relationship (SAR) Insights
Further synthetic modifications, such as deprotection of the Boc group and coupling with various aromatic systems, led to the identification of highly potent compounds. The data below summarizes the activity of key compounds from the study.[1]
| Compound | R Group | FLT3-D835Y IC₅₀ (nM) | CHK1 IC₅₀ (nM) | MV4-11 Cell IC₅₀ (nM) |
| A | (Initial Hit Structure) | 1.1 | 1.9 | 1.2 |
| 22 | (Modified quinoline) | 0.9 | 0.8 | 3.5 |
| 30 | (Optimized quinoline-sulfonamide) | 0.4 | 0.7 | 0.9 |
| 31 | (Alternative sulfonamide) | 0.5 | 1.1 | 1.2 |
| 32 | (Indazole derivative) | 0.7 | 1.3 | 2.1 |
Data synthesized from Deng et al., 2022.[1]
This SAR table clearly demonstrates how the initial fragment was successfully elaborated. The core 2-amino-5-(trifluoromethyl)pyrimidine structure consistently provided the necessary hinge-binding interactions, while modifications at the C4 position, guided by structure-based design, led to significant gains in potency against both the target kinases and in a cellular context.
The Target Signaling Pathway
The diagram below illustrates the signaling pathways involving FLT3 and CHK1, highlighting their roles in cancer cell proliferation and survival. Inhibiting these kinases can lead to cell cycle arrest and apoptosis.
Caption: Simplified signaling pathways of FLT3 and CHK1 in cancer.
Conclusion
This compound represents a strategically valuable fragment for modern drug discovery campaigns, particularly those targeting the kinome. Its inherent hinge-binding capability, coupled with a synthetically tractable chlorine atom and the beneficial electronic and pharmacokinetic properties imparted by the trifluoromethyl group, provides an excellent and efficient starting point for FBDD. The successful development of potent dual FLT3/CHK1 inhibitors from this fragment underscores its utility. By employing sensitive biophysical screening techniques and leveraging structure-based design for iterative chemical optimization, research teams can effectively harness the potential of this fragment to accelerate the discovery of novel therapeutic agents.
References
- 1. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based drug design of a new chemical class of small molecules active against influenza A nucleoprotein in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jelsciences.com [jelsciences.com]
- 4. Structure-based design of CDC42 effector interaction inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine and its Reaction Products
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine and its derivatives. The unique electronic properties conferred by the trifluoromethyl and chloro substituents can present specific challenges during purification.[1] This document provides a structured, question-and-answer-based approach to troubleshoot common issues and optimize purification protocols, ensuring the isolation of high-purity material essential for downstream applications.
Section 1: Foundational Questions & General Strategy
This section addresses high-level questions regarding the purification strategy and common impurities encountered.
Q1: What are the most common impurities I should expect from the synthesis of this compound?
Understanding potential impurities is critical for designing an effective purification strategy. Impurities typically arise from incomplete reactions or side reactions.
Table 1: Common Impurities and Their Probable Origins
| Impurity Type | Specific Example(s) | Probable Origin | Recommended Removal Method |
|---|---|---|---|
| Unreacted Starting Materials | e.g., 2-amino-5-(trifluoromethyl)pyrimidine-4-ol | Incomplete chlorination of the hydroxyl precursor. | Column Chromatography, Recrystallization |
| Reagent-based Impurities | Phosphorous-based compounds | Residual chlorinating agents like POCl₃ used in synthesis.[2] | Aqueous workup/quench, followed by chromatography. |
| Side-Reaction Products | 4-Hydroxy-5-(trifluoromethyl)pyrimidin-2-amine | Hydrolysis of the target compound's C4-chloro group during workup or purification. | Column Chromatography |
| Over-reaction Products | Dichlorinated or other multi-halogenated pyrimidines | Harsh reaction conditions during halogenation steps.[3] | Column Chromatography |
Q2: What is a reliable, general workflow for purifying the crude product?
A multi-step approach is typically most effective. Start with a simple workup, assess the crude product's complexity by Thin-Layer Chromatography (TLC), and then decide between recrystallization for relatively clean products or column chromatography for complex mixtures.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with Electron-Deficient Pyrimidines
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the nuanced challenge of palladium-catalyzed cross-coupling reactions with electron-deficient pyrimidines. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your reactions effectively.
The Core Challenge: The "Pyrimidine Problem" in Cross-Coupling
Electron-deficient pyrimidines are valuable scaffolds in medicinal chemistry, but their very nature presents significant hurdles in common cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The primary obstacles are twofold:
-
Catalyst Poisoning: The lone pairs on the pyrimidine's nitrogen atoms can coordinate strongly to the palladium catalyst. This forms stable, off-cycle complexes that are catalytically inactive, effectively "poisoning" the catalyst and halting the reaction.[1][2][3] This is a major pathway for catalyst deactivation.
-
Substrate Reactivity: While the electron-deficient nature of the ring can facilitate the initial oxidative addition step (especially compared to electron-rich aromatics), the overall success is highly dependent on the leaving group and its position. The reactivity trend for the halogen is consistently I > Br > Cl .[4] For the position on the pyrimidine ring, the general order of reactivity is C4(6) > C2 > C5 , as the C4 and C6 positions are the most electron-deficient and thus most susceptible to oxidative addition.[4]
Successfully navigating these challenges requires a carefully selected catalytic system where the ligand plays a paramount role in shielding the palladium center and promoting the desired catalytic cycle over deactivation pathways.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during cross-coupling reactions with pyrimidine substrates.
Issue 1: My reaction has low or no conversion of the starting material.
This is the most common failure mode and can be attributed to several factors, primarily related to catalyst activity.
Potential Cause A: Catalyst Deactivation or Poisoning
-
Symptoms: The reaction stalls after a short period. You may or may not observe the formation of palladium black.
-
Scientific Rationale: The nitrogen atoms of the pyrimidine are coordinating to the palladium center, taking it out of the catalytic cycle.[1][2][3] Standard ligands like triphenylphosphine (PPh₃) are often not sufficient to prevent this.
-
Solutions:
-
Switch to Bulky, Electron-Rich Ligands: This is the most critical parameter. Modern biaryl phosphine ligands (often called "Buchwald ligands") such as SPhos, XPhos, and RuPhos, or N-heterocyclic carbenes (NHCs), are essential.[1][2] Their steric bulk creates a protective pocket around the palladium atom, hindering coordination from the pyrimidine nitrogen. Their electron-donating nature increases the electron density on the palladium, facilitating the rate-limiting oxidative addition step.
-
Use a Pre-formed Catalyst (Precatalyst): Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, use a well-defined precatalyst (e.g., XPhos Pd G3, SPhos Pd G4). These complexes are more stable and generate the active catalytic species more reliably.
-
Ensure a Rigorously Inert Atmosphere: Oxygen can oxidize and deactivate the active Pd(0) catalyst.[5][6] Ensure solvents are thoroughly degassed (using freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Potential Cause B: Inefficient Oxidative Addition
-
Symptoms: The reaction is sluggish, especially when using a chloropyrimidine.
-
Scientific Rationale: The Carbon-Chlorine (C-Cl) bond is significantly stronger than C-Br or C-I bonds, making the oxidative addition step—where the palladium inserts into the C-X bond—the rate-determining step.[1][4]
-
Solutions:
-
Optimize the Ligand: As above, highly active, electron-rich ligands are required to facilitate the cleavage of the strong C-Cl bond.
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition. However, proceed with caution, as temperatures that are too high can accelerate catalyst decomposition.[5] A typical range for chloropyrimidines is 100-120 °C.[6]
-
Change the Halide: If synthetically feasible, switching from a chloropyrimidine to the analogous bromo- or iodopyrimidine will dramatically increase reactivity.[4]
-
Potential Cause C: Suboptimal Base or Solvent
-
Symptoms: Inconsistent results or low yields despite using a good catalyst system.
-
Scientific Rationale: The base is crucial for the transmetalation step in Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig reactions.[7][8] The solvent must solubilize all components and can influence catalyst activity.[6][9][10]
-
Solutions:
-
Screen Bases: For Suzuki couplings, K₃PO₄ and K₂CO₃ are common and effective choices.[3][6] For Buchwald-Hartwig aminations, a stronger base like sodium tert-butoxide (NaOtBu) is typically required.
-
Screen Solvents: Aprotic solvents are preferred. Mixtures of 1,4-dioxane/water or THF/water are highly effective for Suzuki reactions, as the water helps solubilize the inorganic base and facilitates the formation of hydrophilic boronate species.[11][12] For Buchwald-Hartwig reactions, anhydrous solvents like toluene or dioxane are common.
-
Issue 2: I'm observing significant formation of palladium black.
Potential Cause: Catalyst Decomposition
-
Symptoms: A black precipitate forms in the reaction vessel, often accompanied by a stalled reaction.
-
Scientific Rationale: "Palladium black" is composed of agglomerated, inactive palladium metal particles.[5] This occurs when the Pd(0) catalytic species is not sufficiently stabilized by the ligand, leading to decomposition.
-
Solutions:
-
Use Appropriate Ligands: This is the primary solution. Bulky, electron-rich phosphine ligands or NHCs are crucial for stabilizing the Pd(0) species and preventing aggregation.[1][5]
-
Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed. A ligand-to-palladium ratio of 1.1:1 to 2:1 is a good starting point.
-
Control the Temperature: High temperatures can accelerate the rate of catalyst decomposition.[5] Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Issue 3: My Suzuki-Miyaura reaction is plagued by side products.
Potential Cause A: Protodeboronation of the Boronic Acid
-
Symptoms: You isolate the starting pyrimidine (with the halogen replaced by hydrogen) and/or see significant unreacted pyrimidine halide.
-
Scientific Rationale: Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, destroying the nucleophile.[7][13] This is often exacerbated by high temperatures and strongly basic conditions.[3][14]
-
Solutions:
-
Use Fresh, High-Purity Boronic Acid: Boronic acids can degrade over time. Store them in a desiccator.
-
Use Milder Conditions: If possible, lower the reaction temperature. Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃).
-
Minimize Water: While some water is beneficial in Suzuki couplings, excess water can promote protodeboronation.
-
Potential Cause B: Homocoupling of the Boronic Acid
-
Symptoms: You isolate a biaryl product derived from two molecules of your boronic acid.
-
Scientific Rationale: This side reaction is often caused by the presence of oxygen, which can lead to oxidative coupling of the boronic acid.[15]
-
Solutions:
Troubleshooting Flowchart
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: I am starting a project with a 2-chloropyrimidine. Which catalyst system should I try first?
For a challenging substrate like a chloropyrimidine, standard catalysts like Pd(PPh₃)₄ are often ineffective.[7] A robust starting point would be a modern palladium precatalyst system. We recommend screening a few conditions:
-
Catalyst System 1: XPhos Pd G3 (2 mol%), XPhos (2 mol%), K₃PO₄ (2 equiv.), in 1,4-dioxane/water (10:1) at 100-110 °C.
-
Catalyst System 2: SPhos Pd G4 (2 mol%), K₂CO₃ (2 equiv.), in THF/water (10:1) at 100 °C.
These systems utilize bulky, electron-rich biarylphosphine ligands known to be effective for coupling challenging heteroaryl chlorides.[2]
Q2: What is the mechanistic reason for using bulky, electron-rich ligands?
These ligands address the core challenges of pyrimidine cross-coupling through a dual-function mechanism:
-
Steric Protection: Their large size creates a sterically hindered environment around the palladium atom. This physically blocks the pyrimidine's nitrogen atoms from coordinating to the metal, thus preventing catalyst poisoning and deactivation.[1]
-
Electronic Activation: They are strong sigma-donors, which increases the electron density on the palladium center. This makes the metal more nucleophilic and facilitates the oxidative addition step, which is often the rate-limiting step, especially for less reactive C-Cl bonds.[1]
Caption: The desired catalytic cycle vs. the pyrimidine-induced deactivation pathway.
Q3: Can microwave irradiation improve my reaction?
Yes, microwave-assisted synthesis can be highly effective for these reactions. The rapid, efficient heating often leads to significantly shorter reaction times (e.g., 15-30 minutes vs. several hours) and can improve yields.[11][14] In some cases, it allows for the use of very low catalyst loadings (e.g., 0.5 mol%).[11][14] It is an excellent tool for rapid screening and optimization.
Q4: My pyrimidine has two different halogens (e.g., 2-chloro-4-iodopyrimidine). Can I achieve selective coupling?
Yes, selective coupling is highly achievable by exploiting the differential reactivity of the C-X bonds (I > Br > Cl). A reaction at the more reactive C-I bond can typically be performed under milder conditions (e.g., lower temperature, less active catalyst) while leaving the C-Cl bond intact for a subsequent, more forcing cross-coupling reaction.[16] This is a powerful strategy for building molecular complexity.[16]
Data & Protocols
Table 1: Catalyst System Screening for Suzuki Coupling of 2,4-Dichloropyrimidine
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ | (internal) | K₂CO₃ | 1,4-Dioxane | 100 | ~71 | A classic but often substrate-limited choice. | [11][14] |
| Pd₂(dba)₃ | None | K₂CO₃ | 1,4-Dioxane | 100 | <5 | Demonstrates the necessity of a supporting ligand. | [14] |
| Pd(OAc)₂ | PPh₃ | K₃PO₄ | Toluene | 110 | Variable | Performance is highly dependent on substrate. | [17] |
| XPhos Pd G3 | (internal) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | >90 | High efficiency for challenging chloro-heterocycles. | [2][18] |
| RuPhos Pd G3 | (internal) | NaOtBu | Toluene | 100 | High | Excellent for sterically hindered substrates. | [2][19] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Chloropyrimidine
This protocol is a general starting point and should be optimized for each specific substrate.
-
Reaction Setup: To a flame-dried Schlenk tube or microwave vial, add the chloropyrimidine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1, to make a 0.1-0.2 M solution) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or microwave reactor at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography to obtain the desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 19. research.rug.nl [research.rug.nl]
Technical Support Center: Synthesis of 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine and Impurity Management
Introduction: The synthesis of 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine is a critical process for the development of various pharmaceutical agents. As a key building block, its purity is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides in-depth technical support for researchers and drug development professionals, addressing common challenges and offering robust troubleshooting strategies for managing impurities throughout the synthetic sequence. Our focus is on explaining the causality behind experimental choices to empower scientists with the knowledge to proactively control reaction outcomes.
Section 1: Overview of the Synthetic Pathway
The most common and scalable synthesis of this compound is a three-step process starting from commercially available uracil. Each step presents unique challenges regarding side reactions and impurity formation that must be carefully managed.
-
Trifluoromethylation: Uracil is converted to 5-(trifluoromethyl)uracil (5-TFU) via a radical reaction using a trifluoromethyl source, such as sodium trifluoromethanesulfinate (Langlois' reagent), in the presence of an oxidant like tert-butyl hydroperoxide.[1]
-
Chlorination: The 5-TFU intermediate is subsequently chlorinated to form 2,4-dichloro-5-(trifluoromethyl)pyrimidine (5-TFP) using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[1][2]
-
Selective Amination: The final step involves a regioselective nucleophilic aromatic substitution (SNAr) on the 2,4-dichloro intermediate (5-TFP) with an ammonia source to yield the target molecule. Controlling the selectivity of this step is the most critical challenge.
Caption: Overall synthetic workflow for this compound.
Section 2: Troubleshooting Guides and Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during synthesis. Each answer provides an explanation of the underlying chemical principles and actionable protocols to resolve the problem.
Step 1: Trifluoromethylation of Uracil
Q1: My trifluoromethylation reaction shows low conversion, with a significant amount of unreacted uracil remaining according to HPLC analysis. What are the likely causes?
A1: Low conversion in this radical trifluoromethylation is typically linked to three factors: reagent quality, reaction temperature, and oxidant addition rate.
-
Causality: The reaction proceeds via a radical mechanism initiated by the oxidant. If the oxidant is added too quickly, it can be consumed in side reactions or decompose before it can efficiently generate the trifluoromethyl radicals. Similarly, the activity of the trifluoromethanesulfinate reagent is crucial.[1]
-
Troubleshooting Protocol:
-
Reagent Quality Check: Ensure the sodium trifluoromethanesulfinate is of high purity and dry. The tert-butyl hydroperoxide (TBHP) solution should be properly titrated to confirm its concentration, as it can degrade over time.
-
Temperature Control: The reaction is exothermic. Maintain a strict internal temperature range of 55-75°C during the addition of TBHP.[1] Lower temperatures may not initiate the reaction efficiently, while higher temperatures can lead to uncontrolled decomposition of the peroxide.
-
Controlled Addition: Add the TBHP solution slowly and subsurface over a period of 1-2 hours. This ensures a steady concentration of radicals and prevents temperature spikes.
-
Monitoring: Monitor the reaction progress by HPLC until the uracil peak area is less than 3% relative to the 5-TFU product.[1]
-
Q2: After the trifluoromethylation workup, I'm struggling with a difficult extraction and emulsion formation. What causes this and how can it be prevented?
A2: Emulsion formation is common in this step due to the presence of inorganic salts (from the reagents and quench) and potentially insoluble byproducts.
-
Causality: The workup involves quenching residual peroxide with a reducing agent (e.g., sodium sulfite) and then extracting the product into an organic solvent. The resulting mixture of organic solvent, water, and salts can easily form stable emulsions.
-
Troubleshooting Protocol:
-
Quench Verification: Ensure the peroxide is fully quenched before extraction. Peroxide test strips are essential. Residual peroxide can interfere with the extraction.
-
Solvent Selection: Use a solvent like 2-Methyl-THF, which has good phase separation characteristics and is more resistant to emulsion formation than solvents like ethyl acetate.[1]
-
Brine Wash: After the initial extractions, wash the combined organic phases with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, breaking the emulsion by "salting out" the organic components.
-
Filtration Aid: If solids are present, filtering the reaction mixture through a pad of Celite® before extraction can remove particulate matter that stabilizes emulsions.[1]
-
Step 2: Chlorination of 5-(Trifluoromethyl)uracil (5-TFU)
Q3: My chlorination reaction with POCl₃ is incomplete, leaving behind mono-chlorinated or unreacted 5-TFU. How can I improve the yield of the 2,4-dichloro product (5-TFP)?
A3: Incomplete chlorination is often due to insufficient reactivity, the presence of water, or inadequate temperature.
-
Causality: The conversion of the uracil lactam structure to the dichloro pyrimidine requires a powerful chlorinating agent and high temperatures. POCl₃'s reactivity can be enhanced by a catalytic base, which helps to generate a more reactive intermediate. Any moisture present will consume the POCl₃, reducing its effective concentration.
-
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure the 5-TFU starting material is completely dry. The reactor and solvent (if any) must be anhydrous.
-
Use of a Base/Catalyst: Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), to the reaction.[1] The base acts as a catalyst, improving the reaction rate and driving it to completion.
-
Temperature and Time: The reaction typically requires refluxing in neat POCl₃ for several hours. Ensure the temperature is maintained at reflux (around 105-110°C). Monitor by GC or HPLC until the starting material is consumed.
-
Stoichiometry: Use a significant excess of POCl₃ (typically 4-10 equivalents) to act as both the reagent and the solvent, ensuring the reaction goes to completion.
-
Step 3: Selective Amination
Q4: My primary issue is the formation of the isomeric impurity, 2-chloro-4-amino-5-(trifluoromethyl)pyrimidine, alongside my desired 2-amino product. How can I maximize regioselectivity?
A4: Regioselectivity in the amination of 2,4-dichloro-5-(trifluoromethyl)pyrimidine is highly dependent on reaction conditions, particularly temperature.
-
Causality: The C4 position of the pyrimidine ring is generally more electrophilic and sterically accessible than the C2 position, making it more susceptible to nucleophilic attack. At higher temperatures, the reaction favors the thermodynamically more stable product, which is often the 4-amino isomer. To favor substitution at the C2 position, kinetic control at lower temperatures is required.
-
Troubleshooting Protocol:
-
Low-Temperature Control: Run the reaction at a significantly reduced temperature, typically between -20°C and 0°C. This favors the kinetically controlled pathway, leading to preferential attack at the C2 position.
-
Ammonia Source: Use a solution of ammonia in an alcohol (e.g., ammonia in isopropanol) or aqueous ammonia. The choice of solvent can influence selectivity.
-
Slow Addition: Add the 2,4-dichloro-5-(trifluoromethyl)pyrimidine solution slowly to the cooled ammonia solution. This maintains a high concentration of the nucleophile and a low concentration of the electrophile, minimizing side reactions.
-
Reaction Monitoring: Carefully monitor the reaction by HPLC to determine the optimal reaction time that maximizes the formation of the desired isomer while minimizing the formation of the undesired one.
-
Q5: I am observing a significant amount of the 2,4-diamino-5-(trifluoromethyl)pyrimidine byproduct. How can this over-reaction be controlled?
A5: Formation of the di-aminated byproduct is a result of the initial product, this compound, reacting with a second equivalent of ammonia.
-
Causality: The remaining chlorine atom at the C4 position is still activated and can be displaced by ammonia, especially if the reaction is run for too long or at too high a temperature.
-
Troubleshooting Protocol:
-
Control Stoichiometry: Limit the amount of ammonia used. Using a slight excess (e.g., 1.5-2.5 equivalents) is often sufficient. A large excess will drive the formation of the di-amino product.
-
Temperature and Time: As with selectivity, lower temperatures and shorter reaction times are crucial. Once HPLC analysis shows that the starting 2,4-dichloro intermediate is consumed, the reaction should be quenched promptly to prevent further substitution.
-
Caption: Key impurity formation pathways during the selective amination step.
Section 3: Impurity Profile Summary
Effective management requires the ability to identify and quantify potential impurities.
| Impurity Name | Structure | Point of Origin | Recommended Analytical Technique |
| 5-(Trifluoromethyl)uracil (5-TFU) | C₅H₃F₃N₂O₂ | Incomplete chlorination | HPLC, LC-MS |
| 2-Hydroxy-4-chloro-5-(trifluoromethyl)pyrimidine | C₅H₂ClF₃N₂O | Incomplete chlorination / Hydrolysis | HPLC, LC-MS |
| 2,4-Dichloro-5-(trifluoromethyl)pyrimidine (5-TFP) | C₅HCl₂F₃N₂ | Incomplete amination | GC-MS, HPLC |
| 2-Chloro-4-amino-5-(trifluoromethyl)pyrimidine | C₅H₃ClF₃N₃ | Lack of regioselectivity in amination | HPLC, LC-MS, ¹⁹F NMR |
| 2,4-Diamino-5-(trifluoromethyl)pyrimidine | C₅H₄F₃N₅ | Over-amination | HPLC, LC-MS |
Section 4: References
-
BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention. Retrieved from 3
-
BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. Retrieved from 4
-
Wikipedia. (n.d.). Pyrimidine. Retrieved from 5
-
Google Patents. (2014). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. Retrieved from 1
-
National Center for Biotechnology Information. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. Retrieved from 6
-
MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from 2
-
ACS Publications. (n.d.). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Retrieved from 7
-
PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from 8
-
MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from --INVALID-LINK--
References
- 1. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pyrimidine - Wikipedia [en.wikipedia.org]
- 6. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Pyrimidine Derivative Solubility in Organic Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common yet critical challenge in the laboratory: the poor solubility of pyrimidine derivatives in organic solvents. We will move beyond simple protocols to explain the underlying physicochemical principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when encountering solubility issues with pyrimidine-based compounds.
Q1: Why is my newly synthesized pyrimidine derivative poorly soluble in common organic solvents?
A1: The solubility of a pyrimidine derivative is a complex interplay of its molecular structure and the properties of the solvent. Several factors are at play:
-
High Crystal Lattice Energy: Pyrimidine rings are planar and aromatic, leading to efficient molecular packing in the solid state through π-π stacking. This creates a highly stable crystal lattice that requires significant energy to break apart, resulting in low solubility.[1] The energy required to overcome these intermolecular forces is a primary barrier to dissolution.
-
Polarity Mismatch: While the pyrimidine core contains polar nitrogen atoms, extensive nonpolar substituents (e.g., large alkyl or aryl groups) can render the overall molecule hydrophobic.[2] If the polarity of your derivative does not match the polarity of the solvent, solubility will be poor. For instance, a highly nonpolar derivative will not dissolve well in a polar solvent like methanol.
-
Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. If the molecule also contains hydrogen bond donors (like -NH2 or -OH groups), it can form strong intermolecular hydrogen bonds with itself, strengthening the crystal lattice and reducing solubility in non-hydrogen-bonding solvents.[3]
-
Influence of Substituents: The nature and position of functional groups on the pyrimidine core dramatically affect solubility. Electron-withdrawing groups like halogens can alter the electron distribution of the ring, while bulky groups can disrupt crystal packing.[3][4]
Q2: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my in vitro assay?
A2: Understanding this distinction is crucial for designing and interpreting your experiments.
-
Thermodynamic Solubility is the maximum concentration of a compound that can dissolve in a solvent at equilibrium. It represents the true, stable solubility under a given set of conditions (e.g., temperature, pH). This measurement is critical for formulation and pre-clinical development.
-
Kinetic Solubility measures the concentration of a compound that can be reached when a solid compound is rapidly dissolved, often from a concentrated DMSO stock, into an aqueous or organic medium. It reflects the compound's tendency to precipitate or remain in a supersaturated state under typical assay conditions.[5]
For most high-throughput screening and in vitro biological assays, kinetic solubility is the more pertinent measure .[5] Your primary concern is whether the compound "crashes out" of solution upon dilution from a DMSO stock into your assay buffer, which would lead to inaccurate and unreliable results.
Q3: My compound precipitates when I dilute my DMSO stock into the assay medium. What are the immediate steps I should take?
A3: This is a classic sign of poor kinetic solubility.[5] Before attempting more complex formulation strategies, perform these immediate checks:
-
Verify Final DMSO Concentration: The final concentration of DMSO in most cell-based assays should be kept below 0.5% and almost always under 1% to avoid solvent-induced cytotoxicity or artifacts.[5]
-
Lower the Final Compound Concentration: You may be exceeding the kinetic solubility limit. Test a lower concentration range to see if precipitation is avoided.
-
Perform Serial Dilutions: Instead of a single, large dilution step (e.g., 1:1000), perform a series of smaller dilutions. For example, create an intermediate dilution of your 10 mM DMSO stock into your assay medium to achieve 100 µM with 1% DMSO, then perform subsequent dilutions from this intermediate stock.[5] This gradual change in solvent environment can help prevent precipitation.
-
Increase Mixing Energy: Ensure thorough mixing by vortexing or gentle sonication during the dilution steps to help break up micro-precipitates.[5]
Troubleshooting Guides & Advanced Strategies
If the initial troubleshooting steps are insufficient, the following guides provide detailed protocols and advanced strategies for systematically improving the solubility of your pyrimidine derivatives.
Guide 1: Systematic Solvent & Co-Solvent Screening
The first principle of solubility is "like dissolves like." A systematic screening process is the most logical starting point to find a suitable solvent system.
Causality: The goal is to match the polarity and hydrogen bonding capacity of the solvent with that of your pyrimidine derivative. Solvents like N,N-dimethylformamide (DMF) are highly polar and can act as hydrogen bond acceptors, making them effective for many polar heterocyclic compounds.[6][7] Co-solvents are water-miscible organic solvents that, when added to an aqueous system, reduce the overall polarity of the solvent, making it more favorable for dissolving hydrophobic compounds.[8][9]
-
Solvent Selection: Choose a panel of solvents with varying polarities and functionalities. A good starting set includes: Methanol, Ethanol, N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Ethyl Acetate, and Chloroform.[6][10]
-
Sample Preparation: Weigh approximately 1-2 mg of your pyrimidine derivative into separate small, clear glass vials.
-
Solvent Addition: Add a measured volume (e.g., 100 µL) of the first solvent to the corresponding vial.
-
Mixing: Vigorously vortex the vial for 30-60 seconds. Gentle sonication can also be applied.
-
Observation: Visually inspect the vial against a dark background. If the solid has completely dissolved, the compound is soluble at that concentration (e.g., >10-20 mg/mL).
-
Incremental Addition: If the solid is not fully dissolved, add another measured aliquot of solvent and repeat the mixing and observation steps. Continue this process until the compound dissolves or you reach a practical volume limit (e.g., 1 mL).
-
Data Recording: Record the approximate solubility in each solvent, as shown in the example table below.
| Solvent | Dielectric Constant (Polarity) | Solubility Estimate (mg/mL) | Observations |
| Chloroform | 4.8 | < 1 | Insoluble, particles remain |
| Ethyl Acetate | 6.0 | ~2 | Partially soluble with heating |
| Tetrahydrofuran (THF) | 7.6 | ~10 | Soluble with sonication |
| Methanol | 32.7 | ~5 | Moderately soluble |
| DMF | 36.7 | > 20 | Readily soluble at room temp |
| DMSO | 46.7 | > 50 | Highly soluble |
Note: Data is hypothetical for illustrative purposes.
Guide 2: Structural Modification Strategies
When solvent-based approaches are insufficient or not viable for the intended application (e.g., in vivo studies), modifying the chemical structure of the pyrimidine derivative itself is a powerful strategy.
Caption: Decision workflow for choosing a structural modification method.
-
A. Salt Formation: For pyrimidine derivatives containing acidic or basic functional groups, conversion to a salt is often the most effective method to dramatically increase aqueous and, in some cases, organic solvent solubility.[11] The introduction of an ionic center enhances the interaction with polar solvents.[12]
-
Causality: The solubility of a salt is governed by factors including the pKa of the parent drug, the intrinsic solubility of the free form, and the solubility product (Ksp) of the salt.[11] Generally, a difference of at least 2-3 pKa units between the drug and the counter-ion is needed to ensure the formation of a stable salt.
-
Common Counter-ions: For basic pyrimidines, common acidic counter-ions include hydrochloride, hydrobromide, sulfate, mesylate, tosylate, maleate, and succinate.[13][14] For acidic pyrimidines, common basic counter-ions include sodium, potassium, calcium, and tromethamine.[14]
-
-
B. Prodrug Approach: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes enzymatic or chemical conversion in vivo to release the active drug.[15] This strategy is particularly useful for overcoming solubility issues in drug development.[16][17]
-
Causality: A hydrophilic promoiety (a temporary, cleavable functional group) is attached to the parent pyrimidine derivative. This new, more polar molecule has significantly improved solubility. Once administered, the promoiety is cleaved, releasing the active drug at the site of action.
-
Example: For pyrazolo[3,4-d]pyrimidine derivatives, a common strategy involves linking a water-soluble N-methylpiperazino group via an O-alkyl carbamate linker. This approach has been shown to improve aqueous solubility by over 600-fold.[15][16]
-
-
C. Disruption of Molecular Planarity and Symmetry: As previously discussed, the planarity of the pyrimidine ring system contributes to strong crystal packing. Intentionally disrupting this planarity can lower the melting point and significantly improve solubility without drastically changing other properties like hydrophobicity.[1]
-
Causality: Introducing substituents that create steric hindrance forces adjacent rings to twist out of plane. This less-ordered arrangement has weaker intermolecular interactions, reducing the crystal lattice energy and making the molecule easier to solvate.
-
Example: Introducing a fluorine atom or a methoxy group at a position that forces a nearby phenyl ring to rotate can increase the dihedral angle between the rings, breaking planarity and increasing solubility.[1] Similarly, modifying a symmetric molecule to make it asymmetric can also disrupt efficient crystal packing and improve solubility.[1]
-
Guide 3: Formulation-Based Approaches
These techniques involve dispersing the pyrimidine derivative in a carrier system to improve its dissolution profile, effectively creating a more soluble formulation.
-
A. Amorphous Solid Dispersions: This is one of the most powerful formulation strategies for poorly soluble compounds.[18][19]
-
Causality: In a solid dispersion, the crystalline drug is molecularly dispersed within a hydrophilic polymer matrix.[20][21] By preventing the drug from crystallizing, the high energy amorphous state is maintained. This lack of crystal lattice energy means the drug dissolves much more readily.
-
Common Polymers: Polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), and hydroxypropyl methylcellulose (HPMC) are commonly used carriers.[21]
-
Preparation Methods: Common lab-scale methods include solvent evaporation (co-dissolving the drug and polymer and then evaporating the solvent) and spray drying.[19][22]
-
-
B. Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[5]
-
Causality: The poorly soluble pyrimidine derivative (the "guest") can be encapsulated within the hydrophobic cavity of the cyclodextrin (the "host"). The resulting inclusion complex has a hydrophilic exterior, allowing it to dissolve easily in aqueous media, thereby increasing the apparent solubility of the drug.[5][23]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.[5]
-
Caption: Overview of chemical and formulation strategies for solubility.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 11. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. catsci.com [catsci.com]
- 13. US20210309640A1 - Pharmaceutical salts of pyrimidine derivatives and method of treating disorders - Google Patents [patents.google.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jddtonline.info [jddtonline.info]
- 19. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs [mdpi.com]
- 20. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rjptonline.org [rjptonline.org]
- 22. japsonline.com [japsonline.com]
- 23. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Amination of 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine
Welcome to the technical support center for the synthesis and troubleshooting of amination reactions involving 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-N bond formation on this highly functionalized pyrimidine core. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you diagnose issues and rationally design successful experiments.
The substrate, this compound, presents a unique challenge. While the pyrimidine ring is inherently electron-deficient and further activated by the powerful electron-withdrawing trifluoromethyl group, the existing C2-amino group is electron-donating. This electronic push-pull influences the reactivity of the C4-chloro position. Successful amination hinges on selecting a reaction pathway that overcomes the activation barrier without promoting side reactions. Two primary strategies are typically employed: direct Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.
This guide is structured as a series of frequently asked questions that address common failure modes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low to no conversion of my starting material. What are the primary factors to investigate?
This is the most common issue and can stem from several sources, often related to insufficient activation energy or reagent-level problems. Let's diagnose this by examining the two main reaction pathways.
Pathway A: Nucleophilic Aromatic Substitution (SNAr)
The SNAr pathway relies on the inherent electrophilicity of the pyrimidine ring to allow direct attack by the amine nucleophile.[1] The electron-withdrawing trifluoromethyl group and ring nitrogens make this feasible, but conditions must be carefully optimized.
-
Potential Cause 1: Insufficient Reaction Temperature. SNAr reactions on heteroaromatic systems often require significant thermal energy to overcome the activation barrier associated with temporarily disrupting the ring's aromaticity.
-
Recommended Solution: Gradually increase the reaction temperature in 10-20 °C increments. For solvents like DMF or DMSO, temperatures in the range of 100-140 °C are common for difficult aminations.[2] Monitor for decomposition of your starting material or amine by TLC or LC-MS at each new temperature.
-
-
Potential Cause 2: Inappropriate Solvent Choice. The solvent plays a critical role in stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction.
-
Recommended Solution: Ensure you are using a polar aprotic solvent such as DMF, DMSO, or NMP.[3] These solvents are effective at solvating cations, leaving the anion of the nucleophile more reactive. Protic solvents like ethanol or water can hydrogen-bond to the amine, reducing its nucleophilicity.[3] While some SNAr reactions work well in water, often with a base like KF, they may not be universally applicable.[4][5]
-
-
Potential Cause 3: Incorrect Base. The base's role is to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Recommended Solution: A non-nucleophilic inorganic base is preferred. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to its greater solubility in organic solvents.[2] Triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used, but ensure they are not competing nucleophiles.
-
Pathway B: Palladium-Catalyzed Buchwald-Hartwig Amination
This is often the go-to method for less reactive aryl chlorides or when SNAr conditions are too harsh for other functional groups on the amine.[6] Its success is highly dependent on the interplay between the palladium precursor, ligand, and base.
-
Potential Cause 1: Inactive Catalyst System. The nitrogen atoms in the pyrimidine ring can act as ligands, coordinating to the palladium center and poisoning the catalyst.[7]
-
Recommended Solution: The choice of ligand is critical. Use bulky, electron-rich phosphine ligands designed for challenging cross-couplings. Ligands from the Buchwald (e.g., SPhos, XPhos) or Hartwig (e.g., ferrocene-based) collections are excellent starting points.[6][8] These ligands promote the crucial oxidative addition and reductive elimination steps while discouraging catalyst inhibition.[9]
-
-
Potential Cause 2: Inappropriate Base/Solvent Combination. The base in a Buchwald-Hartwig reaction is not just a proton scavenger; it is actively involved in the catalytic cycle.[10] Its effectiveness is highly dependent on the solvent.
-
Recommended Solution: For non-polar solvents like toluene or dioxane, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine-palladium complex.[2][9] In more polar solvents, these strong bases can sometimes interfere with the catalyst; weaker bases like K₂CO₃ or K₃PO₄ may be more effective with the right ligand.[11][12]
-
-
Potential Cause 3: Presence of Water or Oxygen. Palladium(0) catalysts are sensitive to oxidation.
-
Recommended Solution: Ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Degas the solvent by sparging with an inert gas or by using freeze-pump-thaw cycles.
-
Troubleshooting Flowchart for No Reaction
Caption: A step-by-step diagnostic workflow for troubleshooting failed amination reactions.
Q2: My reaction is messy. How do I identify and prevent the formation of side products?
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates side reactions are occurring. For this substrate, the most likely culprit is nucleophilic attack by the solvent or residual water.
-
Side Product 1: Hydrolysis Product (4-hydroxy-5-(trifluoromethyl)pyrimidin-2-amine)
-
Cause: The C4-chloro group is displaced by water or hydroxide ions. This is exacerbated by high temperatures and the use of aqueous bases (e.g., aqueous K₂CO₃) or wet solvents.
-
Identification: The hydrolysis product will have a molecular weight of 179.1 g/mol (M+H = 180.04) and will be significantly more polar than the starting material.
-
Prevention:
-
Use Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents and reagents.
-
Choose a Non-Aqueous Base: Use an anhydrous base like Cs₂CO₃ or NaOtBu.
-
Avoid Protic Solvents: If possible, avoid alcohols or water as the primary solvent unless following a specific protocol designed for them.[4][13]
-
-
-
Side Product 2: Solvolysis Product (e.g., 4-alkoxy-5-(trifluoromethyl)pyrimidin-2-amine)
-
Cause: If the reaction is run in an alcohol solvent (e.g., ethanol, butanol), the alcohol can act as a nucleophile, displacing the chloride.[14] This is more likely at elevated temperatures.
-
Identification: The mass will correspond to the addition of the alkoxy group minus HCl. For example, with ethanol, the product would have a molecular weight of 207.15 g/mol (M+H = 208.07).
-
Prevention: Replace the alcohol solvent with a non-nucleophilic alternative like dioxane, toluene, DMF, or DMSO.[15]
-
Comparison of SNAr and Buchwald-Hartwig Mechanisms
Caption: Simplified comparison of the key steps in S(N)Ar and Buchwald-Hartwig amination.
Recommended Starting Protocols
These protocols provide robust starting points for your experiments. Optimization will likely be necessary for your specific amine.
Protocol 1: Catalyst-Free SNAr Amination
This method is advantageous for its simplicity and lack of metal catalysts.
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 197.6 mg).
-
Add the desired amine (1.2 mmol) and cesium carbonate (Cs₂CO₃, 2.0 mmol, 651.8 mg).
-
Add 5 mL of anhydrous dimethylformamide (DMF).
-
Seal the vial tightly and place it in a preheated oil bath at 120 °C.
-
Stir the reaction vigorously. Monitor its progress by TLC or LC-MS every 2-4 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (3 x 15 mL) to remove DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This method is more powerful for a wider range of amines, including less nucleophilic ones.
-
To a dry Schlenk flask under an argon atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 18.3 mg) and the phosphine ligand (e.g., XPhos, 0.08 mmol, 38.1 mg).
-
Add this compound (1.0 mmol, 197.6 mg), the desired amine (1.2 mmol), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 134.5 mg).
-
Evacuate and backfill the flask with argon three times.
-
Add 5 mL of anhydrous, degassed toluene via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, pass it through a short plug of Celite to remove the palladium catalyst, and rinse with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Summary of Recommended Reaction Conditions
| Parameter | SNAr Amination | Buchwald-Hartwig Amination |
| Catalyst | None | Pd Precursor (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) |
| Base | Inorganic (e.g., Cs₂CO₃, K₂CO₃)[2] | Strong, non-nucleophilic (e.g., NaOtBu, LHMDS)[9] |
| Solvent | Polar Aprotic (e.g., DMF, DMSO)[3] | Anhydrous Aprotic (e.g., Toluene, Dioxane) |
| Temperature | High (100-140 °C)[2] | Moderate (80-110 °C) |
| Atmosphere | Air or Inert | Strict Inert (Argon or N₂) |
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
byproduct formation in the synthesis of substituted pyrimidines
Welcome to the Technical Support Center for pyrimidine synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of your experiments. This guide is structured to address the most common challenges, particularly byproduct formation, encountered during the synthesis of substituted pyrimidines, with a focus on the widely used Biginelli and Pinner reactions.
General Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses overarching issues applicable to various pyrimidine synthesis protocols.
FAQ 1: My pyrimidine synthesis is resulting in a low yield. What are the general factors I should investigate?
Low yields are a common issue and can often be traced back to a few key areas:
-
Suboptimal Reaction Conditions : The traditional methods for many named reactions, including pyrimidine syntheses, can be inefficient.[1] Factors like temperature, reaction time, and solvent choice are critical. For instance, polar solvents often improve product yields in the Biginelli reaction.[2]
-
Purity of Starting Materials : Impurities in your reactants can inhibit the reaction or lead to unwanted side products.[3][4] Always ensure you are using high-purity aldehydes, β-dicarbonyl compounds, amidines, and urea.
-
Inefficient Catalysis : For catalyzed reactions, the activity of your catalyst is paramount. If you are using a reusable catalyst, it may need regeneration. For acid catalysts, ensure the concentration is appropriate for your specific substrates.[3][4]
-
Incomplete Reaction : It's crucial to monitor the reaction's progress to determine the optimal reaction time. A reaction stopped too early will leave unreacted starting materials, while one left for too long can lead to product decomposition.
Troubleshooting Workflow: Low Yield Investigation
References
Technical Support Center: Reaction Monitoring for Pyrimidine Coupling Reactions by LC-MS
Welcome to the technical support center for monitoring pyrimidine coupling reactions using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals who utilize LC-MS to track the progress of critical coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira, involving pyrimidine scaffolds.
As a Senior Application Scientist, I understand that while LC-MS is a powerful tool for its sensitivity and specificity, the complex nature of crude reaction mixtures presents unique analytical challenges.[1] This guide is structured to provide not just procedural steps, but the underlying scientific reasoning to empower you to troubleshoot effectively and develop robust analytical methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions about employing LC-MS for reaction monitoring, providing a foundational understanding of the technique's application in synthetic chemistry.
Q1: Why is LC-MS the preferred method for monitoring pyrimidine coupling reactions?
A1: LC-MS is highly advantageous for several key reasons:
-
High Specificity: Mass spectrometry provides molecular weight information, allowing for the unambiguous identification of starting materials, products, intermediates, and byproducts, even if they co-elute chromatographically.[2][3] This is a significant advantage over UV detection alone, which can be misleading if reactants and products have similar chromophores.
-
High Sensitivity: The technique can detect trace levels of components, making it ideal for identifying the complete consumption of a limiting reagent or detecting the formation of minor, yet mechanistically important, byproducts.[4]
-
Speed: Modern LC-MS systems, especially when using techniques like flow injection analysis (FIA) or rapid gradients, can provide near real-time feedback on reaction progress, with analysis times as short as a few minutes.[1]
-
Quantitative Insight: While TLC provides a qualitative snapshot, LC-MS allows for the quantitative determination of conversion rates and product purity by comparing the peak areas of reactants and products.[2]
Q2: What is a typical starting point for an LC-MS method for a Suzuki coupling on a pyrimidine core?
A2: A robust starting method for a typical Suzuki coupling reaction involving a bromo-pyrimidine and a boronic acid would be:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, <3 µm particle size) is a versatile choice for the separation of small organic molecules.
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile or Methanol with 0.1% Formic Acid
-
Rationale: Formic acid is a volatile mobile phase modifier that aids in the protonation of analytes in positive-ion electrospray ionization (ESI), which is typically effective for nitrogen-containing heterocycles like pyrimidines.[5]
-
-
Gradient: A fast gradient, for example, 5% to 95% B over 5 minutes, is usually sufficient for resolving the key components in a reaction mixture.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode (+) is generally the first choice for pyrimidines due to the presence of basic nitrogen atoms that readily accept a proton.
-
MS Detection: Start with a full scan mode to identify the [M+H]⁺ ions of your starting materials and expected product. Once identified, you can develop a more sensitive method using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
Q3: How should I prepare my crude reaction mixture for LC-MS analysis?
A3: Proper sample preparation is critical to prevent instrument contamination and ensure data quality.
-
Quench the Reaction: Stop the reaction at your desired time point.
-
Dilution: Take a small aliquot (e.g., 5-10 µL) of the crude reaction mixture. Dilute it significantly (e.g., 1:1000) in a solvent that is compatible with your initial mobile phase conditions, such as a 50:50 mixture of acetonitrile and water.[6] This minimizes the amount of non-volatile salts and reagents introduced into the system.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system or column.[2][7]
-
Blank Injection: Before running your sample, it is good practice to inject a "blank" (your dilution solvent) to ensure the system is clean and free from carryover from previous analyses.[8]
Part 2: Troubleshooting Guide
This section is formatted as a series of common problems encountered during the LC-MS analysis of pyrimidine coupling reactions, followed by their likely causes and step-by-step solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My pyrimidine product peak is tailing significantly. What is the cause and how can I fix it?
A: Peak tailing for basic compounds like pyrimidines is a common issue in reversed-phase chromatography.
-
Primary Cause: Secondary Interactions. The primary cause is often the interaction of the basic nitrogen atoms on the pyrimidine ring with residual acidic silanol groups on the silica-based column packing material.[9] This leads to a secondary, undesirable retention mechanism that causes the peak to tail.
-
Solutions:
-
Adjust Mobile Phase pH: Ensure you are using an acidic modifier like formic acid (0.1%). The low pH protonates the pyrimidine, but more importantly, it suppresses the ionization of the silanol groups, minimizing the unwanted interaction.[9]
-
Increase Modifier Concentration: In some cases, increasing the formic acid concentration slightly (e.g., to 0.2%) can improve peak shape.
-
Use a Modern Column: Employ a column with advanced end-capping or a hybrid particle technology designed to shield residual silanols.
-
Check for Column Contamination: If all peaks are tailing, it might indicate a partially blocked column frit.[7][10] Try backflushing the column to dislodge particulates.[10]
-
Q: All of my peaks are fronting. What does this indicate?
A: Peak fronting is typically a sign of column overload or a mismatch between the injection solvent and the mobile phase.
-
Primary Cause: Sample Overload. You may be injecting too much sample mass onto the column, exceeding its loading capacity.[10]
-
Solutions:
-
Dilute Your Sample: The most straightforward solution is to dilute your sample further (e.g., 1:10 dilution of your current sample) and reinject.
-
Match Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase.[7][11] Injecting in a much stronger solvent (e.g., 100% Acetonitrile) can cause significant peak distortion.
-
Issue 2: Low or No Signal for Analyte
Q: I've injected my sample, but I can't see the peak for my pyrimidine product, even though TLC suggests it's present.
A: This is a common and frustrating problem that can stem from several factors, from ionization issues to matrix effects.
-
Cause 1: Inefficient Ionization. Your analyte may not be ionizing well under the current conditions.
-
Cause 2: Ion Suppression (Matrix Effects). Components from the crude reaction mixture (e.g., salts, catalysts, excess reagents) co-eluting with your analyte can interfere with the ionization process in the MS source, suppressing your analyte's signal.[13][14][15]
-
Solution:
-
Improve Chromatography: Adjust your LC gradient to better separate your product from the bulk of the reaction matrix. An extended initial hold at low organic content can allow salts to elute before your product.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer cause significant suppression.[6]
-
Sample Cleanup: For particularly "dirty" reaction mixtures, a simple Solid-Phase Extraction (SPE) cleanup step may be necessary to remove interfering compounds before analysis.[16][6]
-
-
Issue 3: In-Source Fragmentation
Q: I see my product's molecular ion, but there's also a large, unexpected fragment ion present at the same retention time. Is my product degrading?
A: This phenomenon is likely "in-source fragmentation" (also known as in-source decay), where the analyte fragments within the ion source itself, not in the reaction or on the column.[17][18] This happens when the conditions in the atmospheric pressure interface are too harsh.
-
Primary Cause: High Source Energy. The voltages applied in the ion source (specifically the cone voltage or fragmentor voltage) are too high, causing collisions that fragment the molecule before it reaches the mass analyzer.[17]
-
Solutions:
-
Reduce Cone/Fragmentor Voltage: This is the most critical parameter. Systematically decrease the cone voltage (e.g., in 10V increments) while observing the signal. You should see the intensity of the fragment ion decrease and the intensity of the desired molecular ion ([M+H]⁺) increase.
-
Optimize Source Temperature: Excessively high source temperatures can also contribute to the thermal degradation of sensitive molecules.[17] Try reducing the temperature to find a balance between efficient desolvation and analyte stability.
-
Change Mobile Phase: Sometimes, the mobile phase can influence analyte stability in the source. For example, switching from acetonitrile to methanol can sometimes result in softer ionization.[19]
-
Part 3: Protocols and Data Visualization
Experimental Protocol: Generic LC-MS Method for Monitoring a Suzuki Coupling
This protocol provides a detailed workflow for monitoring the coupling of a hypothetical 2-chloropyrimidine with phenylboronic acid.
-
Reaction Sampling and Preparation:
-
At the desired time point, withdraw 10 µL of the reaction mixture.
-
Immediately quench in 990 µL of a 1:1 Acetonitrile:Water solution in a 1.5 mL microcentrifuge tube. This represents a 1:100 dilution.
-
Vortex the sample thoroughly.
-
Filter the diluted sample through a 0.22 µm PTFE syringe filter into an LC vial.
-
-
LC-MS System Parameters:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Gradient:
Time (min) %B 0.0 5 4.0 95 5.0 95 5.1 5 | 6.0 | 5 |
-
MS System: ESI-QTOF or ESI-Single Quadrupole.
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Optimize as needed).
-
Source Temp: 120 °C.
-
Desolvation Temp: 350 °C.
-
Scan Range: m/z 100-500.
-
-
Data Analysis:
-
Extract the ion chromatograms for the [M+H]⁺ of the 2-chloropyrimidine starting material and the 2-phenylpyrimidine product.
-
Integrate the peak areas for both compounds.
-
Calculate the approximate % conversion: (Area_Product) / (Area_StartingMaterial + Area_Product) * 100. (Note: This assumes equal ionization efficiency and is for monitoring purposes, not precise quantification).
-
Data Visualization
Table 1: Starting Conditions for LC-MS Method Development Based on Analyte Polarity
| Analyte Characteristics | Recommended Column Chemistry | Mobile Phase Modifiers (Positive ESI) | Key Considerations |
| Non-polar Pyrimidines (e.g., alkyl-substituted) | C18, C8 | 0.1% Formic Acid | Good retention on standard reversed-phase. |
| Moderately Polar Pyrimidines (e.g., with amino, hydroxyl groups) | C18, Phenyl-Hexyl | 0.1% Formic Acid or 10mM Ammonium Formate | Phenyl columns can offer alternative selectivity. |
| Highly Polar Pyrimidines (e.g., pyrimidine nucleosides, di-amino substituted) | HILIC, Amide, Cyano | 0.1% Formic Acid or 10mM Ammonium Acetate | Reversed-phase may not provide sufficient retention.[20] |
Diagrams
Caption: Workflow from reaction aliquot to data analysis.
Caption: Decision tree for troubleshooting low analyte signal.
References
- 1. advion.com [advion.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. obrnutafaza.hr [obrnutafaza.hr]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. halocolumns.com [halocolumns.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nebiolab.com [nebiolab.com]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 18. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ESI ionization: How to avoid in-source fragmentation - Chromatography Forum [chromforum.org]
- 20. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. The strategic introduction of a trifluoromethyl group and a reactive chlorine atom at the 4- and 5-positions of the 2-aminopyrimidine core, respectively, has given rise to a class of compounds with significant potential in oncology and other therapeutic areas. This guide provides an in-depth comparison of the biological activities of various derivatives of 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine, offering a synthesis of experimental data to inform future drug discovery and development efforts.
The this compound Scaffold: A Gateway to Potent Biological Activity
The parent molecule, this compound, serves as a versatile building block for the synthesis of a diverse array of derivatives. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the chlorine atom at the 4-position provides a convenient handle for nucleophilic substitution, allowing for the introduction of various pharmacophores. This has led to the development of derivatives with potent activities, most notably as kinase inhibitors and anticancer agents.
Comparative Analysis of Anticancer and Kinase Inhibitory Activity
Derivatives of this compound have demonstrated significant efficacy in inhibiting the proliferation of various cancer cell lines. This activity is often attributed to their ability to target and inhibit specific protein kinases that are crucial for cancer cell survival and proliferation.
Kinase Inhibition Profile
A significant focus of research on these derivatives has been their role as kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 2-aminopyrimidine core is a well-established hinge-binding motif for many kinases.
Table 1: Comparative Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference |
| Derivative A (EGFR Inhibitor) | EGFR | 91 | [1] |
| Derivative B (FLT3/CHK1 Inhibitor) | FLT3-WT | ≤ 25 | [2] |
| FLT3-D835Y | ≤ 25 | [2] | |
| CHK1 | ≤ 25 | [2] | |
| Derivative C (Thiazolo[4,5-d]pyrimidine) | Not specified | - | [3][4] |
Note: The specific structures of derivatives A and B are detailed in the cited literature.
The data clearly indicates that strategic modifications to the parent scaffold can yield highly potent and, in some cases, dual inhibitors of key oncogenic kinases. For instance, Derivative B exhibits potent dual inhibition of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1), both of which are important targets in acute myeloid leukemia (AML).[2]
Cytotoxicity Against Cancer Cell Lines
The kinase inhibitory activity of these compounds translates into potent cytotoxic effects against various cancer cell lines.
Table 2: Comparative Cytotoxicity (IC50, µM) of this compound Derivatives against Various Cancer Cell Lines
| Compound ID | A549 (Lung) | MCF-7 (Breast) | PC-3 (Prostate) | MV4-11 (Leukemia) | Reference |
| Derivative A (EGFR Inhibitor) | 0.35 | 3.24 | 5.12 | - | [1] |
| Derivative B (FLT3/CHK1 Inhibitor) | - | - | - | < 0.004 | [2] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[5][6]thiazolo[4,5-d]pyrimidine-2(3H)-thione | - | - | - | - | [3][4] |
The sub-micromolar to low micromolar IC50 values highlight the potential of these derivatives as anticancer agents. Notably, the specific substitutions on the pyrimidine core dictate the potency and selectivity against different cancer cell types.
Mechanistic Insights: Targeting Key Signaling Pathways
The anticancer activity of this compound derivatives is rooted in their ability to modulate critical cellular signaling pathways.
Inhibition of the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers a cascade of downstream signaling events promoting cell proliferation, survival, and migration.[7] Overexpression or mutation of EGFR is common in various cancers, making it a prime therapeutic target.
Certain 5-trifluoromethylpyrimidine derivatives have been designed as potent EGFR inhibitors.[1] By binding to the ATP-binding site of the EGFR kinase domain, these compounds prevent its autophosphorylation and the subsequent activation of downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.
Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.
Dual Inhibition of FLT3 and CHK1 in Hematological Malignancies
Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), leading to constitutive activation of the kinase and uncontrolled cell proliferation. CHK1 is a critical cell cycle checkpoint kinase that is often overexpressed in cancer and contributes to chemoresistance. The simultaneous inhibition of both FLT3 and CHK1 presents a promising therapeutic strategy for AML.
Derivatives of this compound have been developed as potent dual inhibitors of FLT3 and CHK1, demonstrating significant antiproliferative activity in AML cell lines.[2]
Experimental Protocols for Biological Evaluation
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key biological assays are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[5][6][8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate and ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (dissolved in DMSO)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, its substrate, and ATP in the appropriate kinase buffer.
-
Add the test compound at various concentrations to the wells of the assay plate. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding the enzyme to the wells.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[8]
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP. This reagent also contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ATP.
-
Incubate at room temperature for 30-60 minutes.[8]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for an in vitro kinase inhibition assay using the ADP-Glo™ method.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]
Objective: To determine the cytotoxic effect of a test compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[9] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for a typical MTT cell viability assay.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective kinase inhibitors with significant anticancer activity. The structure-activity relationship studies, although still evolving, indicate that modifications at the 4-position of the pyrimidine ring are crucial for determining the target specificity and overall potency of the derivatives.
Future research in this area should focus on:
-
Expanding the chemical diversity: Synthesizing a broader range of derivatives to explore a wider chemical space and identify novel kinase targets.
-
Improving selectivity: Fine-tuning the structures to enhance selectivity for specific kinases, thereby minimizing off-target effects and potential toxicity.
-
In vivo evaluation: Progressing the most promising compounds to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Combination therapies: Investigating the synergistic effects of these derivatives with existing anticancer drugs to overcome resistance and improve therapeutic outcomes.
The continued exploration of this compound derivatives holds great promise for the discovery of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase signaling.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 6. promega.com [promega.com]
- 7. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
A Technical Guide to the Structure-Activity Relationship of Trifluoromethylpyrimidine Analogs for Drug Discovery Professionals
The trifluoromethylpyrimidine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. The incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of various trifluoromethylpyrimidine analogs, offering a comparative overview of their performance as antifungal, anticancer, and kinase inhibitors, supported by experimental data and detailed protocols.
Trifluoromethylpyrimidine Analogs as Antifungal Agents
A series of novel trifluoromethylpyrimidine derivatives featuring an amide moiety have been synthesized and evaluated for their antifungal properties. The general synthetic route is depicted below.
Synthetic Pathway
The synthesis of these analogs commences with ethyl trifluoroacetoacetate, undergoing a four-step reaction sequence to yield the final products.[1][2]
Caption: General synthetic scheme for trifluoromethylpyrimidine amide derivatives.
Experimental Protocol: In Vitro Antifungal Activity Assay
The antifungal activity of the synthesized compounds was assessed using the mycelial growth inhibition method.[3]
Step-by-Step Methodology:
-
Preparation of Fungal Cultures: The test fungi, including Botrytis cinerea and Rhizoctonia solani, are cultured on potato dextrose agar (PDA) plates.
-
Compound Preparation: The trifluoromethylpyrimidine analogs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Assay Plate Preparation: The stock solutions are mixed with molten PDA to achieve the desired final concentration (e.g., 50 µg/mL or 100 µg/mL).[1][3] The mixture is then poured into sterile Petri dishes.
-
Inoculation: A mycelial disc from the edge of an actively growing fungal culture is placed at the center of each agar plate.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specified period, allowing for fungal growth on control plates.
-
Data Analysis: The diameter of the fungal colony on each plate is measured. The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the colony diameter on the control plate and T is the colony diameter on the treated plate.
Structure-Activity Relationship Analysis
The antifungal activity of these analogs is significantly influenced by the nature and position of substituents on the aromatic ring of the amide moiety.
| Compound | R Group | Inhibition (%) vs. B. cinerea at 50 µg/mL | Inhibition (%) vs. S. sclerotiorum at 50 µg/mL |
| 5b | 2-F | 96.76 | - |
| 5j | 4-Cl | 96.84 | - |
| 5l | 4-Br | 100 | - |
| 5v | 3,4-diCl | - | 82.73 |
| Tebuconazole | (Control) | 96.45 | 83.34 |
Data sourced from Lan, et al., 2022.[1]
Key Insights:
-
Halogen Substitution: The presence of halogens on the phenyl ring generally enhances antifungal activity. For instance, compounds 5b (2-fluoro), 5j (4-chloro), and 5l (4-bromo) exhibited excellent activity against B. cinerea, with 5l showing complete inhibition.[1]
-
Position of Substituent: The position of the substituent on the phenyl ring plays a crucial role. For example, moving the chloro group from the ortho to the para position can impact the activity spectrum.
-
Multiple Substitutions: Dichloro substitution, as in compound 5v , resulted in significant activity against S. sclerotiorum.[1]
Trifluoromethylpyrimidine Analogs as Anticancer Agents and Kinase Inhibitors
The versatility of the trifluoromethylpyrimidine core extends to oncology, with several analogs demonstrating potent activity as inhibitors of key kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR).[4][5]
EGFR Inhibitors: Design and Synthesis
A series of 5-trifluoromethylpyrimidine derivatives were designed as EGFR inhibitors. The synthetic approach involves the reaction of a key pyrimidine intermediate with various substituted anilines.[4]
Caption: Synthetic strategy for 5-trifluoromethylpyrimidine based EGFR inhibitors.
Experimental Protocol: In Vitro Kinase and Cell Proliferation Assays
EGFR Kinase Assay: [4]
-
Reaction Mixture: The inhibitory activity against EGFR is determined using a kinase assay kit. The reaction mixture typically contains the EGFR enzyme, a specific substrate (e.g., a poly-Glu-Tyr peptide), ATP, and the test compound at various concentrations.
-
Incubation: The mixture is incubated at 37°C to allow the phosphorylation reaction to proceed.
-
Detection: The amount of phosphorylated substrate is quantified, often using an antibody-based method such as ELISA or a fluorescence-based readout.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell Proliferation (MTT) Assay: [5]
-
Cell Seeding: Cancer cell lines (e.g., A549, MCF-7, PC-3) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the trifluoromethylpyrimidine analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is determined.
Structure-Activity Relationship Analysis for EGFR Inhibitors
The antitumor activity of these compounds is highly dependent on the substituents at the C2 and C4 positions of the pyrimidine ring.
| Compound | R Group | A549 IC50 (µM) | MCF-7 IC50 (µM) | PC-3 IC50 (µM) | EGFR Kinase IC50 (µM) |
| 9c | 3-fluorophenyl | 2.23 | 5.32 | 16.35 | 0.31 |
| 9k | ethynyl group | - | - | - | 0.48 |
| 9u | (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | 0.35 | 3.24 | 5.12 | 0.091 |
| Gefitinib | (Control) | - | - | - | 0.0063 |
Data sourced from Wang, et al., 2022.[4]
Key Insights:
-
Aryl Substituents: Phenyl derivatives at the R position generally lead to good antitumor activity. For example, the 3-fluorophenyl compound 9c showed notable activity against A549 cells.[4]
-
Aliphatic vs. Aromatic: Aliphatic substituents at the R position resulted in significantly weaker biological activities compared to their aromatic counterparts.[4]
-
Key Functional Groups: The presence of an ethynyl group in compound 9k and a ketene group in compounds 9t-9v were found to be beneficial for activity.[4]
-
Optimized Analog: Compound 9u emerged as a highly potent analog, with an IC50 of 0.35 µM against A549 cells and 0.091 µM against EGFR kinase.[4] This highlights the importance of the acrylamide moiety and the thiophene carboxamide group in achieving high potency.
Dual FLT3 and CHK1 Inhibitors
Trifluoromethylpyrimidine derivatives have also been explored as dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1), which are important targets in acute myeloid leukemia.
Caption: Simplified signaling pathway showing inhibition of FLT3 and CHK1.
A conformationally restricted analog, compound 30 , was identified as a potent dual inhibitor with excellent kinase potency and antiproliferative activity against MV4-11 cells.[6] This compound also demonstrated high selectivity over c-Kit and low hERG inhibitory potential, which are desirable properties for a drug candidate.[6]
Conclusion and Future Directions
The trifluoromethylpyrimidine scaffold serves as a versatile platform for the development of potent bioactive molecules. The structure-activity relationship studies summarized in this guide underscore the critical role of specific substitutions on the pyrimidine core and its appendages in dictating biological activity and target selectivity.
For antifungal agents, halogen substitutions on the amide phenyl ring are key to enhancing potency. In the realm of anticancer therapeutics, aromatic and specific functional groups like acrylamides and ketenes are crucial for potent EGFR inhibition. Furthermore, strategic conformational restriction can lead to highly selective dual kinase inhibitors.
Future research in this area should focus on leveraging these SAR insights to design novel analogs with improved potency, selectivity, and pharmacokinetic profiles. The exploration of this scaffold against other therapeutic targets remains a promising avenue for the discovery of new medicines.
References
- 1. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 3. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 4-Chloropyrimidines versus 4-Bromopyrimidines in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine core is a ubiquitous scaffold in medicinal chemistry, forming the backbone of numerous pharmaceuticals. The functionalization of this privileged heterocycle through cross-coupling reactions is a cornerstone of modern drug discovery, enabling the rapid exploration of chemical space and the synthesis of complex molecular architectures. Among the various starting materials, 4-halopyrimidines are versatile building blocks. The choice between a 4-chloro- and a 4-bromopyrimidine derivative can significantly impact reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of these two substrates in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by experimental data and detailed protocols.
The Mechanistic Underpinnings of Reactivity: A Tale of Two Halogens
The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. The oxidative addition of the palladium(0) catalyst to the C-X bond is often the rate-determining step in the catalytic cycle, and a weaker C-X bond facilitates this process.[1]
The C-Br bond (bond dissociation energy ~72 kcal/mol) is weaker than the C-Cl bond (~84 kcal/mol), making 4-bromopyrimidines inherently more reactive than their 4-chloro counterparts. This lower activation energy for oxidative addition means that reactions with 4-bromopyrimidines can often be carried out under milder conditions, with lower catalyst loadings, and with a broader range of coupling partners.
Conversely, the stronger C-Cl bond in 4-chloropyrimidines necessitates more forcing reaction conditions and, crucially, the use of more sophisticated catalytic systems. The development of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) has been instrumental in enabling the efficient coupling of less reactive aryl chlorides. These ligands increase the electron density on the palladium center, which promotes the oxidative addition of the C-Cl bond.
Another factor influencing reactivity is the position of the halogen on the pyrimidine ring. The C4 position is more electron-deficient than the C2 and C5 positions, making it more susceptible to oxidative addition. Therefore, both 4-chloro- and 4-bromopyrimidines are primed for functionalization at this site.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. When comparing 4-chloro- and 4-bromopyrimidines in this reaction, the difference in reactivity is readily apparent in the choice of catalyst and reaction conditions.
Comparative Performance Data: Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 15 (MW) | 81 | [2] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 70 | [3] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 55 | 12 | 51 (mono-adduct) | [4] |
Note: The data presented is compiled from different sources and may not represent a direct side-by-side comparison under identical conditions. However, it provides valuable insights into the typical conditions and outcomes for each substrate.
As the data suggests, the coupling of dichloropyrimidines can proceed with a standard catalyst like Pd(PPh₃)₄, often with the aid of microwave irradiation to drive the reaction.[2][4] The use of a brominated pyrimidine derivative in a Suzuki coupling also proceeds with Pd(PPh₃)₄, yielding good results under conventional heating.[3] It is important to note that for less reactive chloropyrimidines, more advanced catalyst systems featuring bulky phosphine ligands are often necessary to achieve high yields, especially on a larger scale.[5]
Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Halopyrimidine
Materials:
-
4-Halopyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1, degassed)
Procedure:
-
To a dry Schlenk flask, add the 4-halopyrimidine, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
References
in vitro screening of 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine library
An In-Depth Technical Guide to the In Vitro Screening of a 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine Library
Abstract
The this compound core is a privileged scaffold in modern medicinal chemistry, particularly for the development of kinase inhibitors.[1][2] Its inherent chemical properties and synthetic tractability make it an ideal starting point for building focused compound libraries aimed at discovering novel therapeutics. This guide provides a comprehensive framework for the in vitro screening of such a library, detailing a strategic, multi-stage screening cascade. We will compare various technological platforms at each stage, explain the scientific rationale behind experimental choices, and provide detailed protocols for key assays. This document is intended for researchers, scientists, and drug development professionals seeking to efficiently navigate the path from a chemical library to validated, cell-active lead compounds.
The Strategic Importance of the Pyrimidine Scaffold
Pyrimidine derivatives are foundational to numerous therapeutic agents, largely due to their ability to mimic the purine and pyrimidine bases of DNA and RNA.[2] The this compound scaffold, in particular, has emerged as a cornerstone for kinase inhibitor design. Kinases, which catalyze the phosphorylation of substrate proteins, are critical nodes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3][4]
The key features of this scaffold that make it so effective are:
-
Hinge-Binding Motif: The 2-amino group acts as a crucial hydrogen bond donor, enabling high-affinity interactions with the "hinge" region of the ATP-binding pocket found in most kinases.[5]
-
Vector for Diversification: The 4-chloro position is a reactive handle, allowing for nucleophilic aromatic substitution (SNAr) reactions.[6] This provides a straightforward synthetic route to generate a diverse library of analogues, enabling extensive exploration of the structure-activity relationship (SAR).
-
Physicochemical Properties: The electron-withdrawing trifluoromethyl group enhances the acidity of the 2-amino proton, strengthening the hinge interaction, and can improve metabolic stability and cell permeability.
Designing the Screening Cascade: A Funnel-Based Approach
A successful screening campaign is not a single experiment but a logically structured cascade of assays designed to progressively filter a large library down to a small number of high-quality lead candidates. This "funnel" approach maximizes efficiency by using high-throughput, cost-effective assays at the beginning and more complex, resource-intensive assays for a smaller number of promising compounds.
References
- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethyl Advantage: A Comparative Guide to the Metabolic Stability of Pyrimidines
For the Researcher, Scientist, and Drug Development Professional: An In-Depth Technical Analysis
In the landscape of modern drug discovery, the quest for metabolically robust candidates is paramount. A molecule's susceptibility to biotransformation dictates its pharmacokinetic profile, influencing everything from oral bioavailability and half-life to the potential for drug-drug interactions and toxicity. Among the myriad strategies employed by medicinal chemists to enhance metabolic stability, the introduction of a trifluoromethyl (-CF3) group onto a pyrimidine scaffold stands out as a particularly effective approach. This guide provides a comprehensive comparison of the metabolic stability of trifluoromethylated pyrimidines against their non-fluorinated analogs, supported by experimental data and detailed methodologies, to inform rational drug design and candidate selection.
The Cornerstone of Stability: Why the Trifluoromethyl Group Confers Metabolic Resistance
The enhanced metabolic stability of trifluoromethylated compounds is fundamentally rooted in the strength of the carbon-fluorine (C-F) bond. This bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it far more resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP) superfamily of enzymes that are the primary drivers of Phase I metabolism.[1]
By strategically replacing a hydrogen atom or a metabolically labile methyl group with a trifluoromethyl group at a known or suspected site of metabolism, that particular metabolic pathway can be effectively blocked.[2] This "metabolic blocking" forces the metabolic machinery to seek alternative, often slower, routes of elimination, thereby increasing the drug's half-life and overall exposure.[3] The strong electron-withdrawing nature of the trifluoromethyl group can also deactivate adjacent aromatic rings, rendering them less susceptible to oxidative metabolism.[4]
A Tale of Two Pyrimidines: Trifluridine vs. Uracil
A compelling illustration of the trifluoromethyl group's impact on metabolic stability can be seen by comparing the metabolic fates of trifluridine (a trifluoromethylated pyrimidine nucleoside analog) and its natural, non-fluorinated counterpart, uracil.
Trifluridine , an antineoplastic agent, is rapidly catabolized in the body by the enzyme thymidine phosphorylase, which cleaves the glycosidic bond to yield the inactive metabolite, 5-trifluoromethyluracil.[2][5] This rapid degradation necessitates its co-administration with a thymidine phosphorylase inhibitor, tipiracil, to maintain therapeutic concentrations.[2][5][6]
In contrast, uracil is also subject to enzymatic degradation, primarily by dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the pyrimidine catabolic pathway.[7][8] While both are metabolized, the rapid action of thymidine phosphorylase on trifluridine highlights a key vulnerability that is addressed by inhibiting this specific metabolic pathway. The elimination half-life of uracil has been reported to be in the range of 0.2-0.3 hours.[8] When trifluridine is administered with tipiracil, its systemic exposure is dramatically increased, with the area under the curve (AUC) being approximately 37-fold higher compared to trifluridine administered alone.[9]
Quantitative Comparison of Metabolic Stability
The following table summarizes key metabolic stability parameters for trifluoromethylated pyrimidines and their non-fluorinated analogs, drawing from available literature. It is important to note that direct head-to-head comparative studies under identical conditions are not always available; therefore, some of this data is illustrative of the general principles discussed.
| Compound/Analog | Description | Key Metabolic Enzyme(s) | Half-Life (t½) | Intrinsic Clearance (CLint) | Key Observations |
| Uracil | Non-fluorinated pyrimidine base | Dihydropyrimidine dehydrogenase (DPD) | 0.2-0.3 hours (in vivo)[8] | High | Rapidly catabolized via the pyrimidine degradation pathway.[7][8] |
| Trifluridine | Trifluoromethylated pyrimidine nucleoside | Thymidine phosphorylase | Very short (administered with an inhibitor)[6] | High (without inhibitor) | Rapidly degraded to 5-trifluoromethyluracil; requires co-administration with tipiracil to enhance bioavailability.[2][5] |
| Methyl Analog (Picornavirus Inhibitor) | Non-fluorinated heterocyclic compound | Cytochrome P450 | Not specified | Not specified | Exhibited 8 distinct metabolic products in a monkey liver microsomal assay.[3] |
| Trifluoromethyl Analog (Picornavirus Inhibitor) | Trifluoromethylated counterpart | Cytochrome P450 | Not specified | Not specified | Showed only two minor metabolites, demonstrating a "global protective effect" against metabolism.[3] |
Elucidating Metabolic Fates: Experimental Protocols
The assessment of metabolic stability is a cornerstone of preclinical drug development. Here, we outline the methodologies for two key experimental workflows: the in vitro microsomal stability assay and metabolite identification using liquid chromatography-high resolution mass spectrometry (LC-HRMS).
In Vitro Microsomal Stability Assay
This assay provides a robust and high-throughput method for determining a compound's intrinsic clearance in the liver, the primary site of drug metabolism.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound and non-fluorinated analog
-
Pooled human liver microsomes (HLMs)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
96-well plates
-
Incubator
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw pooled human liver microsomes on ice. Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, the test compound, and liver microsomes. Pre-incubate at 37°C.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold quenching solution. The 0-minute time point serves as the initial concentration control.
-
Protein Precipitation: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[2]
-
Caption: Workflow for an in vitro microsomal stability assay.
Metabolite Identification using LC-HRMS
Objective: To identify the metabolites of a trifluoromethylated pyrimidine formed during in vitro metabolism.
Procedure:
-
Sample Preparation: Use the supernatant from the microsomal stability assay (or a similar in vitro system).
-
Chromatographic Separation:
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient might run from 5% to 95% B over 10-15 minutes.[10]
-
-
High-Resolution Mass Spectrometry (HRMS) Analysis:
-
Acquire data in full scan mode with a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) over a mass range of m/z 100-1000.[10]
-
Utilize data-dependent acquisition (DDA) or data-independent acquisition (DIA) to trigger MS/MS fragmentation of the most abundant ions.
-
-
Data Processing and Metabolite Identification:
-
Use specialized software to process the raw data, including peak picking, alignment, and background subtraction.
-
Compare the chromatograms of the test samples with control samples (without NADPH) to identify potential metabolites.
-
Propose metabolite structures based on:
-
Accurate Mass Measurement: Determine the elemental composition of the parent ion and its fragments.
-
Fragmentation Pattern: Analyze the MS/MS spectra to identify characteristic neutral losses and fragment ions. For example, a loss of 20 Da (HF) can be indicative of a hydroxylated trifluoromethyl group.
-
Retention Time Shifts: Compare the retention time of metabolites to the parent compound. Generally, more polar metabolites will elute earlier.
-
-
Caption: Workflow for metabolite identification using LC-HRMS.
Metabolic Pathways of Trifluoromethylated Pyrimidines
The metabolic pathways of trifluoromethylated pyrimidines are diverse and depend on the overall structure of the molecule. However, some general principles apply.
-
Resistance of the Trifluoromethyl Group: The -CF3 group itself is generally resistant to metabolism. However, in some cases, it can undergo biotransformation. One potential, though less common, pathway involves oxidative defluorination, which can lead to the formation of a carboxylic acid.[11]
-
Metabolism at Other Sites: Due to the stability of the trifluoromethyl group, metabolism is often directed to other, more susceptible positions on the molecule. For pyrimidine rings, this can include:
-
Hydroxylation: Addition of a hydroxyl group to the pyrimidine ring or other substituents.
-
N-Oxidation: Oxidation of the nitrogen atoms in the pyrimidine ring.
-
Ring Cleavage: In some instances, the pyrimidine ring itself can be opened, as has been observed in the CYP-mediated conversion of a pyrimidine to a pyrazole metabolite.[8]
-
-
Conjugation (Phase II Metabolism): Following Phase I modifications, the resulting metabolites can undergo conjugation with endogenous molecules such as glucuronic acid or sulfate to increase their water solubility and facilitate excretion.
References
- 1. Comparative Studies on the Metabolism of New Fluorinated Pyrimidine Drugs in the Liver by in vivo19F Magnetic Resonance Spectroscopic Observation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using C-uracil as an in vivo probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase 1 study of the pharmacokinetics of nucleoside analog trifluridine and thymidine phosphorylase inhibitor tipiracil (components of TAS-102) vs trifluridine alone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-HRMS Metabolomics for Untargeted Diagnostic Screening in Clinical Laboratories: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Palladium Catalysts for Pyrimidine Functionalization
For researchers, medicinal chemists, and professionals in drug development, the functionalization of the pyrimidine core is a critical step in the synthesis of a vast array of bioactive molecules. The choice of a palladium catalyst is paramount, dictating the efficiency, selectivity, and substrate scope of C-C and C-N bond-forming reactions. This guide provides an in-depth, objective comparison of various palladium catalyst systems for the functionalization of pyrimidines, supported by experimental data and mechanistic insights to empower you in your synthetic endeavors.
The Pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry
The pyrimidine ring is a ubiquitous structural motif in pharmaceuticals and agrochemicals. Its presence in nucleobases (cytosine, thymine, and uracil) underscores its fundamental role in biological systems. Consequently, the development of robust and versatile methods for its elaboration is of paramount importance. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful tools for the precise and efficient functionalization of the pyrimidine scaffold.[1]
This guide will focus on the comparative performance of palladium catalysts in three key transformations:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds.
-
Sonogashira Coupling: For the formation of C-C triple bonds.
-
Direct C-H Functionalization: An increasingly important strategy for atom-economical synthesis.
The Heart of the Matter: The Palladium Catalyst System
A palladium catalyst system consists of a palladium precursor (precatalyst) and a supporting ligand. The interplay between these two components is crucial for catalytic activity. The precatalyst serves as a source of the active Pd(0) species, while the ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle.
Palladium Precatalysts: From Classical Sources to Modern Innovations
The choice of palladium precatalyst can significantly impact reaction efficiency and ease of handling. While traditional sources like Pd(PPh₃)₄ and Pd₂(dba)₃ are still in use, modern precatalysts offer improved stability and activity.[2][3][4]
-
Classical Sources (Pd(0)):
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A workhorse in cross-coupling, but can be sensitive to air and moisture.
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): Another common Pd(0) source, often used in combination with a variety of ligands.
-
-
Modern Precatalysts (Pd(II)):
-
Buchwald Precatalysts: These are air- and moisture-stable palladacycles that readily generate the active Pd(0) species under reaction conditions. They are available with a wide range of phosphine ligands, allowing for fine-tuning of reactivity.[2][3][4]
-
N-Heterocyclic Carbene (NHC) Palladium Complexes: These complexes exhibit high catalytic activity and are particularly effective for challenging couplings, such as those involving chloro-pyrimidines.[5]
-
The key advantage of modern precatalysts lies in their ability to provide a well-defined, single-component system that ensures reproducible results and is often more active at lower catalyst loadings.[3]
The Ligand's Role: The Architect of Reactivity
The ligand is arguably the most critical component of the catalyst system, profoundly influencing the outcome of the reaction. The electronic and steric properties of the ligand dictate the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.
-
Phosphine Ligands:
-
Triphenylphosphine (PPh₃): A simple, inexpensive, and widely used ligand, but often requires higher catalyst loadings and temperatures.[6]
-
Bulky, Electron-Rich Phosphines (e.g., Buchwald ligands like SPhos, XPhos, RuPhos): These ligands have revolutionized cross-coupling chemistry. Their steric bulk promotes the formation of monoligated, highly reactive Pd(0) species, while their electron-donating nature facilitates oxidative addition.[3]
-
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable bonds with palladium. This stability often translates to higher catalyst turnover numbers and the ability to activate less reactive substrates.[5][7]
The choice of ligand is often substrate-dependent. For electron-deficient pyrimidines, electron-rich ligands are generally preferred to facilitate the oxidative addition step. Conversely, for electron-rich pyrimidines, less electron-donating ligands may be more suitable.
Comparative Performance of Palladium Catalysts in Key Pyrimidine Functionalizations
The following sections provide a detailed comparison of different palladium catalyst systems for the most common pyrimidine functionalization reactions. The data presented is a synthesis of results from the cited literature.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl and hetero-biaryl compounds. The reactivity of halopyrimidines in this reaction generally follows the order I > Br > Cl.[1]
Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of Halopyrimidines
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 5-Bromopyrimidine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 80 | Good | [8] |
| Pd(dppf)Cl₂ | 4-Chloropyrimidine derivative | Arylboronic acid | Cs₂CO₃ | Dioxane/H₂O | 100 | High | [9] |
| Pd₂(dba)₃ / SPhos | 2,4-Dichloropyrimidine | Arylboronic acid | K₃PO₄ | Toluene | 100 | High (C4 selective) | [10] |
| Buchwald Precatalyst (SPhos) | 4-Chloro-3-methylanisole | 2,6-Difluorophenylboronic acid | Cs₂CO₃ | THF | RT | High | [3] |
Key Insights:
-
For reactive bromopyrimidines, traditional catalysts like Pd(PPh₃)₄ can be effective.[8]
-
For less reactive chloropyrimidines, more sophisticated catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands are generally required to achieve high yields.[1][9]
-
The choice of base and solvent can also significantly influence the reaction outcome. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used bases.[8][9]
-
The position of the halogen on the pyrimidine ring affects reactivity, with the C4 and C6 positions being generally more reactive than the C2 position in nucleophilic aromatic substitution, a competing pathway. However, ligand control can achieve unconventional selectivity.[10]
Mechanistic Rationale: The catalytic cycle for the Suzuki-Miyaura coupling is illustrated below. The electron-richness of the pyrimidine ring can influence the rate of oxidative addition. For electron-deficient pyrimidines, this step is generally faster. The ligand plays a crucial role in facilitating both the oxidative addition and the subsequent transmetalation and reductive elimination steps.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The reaction has been successfully applied to the amination of halopyrimidines, providing access to a wide range of aminopyrimidine derivatives.[11]
Table 2: Comparison of Palladium Catalysts for the Buchwald-Hartwig Amination of Halopyrimidines
| Catalyst System | Substrate | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / BINAP | 5-Bromopyrimidine | Primary Amines | NaOt-Bu | Toluene | 100 | High | [12] |
| Pd(OAc)₂ / Xantphos | 2,6-Dihalopyridines | Aminothiophenecarboxylates | Cs₂CO₃ | Dioxane | 120 | Moderate to High | [13] |
| Buchwald Precatalyst (RuPhos) | Aryl Halides | Primary Amines | NaOt-Bu | Toluene | 100 | High | [3] |
| Pd(PtBu₃)₂ | Aryl Halide | Amine | K₂CO₃ | DMF | RT | 75% (on scale-up) | [14] |
Key Insights:
-
The choice of ligand is critical for successful Buchwald-Hartwig amination of pyrimidines. Bidentate phosphine ligands like BINAP and Xantphos, as well as bulky monophosphine ligands like RuPhos, are highly effective.[3][11][13]
-
Strong bases such as sodium tert-butoxide (NaOt-Bu) are often required.[12]
-
The reactivity of different amine coupling partners can vary. Primary amines and anilines are generally good substrates.[11][12]
-
Regioselectivity can be an issue with dihalopyrimidines. However, catalyst control can lead to selective amination at a specific position. For instance, in 2,4-dichloropyrimidine, amination typically occurs at the more reactive C4 position.[6]
Mechanistic Rationale: The catalytic cycle for the Buchwald-Hartwig amination is shown below. The steric and electronic properties of the phosphine ligand are crucial for promoting the reductive elimination step, which is often rate-limiting.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to alkynyl-substituted pyrimidines, which are valuable intermediates in organic synthesis. The reaction typically employs a palladium catalyst in combination with a copper(I) co-catalyst.[15]
Table 3: Comparison of Palladium Catalysts for the Sonogashira Coupling of Halopyrimidines
| Catalyst System | Substrate | Alkyne | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | 2,4-Dichloro-5-pyrimidinecarboxaldehyde | Phenylacetylene | Et₃N | THF | 60 | High | [15] |
| Pd(CF₃COO)₂ / PPh₃ / CuI | 2-Amino-3-bromopyridine | Terminal Alkynes | Et₃N | DMF | 100 | Up to 96% | [16] |
| Pd(OAc)₂ / PPh₃ / CuI | Aryl Halides | Terminal Alkynes | Et₃N | DMF | RT | High | [17] |
| [PdCl₂(PPh₃)₂] | 4-Bromoanisole | Phenylacetylene | TBAF | None | 100 | 86% | [17] |
Key Insights:
-
The combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) is the most common catalytic system for Sonogashira couplings.[15][16]
-
An amine base, such as triethylamine (Et₃N), is typically used as both the base and the solvent.[15][16]
-
Copper-free Sonogashira protocols have been developed, which can be advantageous for substrates that are sensitive to copper.[17]
-
The reaction is generally tolerant of a wide range of functional groups on both the pyrimidine and the alkyne coupling partners.
Direct C-H Functionalization: A Modern Approach
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of functionalized pyrimidines. This approach avoids the need for pre-functionalized starting materials, such as halo- or organometallic pyrimidines.[18][19]
Key Insights:
-
Palladium catalysts are highly effective for the direct arylation and olefination of pyrimidines.[19]
-
The regioselectivity of C-H functionalization is often controlled by a directing group on the pyrimidine ring.[20]
-
The reaction mechanism can proceed through different catalytic cycles, such as Pd(II)/Pd(IV) or Pd(0)/Pd(II).[19]
-
This is a rapidly evolving field with significant potential for streamlining the synthesis of complex pyrimidine derivatives.
Experimental Protocols: A Practical Guide
The following are representative, detailed experimental protocols for the functionalization of pyrimidines using palladium catalysis.
General Procedure for Suzuki-Miyaura Coupling of a Halopyrimidine
Materials:
-
Halopyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane (or other suitable solvent)
Procedure:
-
To an oven-dried Schlenk flask, add the halopyrimidine, arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.
-
Add degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of a Halopyrimidine
Materials:
-
Halopyrimidine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Appropriate phosphine ligand (e.g., BINAP, 0.04 equiv)
-
NaOt-Bu (1.4 equiv)
-
Toluene
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add toluene and stir for 10 minutes at room temperature to form the active catalyst.
-
In a separate flask, add the halopyrimidine, amine, and NaOt-Bu under an inert atmosphere.
-
Add the pre-formed catalyst solution to the second flask via cannula.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify by column chromatography.
Conclusion and Future Outlook
The palladium-catalyzed functionalization of pyrimidines is a mature yet continually evolving field. While classical methods remain valuable, the development of new, highly active, and selective catalyst systems based on bulky, electron-rich ligands and N-heterocyclic carbenes has significantly expanded the synthetic chemist's toolbox. The choice of the optimal palladium catalyst is a nuanced decision that depends on the specific substrates and the desired transformation. By understanding the interplay between the palladium precatalyst, the ligand, and the reaction conditions, researchers can effectively navigate the complexities of pyrimidine functionalization and accelerate the discovery of new medicines and materials. The continued development of more active, stable, and selective catalysts, particularly for direct C-H functionalization, will undoubtedly open up new avenues for the efficient synthesis of complex pyrimidine-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel palladium precatalysts and their application in cross- coupling reactions and copper-catalyzed enantioselective ring formation [dspace.mit.edu]
- 5. Palladium Pre‐Catalysts for Cross‐Coupling Reactions - ChemistryViews [chemistryviews.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Pyrimidine Compounds by HPLC
In the landscape of drug discovery and development, pyrimidine scaffolds are a cornerstone, forming the structural basis of a multitude of therapeutic agents. Their synthesis, a triumph of medicinal chemistry, is but the first step. The subsequent, and arguably more critical, phase is the rigorous assessment of their purity. For researchers, scientists, and drug development professionals, ensuring the purity of these synthesized compounds is not merely a quality control checkbox; it is a fundamental prerequisite for accurate biological evaluation and regulatory compliance. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and its alternatives for the purity assessment of pyrimidine compounds, grounded in scientific principles and validated protocols.
The Central Role of HPLC in Purity Determination
High-Performance Liquid Chromatography, particularly in its reversed-phase (RP-HPLC) modality, stands as the gold standard for purity analysis in pharmaceutical development.[1][2] Its wide applicability, high resolution, and quantitative accuracy make it indispensable. The separation in RP-HPLC is based on the differential partitioning of analytes between a non-polar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase.[2] For pyrimidine derivatives, which are often nitrogen-containing heterocyclic compounds, this technique is exceptionally well-suited.[3][4][5]
The "Why": Causality in Method Development
A robust HPLC method is not a matter of chance but of deliberate, informed choices. For pyrimidine compounds, several parameters are critical:
-
Column Chemistry: A C18 (octadecylsilane) column is the workhorse for most pyrimidine analyses due to its strong hydrophobic retention of the aromatic ring system.[5] However, for highly polar pyrimidines or to achieve a different selectivity for closely related impurities, a C8 or a Phenyl-Hexyl column can be a strategic alternative. The shorter alkyl chain of C8 provides less retention, while the phenyl phase offers unique π-π interactions with the aromatic pyrimidine ring, altering the elution order of impurities.
-
Mobile Phase pH and Buffers: This is arguably the most critical parameter for basic nitrogen heterocycles like pyrimidines.[6] The pH of the mobile phase dictates the ionization state of the analyte.[7][8][9][10][11] Pyrimidines often have pKa values that make their charge state sensitive to pH changes. Analyzing them in a pH region where they are in a single, non-ionized form (typically by adjusting the pH to be at least two units away from the compound's pKa) prevents peak tailing and ensures reproducible retention times.[11] Buffers like phosphate or acetate are essential to maintain a stable pH throughout the analysis.[8][12]
-
Detector Selection: The pyrimidine ring contains chromophores that absorb UV light, making a UV-Vis or Diode Array Detector (DAD) the most common and reliable choice. A DAD offers the advantage of collecting spectra across a range of wavelengths, which can be used to assess peak purity and help in the initial identification of co-eluting impurities.
A Self-Validating Protocol: Trustworthiness Through System Suitability
Before any sample analysis, the chromatographic system's performance must be verified. This is achieved through a System Suitability Test (SST), a non-negotiable requirement by regulatory bodies like the USP and FDA.[13][14] The SST ensures the method is performing as expected on a given day.[15]
Experimental Protocol: HPLC Purity Assessment of "Compound P" (A Model Pyrimidine)
-
Standard and Sample Preparation:
-
Reference Standard Stock (1.0 mg/mL): Accurately weigh ~10 mg of "Compound P" reference standard and dissolve in 10 mL of diluent (e.g., 50:50 Acetonitrile:Water).
-
SST Solution (0.05 mg/mL): Dilute the Reference Standard Stock to 0.05 mg/mL with diluent. This solution will be used for SST injections.
-
Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the newly synthesized "Compound P" and dissolve in 50 mL of diluent.
-
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard hydrophobic phase for retaining aromatic heterocycles. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to ensure protonation of basic sites, improving peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. Formic acid is MS-compatible. |
| Gradient | 5% B to 95% B over 20 min | Broad gradient to elute impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Common wavelength for aromatic compounds. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
-
System Suitability Test (SST) and Acceptance Criteria:
-
Inject the SST solution five times consecutively.
-
The results must meet the criteria outlined in the table below, based on USP guidelines.[15]
-
| SST Parameter | Acceptance Criterion | Purpose |
| Tailing Factor (Tf) | ≤ 2.0 | Ensures peak symmetry, indicating good column and mobile phase compatibility. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
| %RSD for Peak Area | ≤ 2.0% | Demonstrates the precision and repeatability of the injector and system.[15] |
-
Analysis and Calculation:
-
Once SST criteria are met, inject the Sample Solution.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
This protocol is self-validating because a failure in any SST parameter immediately indicates a problem with the system (e.g., column degradation, pump malfunction) that must be rectified before proceeding, ensuring the trustworthiness of the subsequent sample data.[13]
Workflow for HPLC Purity Assessment
Caption: A typical workflow for assessing compound purity using HPLC, emphasizing the critical System Suitability Test (SST) checkpoint.
Comparative Performance: Choosing the Right Tools
While a C18 column with an acetonitrile/water gradient is a robust starting point, optimization is often necessary. The choice of column and mobile phase can significantly impact the separation of critical impurity pairs.
Table 1: Comparison of HPLC Columns for the Separation of "Compound P" and a Key Impurity
| Column Type | Resolution (Rs) | Tailing Factor (Tf) of Compound P | Analysis Time (min) | Key Insight |
| Standard C18 | 1.8 | 1.3 | 25 | Good general-purpose separation. |
| C8 | 1.4 | 1.2 | 20 | Faster analysis, but reduced resolution for closely eluting peaks. |
| Phenyl-Hexyl | 2.5 | 1.1 | 28 | Superior resolution due to alternative selectivity (π-π interactions), ideal for difficult separations. |
Data are representative and intended for comparative purposes.
This data illustrates that while a standard C18 column may be adequate, a Phenyl-Hexyl column can provide baseline separation for a critical impurity pair that might otherwise co-elute, demonstrating the importance of screening alternative column chemistries.
Beyond the Chromatogram: Orthogonal and Complementary Techniques
Relying solely on a single HPLC-UV method for purity can be misleading. An impurity might co-elute with the main peak or lack a UV chromophore, rendering it invisible. Therefore, employing orthogonal techniques—methods that separate compounds based on different chemical or physical principles—is crucial for a comprehensive purity profile.[1][16][17]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the most powerful hyphenated technique for impurity analysis.[18][19][20] It not only quantifies impurities but also provides their molecular weight, which is invaluable for structural elucidation.[19][21][]
-
Expertise in Action: During the synthesis of a pyrimidine derivative, an unknown peak appeared at 0.5% in the HPLC-UV chromatogram. By coupling the LC to a mass spectrometer, we determined the molecular weight of the impurity to be 16 Da higher than the parent compound, immediately suggesting an N-oxide impurity—a common byproduct in reactions involving nitrogen heterocyles. This information allowed the synthetic chemists to modify the reaction conditions to minimize its formation.
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that determines purity without needing a reference standard of the analyte itself.[23][24] It relies on the principle that the NMR signal area is directly proportional to the number of nuclei.[23][25]
-
Trustworthiness: By adding a certified internal standard of known purity and concentration to the synthesized pyrimidine sample, the purity of the target compound can be calculated directly by comparing the integral of a specific analyte proton signal to that of the standard.[23][26] This technique is orthogonal to chromatography and is particularly useful for qualifying new reference standards or for compounds that exhibit poor chromatographic behavior.[25][27]
Table 2: Comparison of Key Analytical Techniques for Purity Assessment
| Technique | Principle | Strengths | Limitations | Best For |
| HPLC-UV | Differential Partitioning | High precision, robust, quantitative. | Requires chromophore, risk of co-elution. | Routine purity testing, quality control.[28] |
| LC-MS | Partitioning & Mass-to-Charge Ratio | Identifies impurities by molecular weight, highly sensitive.[29] | Quantitative response can vary, complex matrix effects. | Impurity identification and structural elucidation.[18][29] |
| qNMR | Nuclear Spin in Magnetic Field | Absolute quantification without analyte standard, structural info.[23][25] | Lower sensitivity than HPLC, requires pure internal standard. | Purity of reference standards, non-chromophoric impurities.[24] |
| GC-MS | Volatility & Mass-to-Charge Ratio | Excellent for volatile/semi-volatile impurities. | Not suitable for non-volatile or thermally labile compounds. | Residual solvent analysis, volatile starting materials.[29] |
Decision Guide for Analytical Technique Selection
Caption: A decision-making guide for selecting the appropriate analytical technique based on the specific purity assessment goal.
Conclusion and Best Practices
The purity assessment of synthesized pyrimidine compounds is a multi-faceted task that demands more than a single analytical measurement. While RP-HPLC is the cornerstone, its true power is realized when applied with a deep understanding of the underlying chromatographic principles and when its limitations are addressed through the use of orthogonal techniques.
Key Takeaways for the Practicing Scientist:
-
Always Validate the System: A passed System Suitability Test is the foundation of trustworthy data.
-
Understand Your Molecule: The pKa and hydrophobicity of your pyrimidine derivative are key to selecting the right column and mobile phase pH.
-
Don't Rely on a Single Method: Employ an orthogonal technique like LC-MS or qNMR to confirm purity and identify hidden impurities.
-
Document Everything: Rigorous documentation of methods, parameters, and results is essential for reproducibility and regulatory scrutiny.
By integrating these principles and protocols, researchers can ensure the integrity of their synthesized compounds, paving the way for reliable downstream research and accelerated drug development.
References
- 1. biotech-spain.com [biotech-spain.com]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. welch-us.com [welch-us.com]
- 7. Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography: application to method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. usp.org [usp.org]
- 15. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 16. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. synthinkchemicals.com [synthinkchemicals.com]
- 19. chimia.ch [chimia.ch]
- 20. rroij.com [rroij.com]
- 21. Identifying and elucidating impurity species [rssl.com]
- 23. resolvemass.ca [resolvemass.ca]
- 24. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 25. emerypharma.com [emerypharma.com]
- 26. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 27. m.youtube.com [m.youtube.com]
- 28. jpharmsci.com [jpharmsci.com]
- 29. resolvemass.ca [resolvemass.ca]
A Comparative Guide to Biological Target Identification for Novel Pyrimidine-Based Compounds
For researchers, scientists, and drug development professionals, the journey from a promising novel pyrimidine-based compound to a viable drug candidate is a labyrinth of complex biological questions. The most critical of these is: what is the specific biological target of this molecule? Answering this question is paramount, as it underpins our understanding of the compound's mechanism of action, potential therapeutic applications, and off-target effects. This guide provides an in-depth, comparative analysis of modern techniques for biological target identification, offering a blend of theoretical expertise and field-proven insights to navigate this intricate process.
The Central Challenge: From Phenotype to Target
The initial discovery of a novel pyrimidine-based compound often stems from a phenotypic screen—observing a desired biological effect, such as cancer cell death or reduced inflammation. However, this observation is merely the starting point. The true challenge lies in deconvoluting this phenotypic outcome to identify the specific protein or pathway with which the compound interacts. This process, known as target deconvolution or target identification, is a critical bottleneck in drug discovery.[1]
The unique chemical properties of pyrimidine-based compounds, a cornerstone of many approved drugs due to their ability to mimic endogenous nucleobases, present both opportunities and challenges.[2] Their diverse binding modes necessitate a multi-pronged approach to target identification, as no single method is universally effective.
A Comparative Analysis of Key Methodologies
The modern landscape of target identification is rich with innovative techniques. Here, we compare the core principles, strengths, and limitations of the most prominent methodologies, supported by experimental data and workflows.
Affinity-Based Proteomics
Affinity-based proteomics remains a gold standard for identifying direct binding partners of a small molecule.[3] The fundamental principle involves immobilizing the pyrimidine-based compound on a solid support (e.g., beads) to "fish" for its binding proteins from a complex biological lysate.[4][5] This approach has been successfully used to identify kinase targets for pyrido[2,3-d]pyrimidine compounds.[6]
Experimental Workflow:
Caption: Workflow for Affinity-Based Proteomics.
Causality Behind Experimental Choices:
-
Linker Chemistry: The choice of linker is critical. A linker that is too short may sterically hinder protein binding, while one that is too long might introduce non-specific interactions. A balance must be struck to present the compound in a biologically relevant conformation.[5]
-
Control Experiments: The inclusion of control experiments is non-negotiable for data integrity. A "mock" immobilization with a linker but no compound, and a competition experiment where the lysate is pre-incubated with an excess of the free compound, are essential to distinguish true binders from non-specific interactions.
Data Presentation: Comparative Analysis of Binding Proteins
| Target Candidate | Affinity Pulldown (Compound X) | Competition Pulldown (+ Free Compound X) | Mock Pulldown (Beads + Linker) |
| Protein A | +++ | - | - |
| Protein B | + | + | + |
| Protein C | ++ | - | - |
| Protein D | + | + | - |
In this hypothetical dataset, Proteins A and C are strong candidates as their binding is significantly reduced in the presence of the free compound and they do not bind to the mock beads.
Thermal Proteome Profiling (TPP)
Thermal Proteome Profiling (TPP), also known as Cellular Thermal Shift Assay (CETSA), leverages the principle that a protein's thermal stability changes upon ligand binding.[7] This in-cell technique provides physiological relevance by assessing target engagement in a live-cell context.[8][9]
Experimental Workflow:
Caption: Workflow for Thermal Proteome Profiling (TPP).
Trustworthiness Through Self-Validation:
The strength of TPP lies in its dose-dependent validation. A true target will exhibit a greater thermal shift with increasing concentrations of the compound.[9] This built-in validation provides a high degree of confidence in the identified targets.
Comparative Performance:
| Method | Principle | Advantages | Disadvantages |
| Affinity-Based Proteomics | Immobilized compound captures binding partners.[3] | High sensitivity for direct binders.[10] | Requires chemical modification of the compound; potential for steric hindrance.[11] |
| Thermal Proteome Profiling (TPP) | Ligand binding alters protein thermal stability.[7] | In-cell, label-free, and detects target engagement.[8][9] | Less sensitive for low-abundance proteins; not suitable for all targets. |
| Yeast Three-Hybrid (Y3H) System | Reconstitutes a transcription factor to report on RNA-protein-small molecule interactions.[12][13] | Effective for RNA-binding proteins. | Limited to interactions that can occur in the yeast nucleus.[14] |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolysis.[15][16] | Simple and does not require compound modification.[16][17] | May not be sensitive enough for weak interactions.[15] |
Genomics and Bioinformatics Approaches
While proteomics methods identify direct binders, genomics and bioinformatics approaches can provide a broader view of the compound's impact on cellular pathways.
-
Transcriptomics (RNA-seq): By comparing the gene expression profiles of cells treated with the pyrimidine compound versus a control, we can infer the pathways being modulated.[18][19] For example, a significant upregulation of genes involved in the p53 pathway could suggest a target within this signaling cascade.
Signaling Pathway Example: Hypothetical p53 Activation
Caption: Hypothetical p53 pathway activation by a novel pyrimidine compound.
-
CRISPR-Cas9 Screening: Genome-wide CRISPR screens can identify genes that, when knocked out, confer resistance or sensitivity to the pyrimidine compound.[20][21] Genes that show a strong phenotype upon knockout are likely to be in the same pathway as the compound's target.[22]
Detailed Experimental Protocols
Protocol 1: Affinity Chromatography
-
Compound Immobilization: Synthesize a derivative of the pyrimidine compound with a functional group suitable for conjugation (e.g., a carboxylic acid or amine). Covalently couple the derivative to NHS-activated Sepharose beads according to the manufacturer's protocol.[5]
-
Lysate Preparation: Grow cells to 80-90% confluency. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Affinity Purification: Incubate the cell lysate with the compound-immobilized beads for 2-4 hours at 4°C.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.[23]
-
Elution: Elute the bound proteins using a low-pH buffer, a high-salt buffer, or by competing with an excess of the free compound.[23]
-
Protein Identification: Analyze the eluted proteins by SDS-PAGE and identify the protein bands of interest by mass spectrometry.[24]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with the pyrimidine compound or a vehicle control for a specified time.[25]
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-65°C) for 3 minutes.[25]
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble fraction (containing stabilized proteins) from the precipitated fraction by centrifugation.[9]
-
Protein Quantification: Quantify the amount of a specific protein of interest in the soluble fraction at each temperature using Western blotting or quantify the entire soluble proteome using mass spectrometry.[9]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[9]
Conclusion: An Integrated Approach for Confident Target Identification
The identification of a novel pyrimidine-based compound's biological target is a multifaceted challenge that requires a carefully considered and often integrated approach. While affinity-based proteomics provides direct evidence of binding, its ex vivo nature can sometimes be a limitation. In-cell techniques like TPP offer physiological relevance and built-in validation.[7] Genomics approaches, such as RNA-seq and CRISPR screening, provide a broader, pathway-level perspective.
By combining these methodologies, researchers can build a compelling and robust case for a specific biological target. This comprehensive understanding is the bedrock upon which successful drug development programs are built, transforming a promising molecule into a potential therapeutic.
References
- 1. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Chemoproteomics - Wikipedia [en.wikipedia.org]
- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical proteomic analysis reveals alternative modes of action for pyrido[2,3-d]pyrimidine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CETSA [cetsa.org]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Yeast Three-Hybrid System as an Experimental Platform to Identify Proteins Interacting with Small Signaling Molecules in Plant Cells: Potential and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The yeast three-hybrid system as an experimental platform to identify proteins interacting with small signaling molecules in plant cells: Potential and limitations [frontiersin.org]
- 14. Using the yeast three-hybrid system for the identification of small molecule-protein interactions with the example of ethinylestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 16. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. Applications and Showcases of RNA Sequencing Throughout the Drug Discovery Process | Lexogen [lexogen.com]
- 19. RNA Sequencing in Drug Discovery and Development | Lexogen [lexogen.com]
- 20. benchchem.com [benchchem.com]
- 21. horizondiscovery.com [horizondiscovery.com]
- 22. Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 24. Application of mass spectrometry for target identification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
The Trifluoromethylpyrimidine Scaffold: A Comparative Analysis for Modern Drug Discovery
In the relentless pursuit of novel therapeutics, medicinal chemists are constantly evaluating and re-evaluating the molecular scaffolds that form the backbone of drug candidates. The selection of a core heterocyclic system is a critical decision that profoundly influences a molecule's physicochemical properties, metabolic stability, and ultimately, its biological activity. Among the myriad of options, the trifluoromethylpyrimidine scaffold has emerged as a privileged structure, warranting a detailed comparative analysis against other commonly employed heterocyclic systems. This guide provides an in-depth, data-driven comparison of trifluoromethylpyrimidines with other key scaffolds such as pyridine and pyrazole, offering researchers and drug development professionals a clear perspective on their relative merits.
The Impact of Trifluoromethylation on Heterocyclic Scaffolds
The introduction of a trifluoromethyl (-CF3) group onto a heterocyclic ring is a well-established strategy in medicinal chemistry to enhance drug-like properties.[1][2] The strong electron-withdrawing nature and high lipophilicity of the -CF3 group can significantly alter a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target.[3][4][5][6][7] The C-F bond is exceptionally stable, and the CF3 group can shield adjacent positions from metabolic attack by cytochrome P450 enzymes.[8]
Comparative Analysis of Physicochemical and Pharmacokinetic Properties
To provide a quantitative comparison, we will examine key drug-like properties of representative compounds featuring trifluoromethylpyrimidine, pyridine, and pyrazole scaffolds. The following sections will delve into metabolic stability and cell permeability, supported by experimental data and detailed protocols for reproducing these assays.
Metabolic Stability: A Head-to-Head Comparison
Metabolic stability is a critical parameter in drug design, as it directly impacts a drug's half-life and oral bioavailability. The in vitro half-life (t½) and intrinsic clearance (Clint) in human liver microsomes (HLMs) are standard measures of a compound's susceptibility to metabolism. A longer half-life and lower clearance rate are generally desirable.
While direct comparative studies of isosteric compounds are limited in the public domain, we can compile and analyze data from various sources for approved drugs containing the heterocyclic scaffolds of interest. It is important to note that direct comparison of data from different studies should be approached with caution due to potential variations in experimental conditions.
| Heterocyclic Scaffold | Drug Example | In Vitro Half-life (t½) | Intrinsic Clearance (Clint) | Species | Reference(s) |
| Pyrimidine | Brigatinib | 12.0 min | 13.1 µL/min/kg | Rat | [8] |
| Pyrimidine & Pyrazole | Avapritinib | 36.67 min | 22.11 mL/min/kg | Human | [9][10] |
| Piperidine | Alectinib | 22.28 min | 36.37 mL/min/kg | Human | [3][5][11][12][13] |
| Phthalazinone (Fused Pyridazine) | Talazoparib | 72.7 min | 9.59 µL/min/mg | Human | [14][15] |
| Pyridine | Vorinostat | 75 min (in plasma) | - | Human | [16][17] |
| Pyrazole | Darolutamide | Stable (chiral inversion absent) | - | - | [1][6][18][19] |
Table 1: Comparative Metabolic Stability of Drugs with Different Heterocyclic Scaffolds.
From the available data, we can observe a wide range of metabolic stabilities across different scaffolds. The trifluoromethyl group is often employed to enhance metabolic stability, and this is exemplified in a study on picornavirus inhibitors where a trifluoromethyl-substituted oxadiazole showed a "global metabolic protective effect" compared to its methyl analog.[7] However, the overall stability is a complex interplay of the entire molecular structure. For instance, a study on fluoroanisoles noted that while a -OCF3 group increased lipophilicity, it did not always lead to an improvement in metabolic stability compared to -OCH3.[2]
This protocol outlines a standard procedure to determine the in vitro metabolic stability of a test compound.
Materials:
-
Test compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (IS)
-
Control compounds (e.g., a high-clearance and a low-clearance compound)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute the stock solution in phosphate buffer to the final desired concentration (e.g., 1 µM).
-
Prepare the HLM suspension in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM suspension and the test compound solution at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system to the wells.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile with the internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the slope of the linear regression, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the appropriate formula.
-
Caption: Workflow for the in vitro metabolic stability assay.
Cell Permeability: The PAMPA Assay
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict the passive permeability of a compound across a lipid membrane, which is a key factor in oral absorption.
This protocol describes a general procedure for conducting a PAMPA experiment.
Materials:
-
Test compound
-
PAMPA plate (with a filter membrane)
-
Phospholipid solution (e.g., lecithin in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acceptor sink buffer
-
Control compounds (high and low permeability)
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare the PAMPA Plate:
-
Coat the filter membrane of the donor wells with the phospholipid solution.
-
-
Prepare Solutions:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute the stock solution in PBS to the final desired concentration.
-
Fill the acceptor wells with the acceptor sink buffer.
-
-
Incubation:
-
Add the test compound solution to the donor wells.
-
Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate at room temperature for a specified period (e.g., 4-18 hours).
-
-
Sample Analysis:
-
After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using the following equation:
Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time)
where:
-
[drug]acceptor is the concentration in the acceptor well
-
[drug]equilibrium is the equilibrium concentration
-
VA is the volume of the acceptor well
-
VD is the volume of the donor well
-
Area is the surface area of the membrane
-
Time is the incubation time
-
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay.
Biological Activity: Kinase Inhibition
Heterocyclic scaffolds are prevalent in kinase inhibitors. The choice of scaffold can significantly influence the binding affinity and selectivity of the inhibitor.
Kinase Inhibition Assay: A General Protocol
A common method to assess kinase inhibition is a radiometric assay that measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide.
Materials:
-
Kinase enzyme
-
Substrate peptide
-
Test compound (inhibitor)
-
[γ-³²P]ATP
-
Kinase buffer
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare Reaction Mixture:
-
In a 96-well plate, add the kinase, substrate, and test compound at various concentrations.
-
-
Initiate Reaction:
-
Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubate at room temperature for a specified time.
-
-
Stop Reaction and Capture Substrate:
-
Stop the reaction and capture the phosphorylated substrate on the filter plate.
-
Wash the plate to remove unincorporated [γ-³²P]ATP.
-
-
Measure Radioactivity:
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
-
Data Analysis:
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Caption: General workflow for a radiometric kinase inhibition assay.
Conclusion: The Strategic Advantage of the Trifluoromethylpyrimidine Scaffold
The trifluoromethylpyrimidine scaffold offers a compelling combination of properties for drug discovery. The pyrimidine core is a versatile and privileged structure found in numerous approved drugs, capable of forming key interactions with biological targets.[20] The addition of a trifluoromethyl group can further enhance its drug-like properties by improving metabolic stability and modulating lipophilicity.
While a comprehensive head-to-head comparison with other scaffolds requires the synthesis and testing of carefully designed isosteric compound libraries, the available data and the fundamental principles of medicinal chemistry strongly suggest that trifluoromethylpyrimidine is a highly valuable scaffold. Its strategic use can lead to the development of drug candidates with improved pharmacokinetic profiles and enhanced biological activity. Researchers and drug development professionals should consider the trifluoromethylpyrimidine scaffold as a key component in their arsenal for designing the next generation of therapeutics.
References
- 1. Absorption, distribution, metabolism and excretion of darolutamide (a novel non-steroidal androgen receptor antagonist) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic plasticity drives mechanisms of PARP inhibitor persistence in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Alectinib Metabolic Stability in HLMs Using Fast LC-MS/MS Method: In Silico ADME Profile, P450 Metabolic Lability, and Toxic Alerts Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism and Mass Balance of the Novel Nonsteroidal Androgen Receptor Inhibitor Darolutamide in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vorinostat with Sustained Exposure and High Solubility in Poly(ethylene glycol)-b-poly(DL-lactic acid) Micelle Nanocarriers: Characterization and Effects on Pharmacokinetics in Rat Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of metabolic stability of the novel ALK inhibitor brigatinib by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of the metabolic stability of avapritinib in human liver microsomes using a fast and green UPLC-MS/MS method: screening for structural alarms associated with metabolic lability and in silico toxicity - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Alectinib Metabolic Stability in HLMs Using Fast LC-MS/MS Method: In Silico ADME Profile, P450 Metabolic Lability, and Toxic Alerts Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Evaluation of Alectinib Metabolic Stability in HLMs Using Fast LC-MS/MS Method: In Silico ADME Profile, P450 Metabolic Lability, and Toxic Alerts Screening | Semantic Scholar [semanticscholar.org]
- 14. Metabolic Stability Assessment of New PARP Inhibitor Talazoparib Using Validated LC–MS/MS Methodology: In silico Metabolic Vulnerability and Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics of Panobinostat: Interspecies Difference in Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacokinetics of Darolutamide in Mouse - Assessment of the Disposition of the Diastereomers, Key Active Metabolite and Interconversion Phenomenon: Implications to Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Clinical Pharmacokinetics of the Androgen Receptor Inhibitor Darolutamide in Healthy Subjects and Patients with Hepatic or Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine proper disposal procedures
As a Senior Application Scientist, I understand that moving beyond simply providing a product to offering comprehensive support in its safe handling and disposal is paramount. This guide for the proper disposal of 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine is designed to provide you, our valued research partners, with the essential, immediate safety and logistical information needed for your work. Our commitment is to build a foundation of deep trust by ensuring you have the procedural, step-by-step guidance to maintain a safe and compliant laboratory environment.
Hazard Assessment and Waste Classification
The foundational step in any disposal protocol is a thorough understanding of the material's hazards. This compound (CAS No. 1201657-24-0) is a halogenated heterocyclic organic compound.[] Its proper disposal is dictated by its specific chemical properties and associated hazards.
1.1. Identifying the Hazards
According to safety data, this compound presents the following primary hazards:
-
H302: Harmful if swallowed.
-
H318: Causes serious eye damage.
The presence of a trifluoromethyl group suggests high thermal stability, a factor that is critical in selecting the final disposal method.[2] Furthermore, many pyrimidine derivatives exhibit significant biological activity, including potential cytotoxicity.[3][4] In the absence of specific toxicological data, it is prudent to handle this compound with the caution afforded to potentially cytotoxic materials.
1.2. Regulatory Waste Classification
Given its chemical structure and hazards, this compound waste must be classified as Hazardous Waste . The specific classification falls under the regulations set forth by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[5]
The key characteristics making this a hazardous waste are:
-
Toxicity: The "Harmful if swallowed" classification indicates potential toxicity.
-
Chemical Composition: As a halogenated organic compound (containing both chlorine and fluorine), it falls into a specific category of chemical waste that requires controlled disposal, typically high-temperature incineration.[6]
Your institution's Environmental Health & Safety (EH&S) department will provide the specific waste codes required for your location, but the material should be treated as a halogenated organic chemical waste stream.
On-Site Waste Management and Segregation
Proper management within the laboratory is crucial to ensure safety and compliance before the waste is removed for final disposal. This process begins at the point of generation.
2.1. Waste Segregation: The First Line of Defense
The cardinal rule of chemical waste management is proper segregation. Cross-contamination can lead to dangerous chemical reactions and complicates the disposal process.
-
Designated Waste Stream: this compound waste must be collected in a designated "Halogenated Organic Waste" container.[6][7]
-
Incompatibility: Never mix this waste with non-halogenated solvents, strong acids, bases, or oxidizers.[7] Accidental mixing of any organic solvent with a halogenated compound requires the entire mixture to be treated as halogenated waste.[7]
The following diagram illustrates the critical decision points for waste segregation in the laboratory.
Caption: Waste segregation decision workflow for halogenated compounds.
2.2. Container Selection and Labeling
Proper containment is a key requirement under RCRA.
| Container Attribute | Specification | Rationale |
| Material | High-Density Polyethylene (HDPE) or glass bottle with a screw cap. | Ensures chemical compatibility and prevents leaks. |
| Condition | Must be in good condition, free of cracks or damage. | Prevents spills and environmental contamination. |
| Closure | Secure, leak-proof, threaded cap. | Must be kept closed unless actively adding waste to prevent vapor release.[7] |
| Labeling | Must be clearly labeled "Hazardous Waste" from the moment the first drop of waste is added.[8] | This is a strict EPA requirement. |
| Content Identification | The label must also clearly state: "this compound" and list any other components in the container. Do not use abbreviations.[7] | Ensures proper identification for the disposal vendor and emergency responders. |
2.3. Accumulation in Satellite Accumulation Areas (SAA)
Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[8]
-
Location: The SAA must be under the direct control of laboratory personnel.
-
Volume Limits: Up to 55 gallons of a single hazardous waste stream may be stored in an SAA.
-
Secondary Containment: It is best practice to keep the waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Spill and Decontamination Procedures
Accidents can happen, and a prepared response is critical. Given the potential cytotoxic nature of this compound, all decontamination procedures should be performed with full Personal Protective Equipment (PPE).[9]
3.1. Personal Protective Equipment (PPE) for Cleanup
-
Gloves: Two pairs of chemotherapy-rated nitrile gloves.
-
Eye Protection: Chemical safety goggles and a face shield.
-
Body Protection: A disposable, solid-front lab coat or gown.
-
Respiratory Protection: If handling the powder outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator is required.
3.2. Step-by-Step Spill Cleanup Protocol
-
Secure the Area: Alert colleagues and restrict access to the spill area.
-
Contain the Spill:
-
For Solids: Gently cover the spill with absorbent pads or a spill pillow to prevent the powder from becoming airborne.
-
For Solutions: Surround the spill with absorbent material, working from the outside in.
-
-
Decontamination:
-
Wipe the area with a detergent solution, followed by 70% isopropyl alcohol.[9]
-
Work from the least contaminated area to the most contaminated area to avoid spreading the material.
-
-
Waste Collection: All materials used for cleanup (absorbent pads, contaminated PPE, etc.) must be placed in the designated "Halogenated Organic Waste" container.
-
Final Cleaning: Clean the area again with detergent and water.
Final Disposal Pathway
The ultimate destruction of this compound requires specialized facilities.
4.1. High-Temperature Incineration
Due to the high stability of the carbon-fluorine bond, the recommended and most effective disposal method for fluorinated organic compounds is high-temperature incineration .[10][11]
-
Mechanism: Incineration at sufficiently high temperatures (typically above 900°C) and with adequate residence times breaks the strong carbon-halogen bonds.[10][12] This process mineralizes the compound, converting it into less harmful inorganic constituents like CO₂, water, hydrogen chloride, and hydrogen fluoride.
-
Scrubbing: The incinerator's exhaust gas stream is then passed through scrubbers to neutralize the acidic gases (HCl and HF) before release.[10]
4.2. Working with a Licensed Disposal Vendor
Disposal of hazardous waste is a regulated process that must be handled by a licensed and certified hazardous waste contractor.
-
Collection: Once your SAA container is full, contact your institution's EH&S department. They will arrange for the waste to be moved to a Central Accumulation Area (CAA).
-
Manifesting: A hazardous waste manifest will be created. This is a legal document that tracks the waste from your laboratory (the "cradle") to its final disposal site (the "grave").
-
Transportation and Disposal: The licensed vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final incineration.
The following diagram outlines the complete lifecycle of waste disposal for this compound.
Caption: Complete waste disposal lifecycle from lab to final destruction.
By adhering to these procedures, you ensure not only compliance with federal and local regulations but also the safety of yourself, your colleagues, and the environment.
References
- 2. tandfonline.com [tandfonline.com]
- 3. Modification of pyrimidine derivatives from antiviral agents to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. Study on the resource utilization of high fluorine-containing organic waste through fluidized incineration | Semantic Scholar [semanticscholar.org]
- 9. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 10. epa.gov [epa.gov]
- 11. researchgate.net [researchgate.net]
- 12. sciencedaily.com [sciencedaily.com]
Navigating the Safe Handling of 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, in-depth information on the proper handling of 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine, a compound that, while valuable in synthesis, presents notable health hazards that must be managed with precision and expertise. Our goal is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research.
Understanding the Hazard Landscape
This compound is classified as a substance that can cause significant health effects. According to available Safety Data Sheets (SDS), it is harmful if swallowed, in contact with skin, or if inhaled.[1] It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2] The causality behind these hazards lies in its chemical structure—a halogenated pyrimidine. Such compounds can be reactive and may interfere with biological processes upon exposure. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation; it is a critical component of the experimental protocol.
Core Principles of Protection: Selecting Your Personal Protective Equipment
The selection of PPE is a risk-based decision process. The type and scale of the operation directly dictate the level of protection required. Below, we dissect the essential PPE for handling this compound, moving from the most fundamental to the most comprehensive levels of protection.
Table 1: PPE Recommendations Based on Laboratory Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions in a fume hood | Chemical safety goggles | Nitrile or neoprene gloves | Flame-retardant lab coat | Not typically required if work is performed in a certified chemical fume hood |
| Running reactions at bench scale | Chemical safety goggles and face shield | Double-gloving with nitrile or neoprene gloves | Flame-retardant lab coat | As needed, based on ventilation and potential for aerosolization |
| Large-scale synthesis or purification | Chemical safety goggles and face shield | Heavy-duty chemical resistant gloves (e.g., butyl rubber) over nitrile gloves | Chemical-resistant apron over a flame-retardant lab coat | Half-mask or full-face respirator with appropriate cartridges |
| Cleaning spills | Chemical safety goggles and face shield | Heavy-duty chemical resistant gloves | Chemical-resistant suit or coveralls | Full-face respirator with appropriate cartridges |
A Deeper Dive into PPE Selection and Use
Eye and Face Protection: At a minimum, chemical safety goggles that meet ANSI Z87.1 standards are required.[3] For tasks with a higher risk of splashes or aerosol generation, such as large-scale reactions or cleaning spills, a face shield should be worn in addition to safety goggles.[3]
Hand Protection: The choice of gloves is critical. While disposable nitrile gloves may offer sufficient protection for incidental contact, prolonged handling or immersion requires more robust options.[3][4] Consulting glove manufacturer's chemical resistance guides is a crucial step. For halogenated compounds, neoprene or PVC gloves often provide better protection than standard nitrile.[5] Double-gloving is a recommended practice to provide an additional layer of safety.
Body Protection: A flame-retardant lab coat is the standard for any laboratory work.[3] When handling larger quantities of this compound, a chemical-resistant apron should be worn over the lab coat.[4][6] In the event of a significant spill, a full chemical-resistant suit may be necessary.[2]
Respiratory Protection: All work with this compound should ideally be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][7] If engineering controls are insufficient or during emergency situations, respiratory protection is mandatory.[3] The type of respirator will depend on the potential concentration of airborne contaminants, ranging from an N95 particulate respirator for nuisance dust to a full-face respirator with organic vapor/acid gas cartridges for higher concentrations.[2][6]
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE Selection Workflow for Handling Hazardous Chemicals.
Operational and Disposal Plans: A Step-by-Step Guide
Handling and Storage:
-
Receiving: Upon receipt, inspect the container for any damage. Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][8] The container should be kept tightly closed.[1]
-
Weighing: Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure. Use disposable weighing boats to minimize contamination.
-
Reaction Setup: When setting up reactions, ensure all glassware is properly secured. Use a blast shield for reactions with unknown exothermic potential.
-
Work Practice: Always wash hands thoroughly after handling the compound, even if gloves were worn.[1][9] Do not eat, drink, or smoke in the laboratory.[1]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water and seek immediate medical attention.[1]
Spill Cleanup:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an absorbent material like vermiculite or sand to contain the spill.[9] Avoid creating dust.[2]
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a clean water rinse.
Disposal: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[2][8]
Conclusion: Fostering a Culture of Safety
The responsible use of this compound is paramount to both personal safety and the advancement of scientific research. By understanding the hazards, diligently selecting and using the correct PPE, and adhering to established handling and disposal protocols, we can mitigate the risks associated with this valuable compound. This guide serves as a foundational resource, but it is the consistent application of these principles in the laboratory that will ultimately ensure a safe and productive research environment.
References
- 1. fishersci.com [fishersci.com]
- 2. aaronchem.com [aaronchem.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. research.arizona.edu [research.arizona.edu]
- 5. hsa.ie [hsa.ie]
- 6. hazmatschool.com [hazmatschool.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
